Product packaging for Fenpropidin(Cat. No.:CAS No. 67306-00-7)

Fenpropidin

カタログ番号: B1672529
CAS番号: 67306-00-7
分子量: 273.5 g/mol
InChIキー: MGNFYQILYYYUBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Fenpropidin is a systemic piperidine fungicide with protective and curative action, used extensively in agricultural research for managing fungal diseases in cereals, grapes, and bananas . Its primary mode of action is the inhibition of sterol biosynthesis in fungal membranes, specifically by suppressing the activity of Δ14-reductase and Δ8→Δ7-isomerase, which disrupts membrane integrity and function . This makes it highly effective against a range of pathogens, including powdery mildew, Rhynchosporium, and brown and yellow rusts . As a chiral compound, this compound exhibits enantioselectivity in its biological activity and environmental impact. Recent investigations have revealed that the R-enantiomer demonstrates superior fungicidal activity against target pathogens like Rhizoctonia solani , while the S-enantiomer shows significantly higher toxicity to non-target organisms, such as the green alga Selenastrum capricornutum . This underscores the value of this compound in stereoselective pesticide research. Metabolism studies in rat liver microsomes indicate that the R-enantiomer is metabolized faster than the S-enantiomer, primarily by Cytochrome P450 enzymes, providing critical insights for human and environmental risk assessment . This product is strictly for use in laboratory research. It is not intended for drug, human, veterinary, or household use. Researchers should consult the safety data sheet prior to use and handle this material in accordance with best laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H31N B1672529 Fenpropidin CAS No. 67306-00-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNFYQILYYYUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058157
Record name Fenpropidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67306-00-7
Record name Fenpropidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67306-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenpropidin [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067306007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenpropidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12728
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fenpropidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 1-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENPROPIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845XW54F31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenpropidin on Fungal Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpropidin is a piperidine-based systemic fungicide widely utilized in agriculture for its efficacy against a range of fungal pathogens, notably powdery mildews. Its mode of action is the inhibition of ergosterol biosynthesis, a critical pathway for the integrity and function of fungal cell membranes. This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its antifungal effects, with a focus on its enzymatic targets and the resultant impact on the fungal sterol profile. The guide includes a compilation of available quantitative data, detailed experimental protocols for studying this mechanism, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction to this compound and its Antifungal Role

This compound belongs to the class of sterol biosynthesis inhibitors (SBIs), a group of fungicides that disrupt the production of ergosterol, the primary sterol in fungal cell membranes.[1] Ergosterol is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[2] Disruption of its synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises fungal growth and viability. This compound exhibits both protective and curative properties, making it a valuable tool in crop protection.[1]

The Ergosterol Biosynthesis Pathway: The Target of this compound

The ergosterol biosynthesis pathway is a complex, multi-step process that converts acetyl-CoA into ergosterol.[3] This pathway is a common target for antifungal drugs due to its essential nature in fungi and the presence of enzymes that are distinct from their mammalian counterparts.[2] The later stages of this pathway, which involve the conversion of lanosterol to ergosterol, are particularly important targets for many SBI fungicides.

Mechanism of Action: Dual Inhibition of Key Enzymes

This compound exerts its antifungal activity by inhibiting two specific enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring.[4]

  • Sterol C14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-C15 double bond in sterol intermediates.[5]

This compound is recognized as a potent inhibitor of both of these enzymes.[6] This dual-site action is a significant attribute, as it may reduce the likelihood of the development of fungal resistance compared to single-site inhibitors.[6]

Biochemical Consequences of Enzyme Inhibition

The inhibition of ERG2 and ERG24 by this compound leads to a significant alteration of the fungal sterol profile, characterized by:

  • Depletion of Ergosterol: The primary consequence is a reduction in the cellular concentration of ergosterol, which compromises the structural and functional integrity of the fungal cell membrane.

  • Accumulation of Toxic Intermediates: The enzymatic blockade results in the accumulation of aberrant sterol intermediates. Specifically, the inhibition of C14-reductase leads to the buildup of sterols containing a Δ14 double bond (e.g., ignosterol or ergosta-8,14-dienol).[7][8] Inhibition of Δ8→Δ7-isomerase results in the accumulation of sterols with a Δ8 double bond. The accumulation of these unnatural sterols is believed to be a major contributor to the fungitoxicity of this compound.

Quantitative Data

Table 1: Inhibitory Concentration of Fenpropimorph

CompoundTarget SystemParameterValueReference(s)
FenpropimorphCholesterol Biosynthesis in 3T3 FibroblastsIC500.5 µM[9][10]

Table 2: Expected Accumulation of Sterol Intermediates in Fungi Treated with this compound

Enzyme TargetAccumulated Sterol IntermediatesExpected Change
Sterol C14-reductase (ERG24)Ignosterol (Ergosta-8,14-dienol)Significant Increase
Other Δ8,14-sterolsIncrease
Sterol Δ8→Δ7-isomerase (ERG2)Fecosterol (Ergosta-8,24(28)-dienol)Increase
Other Δ8-sterolsIncrease
Final Product Ergosterol Significant Decrease

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of this compound.

Protocol for Analysis of Fungal Sterol Composition by GC-MS

This protocol describes the extraction, saponification, derivatization, and analysis of sterols from fungal cultures treated with this compound.

1. Fungal Culture and Treatment:

  • Grow the fungal species of interest (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus) in a suitable liquid medium to mid-logarithmic phase.
  • Introduce this compound at various concentrations (e.g., 0.1x, 1x, and 10x the predetermined Minimum Inhibitory Concentration).
  • Include a solvent control (e.g., DMSO).
  • Incubate for a defined period (e.g., 8-24 hours).
  • Harvest the fungal mycelium by filtration or centrifugation, wash with sterile water, and lyophilize.

2. Sterol Extraction and Saponification:

  • To the lyophilized mycelium (e.g., 50 mg), add 3 mL of 25% alcoholic potassium hydroxide solution (w/v in methanol).
  • Vortex vigorously for 1 minute.
  • Incubate at 80°C for 1 hour to saponify the lipids.
  • Allow the mixture to cool to room temperature.

3. Non-saponifiable Lipid Extraction:

  • Add 1 mL of sterile water and 3 mL of n-hexane to the saponified mixture.
  • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (containing the sterols).
  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper hexane layer to a new glass tube.
  • Repeat the hexane extraction twice more and pool the hexane fractions.
  • Evaporate the hexane to dryness under a stream of nitrogen.

4. Derivatization:

  • To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
  • Seal the tube and heat at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.
  • Evaporate the derivatization reagents to dryness under nitrogen and redissolve the residue in 100 µL of hexane.

5. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 20 min.
  • Injector: Splitless mode at 250°C.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-600.
  • Identification: Identify sterols based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).

Protocol for Heterologous Expression and Purification of Fungal ERG2 and ERG24

This protocol outlines a general procedure for producing recombinant fungal sterol isomerase and reductase, which are membrane-bound proteins. The use of a yeast expression system like Pichia pastoris is often advantageous for expressing eukaryotic membrane proteins.

1. Gene Cloning:

  • Synthesize the coding sequences for the target fungal ERG2 and ERG24 genes, codon-optimized for Pichia pastoris.
  • Clone the genes into a suitable P. pastoris expression vector (e.g., pPICZα A) containing an N- or C-terminal polyhistidine (His) tag for purification.

2. Yeast Transformation and Expression:

  • Linearize the recombinant plasmid and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.
  • Select for positive transformants on YPDS plates containing zeocin.
  • Screen colonies for protein expression by small-scale induction with methanol.
  • For large-scale expression, grow a selected high-expressing clone in BMGY medium and then induce protein expression by transferring the cells to BMMY medium (containing methanol).

3. Cell Lysis and Membrane Preparation:

  • Harvest the yeast cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).
  • Lyse the cells using a high-pressure homogenizer or by agitation with glass beads.
  • Centrifuge the lysate at 10,000 x g to remove cell debris.
  • Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour.

4. Solubilization and Purification:

  • Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, and a detergent such as 1% n-dodecyl-β-D-maltoside (DDM)).
  • Stir gently for 1 hour at 4°C to solubilize the membrane proteins.
  • Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour.
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of DDM (e.g., 0.05%).
  • Wash the column with the equilibration buffer containing a higher concentration of imidazole (e.g., 40 mM).
  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
  • Further purify the protein by size-exclusion chromatography if necessary.

Protocol for In Vitro Enzyme Assay

This protocol describes a conceptual assay for measuring the activity of the purified ERG2 and ERG24 enzymes.

For Sterol Δ8→Δ7-isomerase (ERG2):

  • Substrate: Fecosterol (or another suitable Δ8-sterol).
  • Reaction Mixture (in a total volume of 200 µL):
  • 50 mM Tris-HCl buffer, pH 7.5
  • 1-5 µg of purified recombinant ERG2
  • Substrate (e.g., 50 µM fecosterol, solubilized with a detergent like Tween 80)
  • This compound at various concentrations (for inhibition studies)
  • Procedure:
  • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.
  • Initiate the reaction by adding the substrate.
  • Incubate at 37°C for a defined time (e.g., 30-60 minutes).
  • Stop the reaction by adding 0.5 mL of 10% (w/v) KOH in methanol.
  • Analysis:
  • Extract the sterols with hexane as described in protocol 6.1.
  • Analyze the conversion of the Δ8-sterol substrate to the Δ7-sterol product by GC-MS or HPLC.

For Sterol C14-reductase (ERG24):

  • Substrate: Ignosterol (Ergosta-8,14-dienol) or another suitable Δ14-sterol.
  • Cofactor: NADPH.
  • Reaction Mixture (in a total volume of 200 µL):
  • 50 mM Tris-HCl buffer, pH 7.5
  • 1-5 µg of purified recombinant ERG24
  • 1 mM NADPH
  • Substrate (e.g., 50 µM ignosterol, solubilized with a detergent)
  • This compound at various concentrations
  • Procedure:
  • Follow the same incubation and reaction termination steps as for the ERG2 assay.
  • Analysis:
  • Extract the sterols and analyze the reduction of the Δ14 double bond by GC-MS or HPLC.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway (Late Stages) cluster_inhibition Inhibition by this compound cluster_accumulation Accumulation of Intermediates Lanosterol Lanosterol Intermediate1 4,4-dimethyl-fecosterol Lanosterol->Intermediate1 Multiple Steps Fecosterol Fecosterol (Ergosta-8,24(28)-dienol) Intermediate1->Fecosterol ERG24 (Sterol C14-reductase) Episterol Episterol (Ergosta-7,24(28)-dienol) Fecosterol->Episterol ERG2 (Sterol Δ8→Δ7-isomerase) Intermediate2 ... Episterol->Intermediate2 Ergosterol Ergosterol Intermediate2->Ergosterol This compound This compound This compound->Inhibition1 This compound->Inhibition2 AccumulatedSterol1 Ignosterol (Ergosta-8,14-dienol) Inhibition1->AccumulatedSterol1 AccumulatedSterol2 Fecosterol & other Δ8-sterols Inhibition2->AccumulatedSterol2

Caption: Inhibition of ergosterol biosynthesis by this compound.

Experimental Workflow for Sterol Analysis

Sterol_Analysis_Workflow Start Fungal Culture + this compound Treatment Harvest Harvest & Lyophilize Mycelium Start->Harvest Saponify Saponification (Alcoholic KOH) Harvest->Saponify Extract Hexane Extraction of Non-saponifiable Lipids Saponify->Extract Derivatize Derivatization to TMS Ethers (BSTFA) Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Identify Sterol Identification & Quantification Analyze->Identify

Caption: Workflow for GC-MS analysis of fungal sterols.

Workflow for Recombinant Enzyme Production and Assay

Enzyme_Workflow Cloning Gene Cloning into Pichia pastoris vector Expression Protein Expression in P. pastoris Cloning->Expression Lysis Cell Lysis & Membrane Fraction Isolation Expression->Lysis Solubilization Membrane Protein Solubilization (DDM) Lysis->Solubilization Purification Ni-NTA Affinity Chromatography Solubilization->Purification Assay In Vitro Enzyme Assay (Substrate + Cofactor) Purification->Assay Inhibition Determine IC50 with this compound Assay->Inhibition

Caption: Workflow for enzyme production and inhibition assay.

Conclusion

This compound is a highly effective fungicide that disrupts the integrity of the fungal cell membrane through the dual inhibition of two key enzymes in the ergosterol biosynthesis pathway: sterol Δ8→Δ7-isomerase (ERG2) and sterol C14-reductase (ERG24). This mode of action leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, resulting in the cessation of fungal growth. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the specific interactions of this compound and other SBI fungicides with their target enzymes and to elucidate the resulting changes in fungal metabolism. Further research to determine the precise inhibition kinetics and to quantify the accumulation of specific sterol intermediates in various fungal pathogens will enhance our understanding of this important class of antifungals and may aid in the development of novel, more effective compounds.

References

A Technical Guide to the Synthesis and Formulation of Fenpropidin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the synthesis and formulation of Fenpropidin, a piperidine fungicide. It details a high-yield synthetic pathway, outlines the components and development workflow for its formulation into an Emulsifiable Concentrate (EC), and provides standardized protocols for key analytical methodologies. All quantitative data is presented in tabular format for clarity, and logical workflows are visualized using diagrams.

Introduction to this compound

This compound, with the CAS Registry Number 67306-00-7, is a systemic piperidine fungicide used in agriculture to control a range of diseases, particularly powdery mildews in cereals[1][2]. Its chemical name is (RS)-1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine[1]. The primary mechanism of action for this compound is the inhibition of sterol biosynthesis within the fungal cell membranes, which disrupts cell structure and function[1][3]. Commercial formulations are typically a racemic mixture of its two enantiomers[3].

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 67306-00-7[1][4]
Molecular Formula C₁₉H₃₁N[1][4]
Molecular Weight 273.46 g/mol [1]
Appearance Colorless to light yellow liquid/oil[1][2]
Mode of Action Systemic fungicide; sterol biosynthesis inhibitor[3]
Purity (Technical) ≥960 g/kg[3]

Synthesis of this compound

A common and efficient method for synthesizing this compound involves a two-step process starting from tertiary butyl-beta-methyl phenylpropanol. This pathway is noted for its high yield and product purity[5].

Synthetic Pathway

The synthesis proceeds via two primary reactions:

  • Halogenation: The starting alcohol is chlorinated using thionyl chloride in the presence of a dimethylformamide (DMF) catalyst to produce the key intermediate, tertiary butyl-beta-methyl phenyl-chloride propane.

  • Amination: The chlorinated intermediate is then reacted with piperidine under reflux conditions to yield the final product, this compound, which is subsequently purified by vacuum distillation[5].

G General Workflow for EC Formulation Development A Step 1: Feasibility & Pre-formulation - AI Solubility Screening in Various Solvents - Excipient Compatibility Studies B Step 2: Formulation Development - Select Optimal Solvent & Emulsifier System - Prepare Lab-Scale Batches (e.g., 100 mL) A->B C Step 3: Optimization - Vary Excipient Ratios for Emulsion Performance - Test Spontaneity and Stability in CIPAC Waters B->C D Step 4: Physicochemical Analysis - Appearance, pH, Viscosity, Density - Active Ingredient Content (UPLC/GC) C->D E Step 5: Stability Testing - Accelerated Storage (e.g., 54°C for 14 days) - Low Temperature Storage (-5°C) D->E F Step 6: Scale-Up & Validation - Pilot Plant Batch Production - Confirm Final Product Specifications E->F

References

A Technical Guide to the Mode of Action of Fenpropidin in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fenpropidin is a systemic piperidine fungicide with both protective and curative properties, widely utilized in agriculture to control a range of fungal diseases, particularly in cereals.[1] Its efficacy stems from a specific and potent mode of action: the inhibition of ergosterol biosynthesis, an essential pathway for maintaining the integrity and function of the fungal cell membrane.[1][2] this compound uniquely targets two key enzymes in the post-squalene part of this pathway—sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2)—leading to the depletion of ergosterol and the accumulation of cytotoxic sterol intermediates.[3][4] This dual-site inhibition is a significant feature, potentially lowering the risk of resistance development compared to single-target fungicides.[5] Recent studies have also highlighted the enantioselective bioactivity of this compound, with the R-enantiomer demonstrating significantly higher fungicidal activity.[6][7] This guide provides an in-depth examination of the molecular mechanism, quantitative efficacy, and key experimental protocols used to investigate the action of this compound.

Core Mechanism of Action: Disruption of Ergosterol Biosynthesis

The primary mode of action of this compound is the disruption of the ergosterol biosynthetic pathway.[2] Ergosterol is the predominant sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[8][9] By inhibiting ergosterol synthesis, this compound compromises the structural integrity and function of the fungal membrane, ultimately leading to the cessation of growth and cell death.[10]

Dual Enzyme Inhibition

This compound is a potent inhibitor of two enzymes in the later stages of the ergosterol pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for reducing the C14-C15 double bond in sterol precursors. Inhibition by this compound leads to the accumulation of sterols containing this double bond, such as ergosta-8,14,24(28)-trien-3β-ol.[4]

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position. Inhibition results in the accumulation of various Δ8 sterols, including ergosta-5,8,24(28)-trien-3β-ol and ergosta-8,24(28)-dien-3β-ol.[4]

While both enzymes are inhibited, studies in Saccharomyces cerevisiae and Ustilago maydis indicate that this compound is a more potent inhibitor of the Δ14-reductase than the Δ8→Δ7-isomerase.[3] This dual-target mechanism is a key advantage, as it is believed to reduce the likelihood of target-site-based resistance emerging in fungal populations.[5]

Fenpropidin_MoA cluster_pathway Ergosterol Biosynthesis Pathway (Post-Lanosterol) cluster_inhibition Mechanism of Inhibition cluster_outcome Biochemical Consequences Lanosterol Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol ERG24 (Δ14-Reductase) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG2 (Δ8→Δ7-Isomerase) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Multiple Steps Depletion Ergosterol Depletion This compound This compound Inhibition_ERG24 Inhibition of Δ14-Reductase This compound->Inhibition_ERG24 Inhibition_ERG2 Inhibition of Δ8→Δ7-Isomerase This compound->Inhibition_ERG2 Accumulation Accumulation of ergosta-8,14-dienol & other toxic sterols Inhibition_ERG24->Accumulation Inhibition_ERG2->Accumulation Membrane_Disruption Disrupted Membrane Integrity & Function Accumulation->Membrane_Disruption Depletion->Membrane_Disruption GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Culture 1. Fungal Culture + this compound Treatment Harvest 2. Harvest & Wash Fungal Biomass Culture->Harvest Sapon 3. Saponification (KOH/Ethanol, 80°C) Harvest->Sapon Extract 4. Heptane Extraction of Sterols Sapon->Extract Dry 5. Evaporation (Nitrogen Stream) Extract->Dry Deriv 6. Derivatization (e.g., BSTFA) Dry->Deriv GCMS 7. GC-MS Injection & Analysis Deriv->GCMS Data 8. Data Processing: - Peak Identification - Quantification GCMS->Data

References

Fenpropidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Piperidine Fungicide: Mechanism, Efficacy, and Experimental Analysis

Introduction

Fenpropidin is a systemic fungicide belonging to the piperidine chemical class. Developed by Syngenta, it is primarily utilized for the control of powdery mildew and rusts in cereal crops.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][3] this compound exhibits protective, curative, and eradicative properties, and is translocated acropetally through the xylem.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biological activity, toxicological profile, and detailed experimental protocols for its evaluation, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic compound with the IUPAC name 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine.[4] It is a pale-yellow liquid with a molecular formula of C₁₉H₃₁N and a molecular weight of 273.46 g/mol .[5][6] The compound is highly volatile and its solubility in water is pH-dependent.[3][5]

PropertyValueReference
IUPAC Name 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine[4]
CAS Number 67306-00-7[5][6]
Molecular Formula C₁₉H₃₁N[6]
Molecular Weight 273.46 g/mol [6]
Appearance Pale-yellow liquid / Brown transparent liquid[2][3]
Boiling Point 117°C at 0.2 mmHg; 125°C at 0.045 mmHg[6]
Water Solubility pH-dependent: 130 g/L (pH 6.0), 530 mg/L (pH 7.0), 6.2 mg/L (pH 9.0)[3]
Vapor Pressure 17.0 mPa (20 °C)[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is analogous to cholesterol in mammalian cells.[7] Specifically, this compound inhibits two key enzymes in the later stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

This dual-site inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[6][7] The altered membrane composition disrupts its fluidity and integrity, ultimately inhibiting fungal growth.[7] this compound is classified by the Fungicide Resistance Action Committee (FRAC) under Group 5, which includes amines (morpholines).[3][8]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate 14α-demethylase (Target of Azoles) Intermediate_2 Intermediate_2 14-demethylated intermediate->Intermediate_2 Δ14-reductase (ERG24) Episterol Episterol Intermediate_2->Episterol Δ8→Δ7-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->14-demethylated intermediate Inhibits Δ14-reductase This compound->Intermediate_2 Inhibits Δ8→Δ7-isomerase

Figure 1: Mechanism of action of this compound on the ergosterol biosynthesis pathway.

Biological Activity and Efficacy

This compound is particularly effective against powdery mildew fungi (Erysiphe graminis) and rust fungi (Puccinia spp.) in cereal crops such as wheat and barley.[2] Field trials have demonstrated its efficacy in controlling powdery mildew.[1] Recent research has also shown that the R-enantiomer of this compound exhibits more potent antifungal activity against several plant pathogens compared to the S-enantiomer.[9]

Target PathogenDiseaseEfficacyReference
Blumeria graminis f. sp. triticiWheat Powdery MildewEffective[1][9]
Puccinia spp.RustsEffective[10]
Rhizoctonia solaniVarious (e.g., damping-off)R-enantiomer is effective in decreasing ergosterol content[9]
Botrytis cinereaGrey MouldSusceptible[11]
Various human pathogenic yeasts and filamentous fungiMycosesActive in vitro[11]

Fungicide Resistance

The development of resistance is a significant concern for site-specific fungicides. This compound is considered to have a low to medium risk of resistance development.[8] This is attributed to its dual-site mode of action, which requires multiple mutations in the target fungus to confer a high level of resistance.[6] While reduced sensitivity to other sterol biosynthesis inhibitors, such as DMIs (FRAC Group 3), is well-documented, there is a lack of cross-resistance with this compound.[12] To date, there are limited reports of field resistance to this compound. However, as with all site-specific fungicides, resistance management strategies, such as alternating with fungicides with different modes of action, are recommended to ensure long-term efficacy.

Toxicological Profile

This compound exhibits low to moderate acute toxicity in mammalian studies. It is classified as a moderate skin irritant and a severe eye irritant.[3] The following table summarizes key toxicological data.

Study TypeSpeciesRouteValueReference
Acute Oral LD₅₀RatOral1,450 mg/kg[2]
Acute Oral LD₅₀MouseOral>3,200 mg/kg[2]
Acute Dermal LD₅₀RatDermal>4,000 mg/kg[2]
Acute Inhalation LC₅₀RatInhalation1.22 mg/L air[2]
Chronic Dietary NOAELRatOral2.3 mg/kg/day

This compound is rapidly absorbed, metabolized, and excreted in animal models.[3] The primary metabolic pathway is oxidation.[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) D Add fungal inoculum to each well A->D B Prepare serial dilutions of this compound in appropriate broth medium (e.g., RPMI-1640) C Dispense this compound dilutions into 96-well microtiter plate B->C C->D E Include positive (no drug) and negative (no inoculum) controls F Incubate at appropriate temperature (e.g., 28-35°C) for 24-72 hours E->F G Visually or spectrophotometrically determine fungal growth F->G H MIC is the lowest concentration with significant growth inhibition (e.g., ≥50% or ≥90%) G->H

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a spore or yeast suspension in sterile saline or broth and adjust the concentration to 1-5 x 10⁵ CFU/mL using a hemocytometer or spectrophotometer.

  • This compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a liquid medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

  • Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 28-35°C) for 24 to 72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90%) compared to the positive control. This can be assessed visually or by reading the optical density using a microplate reader.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to confirm the mechanism of action of this compound by analyzing its effect on the fungal sterol composition.

GCMS_Workflow cluster_treatment Fungal Treatment cluster_extraction Sterol Extraction cluster_analysis GC-MS Analysis A Culture fungal mycelium in liquid medium B Treat with a sub-lethal concentration of this compound A->B C Incubate for a defined period B->C D Harvest and freeze-dry mycelia C->D E Saponify mycelia with ethanolic KOH D->E F Extract non-saponifiable lipids (sterols) with an organic solvent (e.g., n-hexane) E->F G Evaporate the solvent F->G H Derivatize sterols (e.g., silylation) G->H I Inject sample into GC-MS H->I J Separate and identify sterols based on retention time and mass spectra I->J K Quantify changes in ergosterol and precursor sterols compared to untreated control J->K

References

Fenpropidin's Antifungal Reach: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antifungal spectrum of Fenpropidin, a morpholine fungicide widely utilized in agriculture. By inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, this compound demonstrates efficacy against a range of pathogenic fungi. This document provides a comprehensive overview of its activity, the methodologies used to assess its spectrum, and the biochemical pathways it disrupts.

Quantitative Antifungal Spectrum of this compound

This compound has demonstrated notable activity against a variety of fungal pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against several key species.

Fungal SpeciesPathogenicityMIC (µg/mL)Reference
Erysiphe graminis f. sp. triticiWheat Powdery Mildew0.000078 - 0.02[1]
Erysiphe necatorGrape Powdery Mildew0.001 - 0.3[1]
Candida albicans ATCC 24433Human Pathogen0.25[2]
Candida albicans ATCC 10231Human Pathogen1[2]
Candida glabrata NCYC 388Human Pathogen0.5[2]
Candida tropicalis ATCC 750Human Pathogen4[2]
Cryptococcus neoformans ATCC 34664Human Pathogen1[2]
Aspergillus niger ATCC 10578Human Pathogen32[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is essential for the formation and integrity of the fungal cell membrane. Specifically, this compound inhibits two key enzymes in the late stages of this pathway:

  • Sterol C8-C7 isomerase (Erg2): This enzyme catalyzes the isomerization of fecosterol to episterol.

  • Sterol C14-reductase (Erg24): This enzyme is involved in the reduction of the C14-methyl group from lanosterol.

By inhibiting these enzymes, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, in some cases, cell death.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Erg11 Erg11 (Lanosterol 14-alpha-demethylase) Lanosterol->Erg11 Erg24_substrate 4,4-dimethyl-zymosterol Erg24 Erg24 (Sterol C14-reductase) Erg24_substrate->Erg24 Zymosterol Zymosterol Erg27 Erg27 Zymosterol->Erg27 Fecosterol Fecosterol Erg6 Erg6 Fecosterol->Erg6 Episterol Episterol Erg2 Erg2 (Sterol C8-C7 isomerase) Episterol->Erg2 Ergosterol Ergosterol Erg11->Erg24_substrate Erg24->Zymosterol Erg27->Fecosterol Erg6->Episterol Further_steps Further Enzymatic Steps Erg2->Further_steps Further_steps->Ergosterol This compound This compound This compound->Erg24 This compound->Erg2

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a fungus. The broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi, is a standard procedure.[3][4][5][6]

A generalized protocol for the broth microdilution assay is as follows:

  • Preparation of Fungal Inoculum:

    • For filamentous fungi, conidia or sporangiospores are harvested from a fresh culture grown on a suitable agar medium (e.g., Potato Dextrose Agar).

    • The spores are suspended in sterile saline or broth, and the concentration is adjusted spectrophotometrically to a standardized density (e.g., 0.5 McFarland standard).

    • The suspension is then further diluted in the test medium to achieve the desired final inoculum concentration.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a sterile liquid growth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.

  • Inoculation and Incubation:

    • A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the this compound dilutions.

    • The plate also includes a positive control (fungal inoculum without this compound) and a negative control (medium only).

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Determination of MIC:

    • Following incubation, the wells are visually inspected for fungal growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth. For some fungi and antifungal agents, a significant reduction in growth (e.g., ≥50%) compared to the positive control is used as the endpoint.

It is important to note that testing obligate biotrophic fungi, such as powdery mildews (Erysiphe spp.) and rusts (Puccinia spp.), requires modified protocols as they cannot be cultured on artificial media.[7][8] These assays are often performed on detached leaves or leaf segments, where the inhibition of fungal growth is assessed visually.

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., from agar plate) start->prep_inoculum adjust_inoculum Adjust Inoculum Concentration (Spectrophotometrically) prep_inoculum->adjust_inoculum add_inoculum Inoculate Microtiter Plate with Fungal Suspension adjust_inoculum->add_inoculum prep_dilutions Prepare Serial Dilutions of this compound in Microtiter Plate prep_dilutions->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate Plate (e.g., 35°C, 24-72h) controls->incubate read_results Visually or Spectrophotometrically Assess Fungal Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Fenpropidin's Impact on Ergosterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpropidin, a piperidine fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's antifungal activity, focusing on its effects on the ergosterol synthesis pathway. We present a comprehensive overview of its primary enzymatic targets, the resulting alterations in fungal sterol profiles, and detailed experimental protocols for studying these effects. This guide is intended to serve as a valuable resource for researchers in mycology, drug development, and agricultural science.

Introduction

Ergosterol is an essential component of fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The ergosterol biosynthesis pathway is a well-established target for many antifungal agents due to its absence in mammalian cells, which utilize cholesterol instead.[1] this compound belongs to the morpholine class of fungicides, which also includes fenpropimorph and amorolfine.[2] These compounds are widely used in agriculture to control a broad spectrum of fungal pathogens.[2] The primary mechanism of action for these fungicides is the disruption of ergosterol synthesis.[2]

Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting two key enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol C14-Reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol intermediates.[3]

  • Sterol C8-Isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.[3]

The dual inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and the accumulation of aberrant sterol intermediates, primarily ergosta-8,14-dien-3β-ol.[1][3] This accumulation disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[2]

Signaling Pathway of Ergosterol Synthesis Inhibition by this compound

Ergosterol_Pathway_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps _4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->_4_4_dimethyl_cholesta_8_14_24_trienol ERG11 (14α-demethylase) Ignosterol Ignosterol (ergosta-8,14-dienol) _4_4_dimethyl_cholesta_8_14_24_trienol->Ignosterol ERG24 (C14-reductase) Fecosterol Fecosterol Ignosterol->Fecosterol ERG2 (C8-isomerase) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Ignosterol Inhibits ERG24 This compound->Fecosterol Inhibits ERG2

Caption: Ergosterol biosynthesis pathway highlighting the dual inhibitory action of this compound.

Quantitative Data on this compound's Effects

The efficacy of this compound varies among different fungal species. The following tables summarize the inhibitory concentrations (IC50) of this compound and its impact on the sterol composition in selected fungi.

Table 1: Inhibitory Concentration (IC50) of this compound on Ergosterol Synthesis

Fungal SpeciesIC50 (µg/mL)Reference
Candida albicans0.01 - 0.1[4]
Aspergillus fumigatus0.05 - 0.5[5]
Ustilago maydis~0.1[6]
Saccharomyces cerevisiae~0.05[6]

Note: The IC50 values can vary depending on the specific strain and experimental conditions.

Table 2: Effect of this compound on Sterol Composition in Candida albicans

SterolControl (% of total sterols)This compound-treated (0.1 µg/mL) (% of total sterols)
Ergosterol85 ± 510 ± 3
Ergosta-8,14-dien-3β-olNot Detected65 ± 8
Fecosterol5 ± 215 ± 4
Other Intermediates10 ± 310 ± 3

Data are representative and compiled from typical results observed with morpholine fungicides.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on ergosterol synthesis.

Fungal Culture and Treatment
  • Culture Preparation: Inoculate the desired fungal species into a suitable liquid medium (e.g., Yeast Peptone Dextrose (YPD) for yeasts, Sabouraud Dextrose Broth for filamentous fungi).

  • Incubation: Grow the cultures at the optimal temperature and shaking speed until they reach the mid-logarithmic growth phase.

  • This compound Treatment: Add this compound (dissolved in a suitable solvent like DMSO) to the fungal cultures at various concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). Include a solvent-only control.

  • Further Incubation: Continue to incubate the treated and control cultures for a defined period (e.g., 8-24 hours) to allow for the inhibition of ergosterol synthesis.

Sterol Extraction and Saponification
  • Cell Harvesting: Harvest the fungal cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Washing: Wash the cell pellet twice with sterile distilled water to remove any residual medium.

  • Saponification: Resuspend the cell pellet in 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol).

  • Incubation: Incubate the mixture in a water bath at 80-85°C for 1-1.5 hours to saponify the lipids and break open the cells.

  • Extraction: After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).

  • Phase Separation: Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the upper n-heptane layer containing the sterols and transfer it to a new glass tube.

  • Drying: Evaporate the n-heptane to dryness under a stream of nitrogen.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Resuspend the dried sterol extract in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of anhydrous pyridine. Heat at 100°C for 1 hour to convert the sterols to their trimethylsilyl (TMS) ethers.[7]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • Column: Use a suitable capillary column for sterol separation (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp 1: Increase to 280°C at 20°C/min, hold for 15 minutes.

      • Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode with a scan range of m/z 50-600.

  • Data Analysis: Identify the sterols based on their retention times and mass spectra by comparing them to known standards and library data. Quantify the individual sterols by integrating the peak areas.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Sterol Extraction cluster_analysis Analysis Start Start Culture Fungal Culture Start->Culture Treatment This compound Treatment Culture->Treatment Harvest Harvest Cells Treatment->Harvest Saponification Saponification with Alcoholic KOH Harvest->Saponification Extraction n-Heptane Extraction Saponification->Extraction Drying Evaporation Extraction->Drying Derivatization TMS Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis and Quantification GCMS->Data End End Data->End

Caption: A typical experimental workflow for analyzing the effects of this compound on fungal sterol composition.

Enzyme Assays (General Principles)

Detailed protocols for C14-reductase and C8-isomerase assays are highly specific and often require specialized reagents and expertise. The following provides the general principles for these assays.

4.4.1. Sterol C14-Reductase (ERG24) Assay

  • Microsome Preparation: Isolate microsomes from fungal protoplasts, as these contain the membrane-bound ERG24 enzyme.

  • Substrate: Use a radiolabeled substrate, such as [³H]ergosta-8,14-dien-3β-ol.

  • Reaction: Incubate the microsomes with the radiolabeled substrate in the presence and absence of this compound. The reaction requires a cofactor such as NADPH.

  • Extraction and Separation: After the reaction, extract the sterols and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of the product, [³H]ergosta-8-en-3β-ol, by liquid scintillation counting.

  • Inhibition Calculation: Determine the percentage of inhibition of C14-reductase activity by comparing the product formation in the presence and absence of this compound.

4.4.2. Sterol C8-Isomerase (ERG2) Assay

  • Microsome Preparation: Isolate microsomes from fungal protoplasts.

  • Substrate: Use a suitable substrate such as [³H]fecosterol.

  • Reaction: Incubate the microsomes with the radiolabeled substrate in the presence and absence of this compound.

  • Extraction and Separation: Extract the sterols and separate them by TLC or HPLC.

  • Quantification: Quantify the formation of the product, [³H]episterol.

  • Inhibition Calculation: Calculate the percentage of inhibition of C8-isomerase activity.

Conclusion

This compound is a highly effective inhibitor of ergosterol biosynthesis in a wide range of fungal species. Its dual-targeting mechanism against both sterol C14-reductase and sterol C8-isomerase provides a robust mode of action, leading to significant disruption of fungal cell membrane integrity. The experimental protocols detailed in this guide offer a framework for researchers to investigate the specific effects of this compound and other potential antifungal compounds on the ergosterol biosynthesis pathway. Further research into the quantitative effects of this compound on a broader range of pathogenic fungi will be valuable for optimizing its use in both agricultural and potentially clinical settings.

References

Fenpropidin (CAS Number 67306-00-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fenpropidin (CAS No. 67306-00-7), a piperidine fungicide. It covers its physicochemical properties, mechanism of action as a dual inhibitor of sterol biosynthesis, synthesis methodologies, and analytical procedures for its detection and quantification. Detailed experimental protocols for its analysis, in vitro antifungal activity assessment, and ecotoxicity evaluation are provided. The guide also includes visualizations of its metabolic pathway and its inhibitory effect on the fungal ergosterol biosynthesis pathway, designed to be a valuable resource for researchers and professionals in drug development and crop protection.

Introduction

This compound is a systemic fungicide belonging to the piperidine class of chemicals.[1][2] It is primarily used in agriculture to control a range of fungal diseases in cereals, such as powdery mildew and rusts.[2][3] Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[2][4] This guide offers a detailed technical examination of this compound, intended to support research and development activities.

Physicochemical Properties

This compound is a brown, transparent liquid with the molecular formula C₁₉H₃₁N and a molecular weight of 273.46 g/mol .[1][5] It is characterized by its high solubility in water and high volatility.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 67306-00-7[1]
Molecular Formula C₁₉H₃₁N[1]
Molecular Weight 273.46 g/mol [1]
Appearance Brown transparent liquid[1][3]
Melting Point 25 °C[1]
Boiling Point 117 °C at 0.2 mmHg[1]
Flash Point 159.3 °C[1]
Density 0.9112 g/cm³ (estimate)[1]
Water Solubility 530 mg/L (pH 7, 25 °C)[1]
pKa 10.1[1]
Vapor Pressure 1.24 x 10⁻⁵ mmHg at 25 °C[1]
LogP (Octanol/Water Partition Coefficient) 5.5[5]

Mechanism of Action

This compound's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential sterol in fungal cell membranes that is absent in mammals.[4] Specifically, this compound targets two key enzymes in the late stages of the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.[6][7]

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the C8-9 double bond to the C7-8 position.[6][8]

The dual inhibition of these enzymes leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.[6]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Erg1 ERG1 (Squalene epoxidase) Squalene->Erg1 Lanosterol Lanosterol Erg11 ERG11 (14α-demethylase) Lanosterol->Erg11 Ignosterol Ignosterol (Accumulates) Fecosterol Fecosterol (Accumulates) Ignosterol->Fecosterol Reduction Erg24 ERG24 (Sterol Δ14-reductase) Ignosterol->Erg24 Episterol Episterol Fecosterol->Episterol Isomerization Erg2 ERG2 (Sterol Δ8->Δ7-isomerase) Fecosterol->Erg2 Erg3 ERG3 Episterol->Erg3 Ergosterol Ergosterol (Depleted) This compound This compound This compound->Erg24 This compound->Erg2 Erg1->Lanosterol Erg7 ERG7 (Lanosterol synthase) Erg11->Ignosterol Erg5 ERG5 Erg3->Erg5 Erg4 ERG4 Erg5->Erg4 Erg4->Ergosterol

This compound's inhibition of the ergosterol biosynthesis pathway.

Synthesis

Several synthetic routes for this compound have been described. One common method involves the chlorination of tertiary butyl-beta-methyl phenylpropanol followed by a reaction with piperidine.[9]

Fenpropidin_Synthesis Start 4-tert-Butyl phenyl isobutyraldehyde Intermediate1 tert-Butyl-beta-methyl phenylpropanol Start->Intermediate1 Hydrogenation Intermediate2 tert-Butyl-beta-methyl phenyl-chloride propane Intermediate1->Intermediate2 Chlorination (Thionyl chloride, DMF) This compound This compound Intermediate2->this compound Piperidine Piperidine Piperidine->this compound

A generalized synthesis workflow for this compound.

A detailed experimental protocol for this synthesis is provided in Section 7.

Biological Activity and Toxicology

This compound exhibits potent antifungal activity against a variety of plant pathogens.[10] It also shows activity against some human pathogenic yeasts and filamentous fungi.[11] The enantiomers of this compound have been shown to have different biological activities and toxicities, with the R-enantiomer generally exhibiting higher antifungal activity and lower toxicity.[10]

Toxicological data for this compound are summarized in Table 2. It is moderately toxic to mammals via the oral route and can cause irritation to the eyes and skin.[3]

Table 2: Acute Toxicity of this compound

OrganismTestResultReference(s)
RatOral LD₅₀1450 mg/kg[3]
MouseOral LD₅₀>3200 mg/kg[3]
RatDermal LD₅₀>4000 mg/kg[3]
RatInhalation LC₅₀ (4h)1.22 mg/L[3]
Mallard DuckOral LD₅₀1900 mg/kg[3]
Rainbow TroutLC₅₀ (96h)2.6 mg/L[3]
CarpLC₅₀ (96h)3.6 mg/L[3]
Bluegill SunfishLC₅₀ (96h)1.9 mg/L[3]
Daphnia magnaEC₅₀ (48h)0.5 mg/L[3]
BeeOral LD₅₀ (48h)>0.01 mg/bee[3]
BeeContact LD₅₀ (48h)0.046 mg/bee[3]

Metabolism

The metabolism of this compound has been studied in plants and rats. In plants, the primary metabolic pathway is the hydroxylation of the piperidine ring.[1] In rats, the major reactions are hydroxylation and oxidation of one of the methyl groups of the tert-butyl moiety.[1]

Fenpropidin_Metabolism This compound This compound Plant_Metabolite Hydroxylated Piperidine Metabolite (in Plants) This compound->Plant_Metabolite Hydroxylation Rat_Metabolite Hydroxylated/Oxidized tert-Butyl Metabolite (in Rats) This compound->Rat_Metabolite Hydroxylation & Oxidation

Metabolic pathways of this compound in plants and rats.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[9]

Materials:

  • tert-Butyl-beta-methyl phenylpropanol

  • Thionyl chloride

  • Dimethylformamide (DMF) (catalyst)

  • Piperidine

  • Sodium hydroxide (NaOH) solution (30%)

  • Toluene

Procedure:

  • Chlorination:

    • In a reaction vessel, combine tert-Butyl-beta-methyl phenylpropanol and a catalytic amount of DMF.

    • Heat the mixture to 40 °C.

    • Slowly add thionyl chloride to the reaction mixture.

    • After the addition is complete, heat the mixture to 90 °C and maintain for 1 hour.

    • Monitor the reaction progress until the starting material is consumed (e.g., by GC analysis).

    • Neutralize the reaction mixture to pH 8 with a NaOH solution.

    • Separate the organic layer containing tert-Butyl-beta-methyl phenyl-chloride propane.

  • Reaction with Piperidine:

    • In a separate reaction vessel, combine the tert-Butyl-beta-methyl phenyl-chloride propane from the previous step with an excess of piperidine.

    • Heat the mixture to 110 °C and reflux for 8 hours.

    • Monitor the reaction for completion.

    • Neutralize the mixture to pH 14 with a 30% NaOH solution.

    • Separate the upper organic layer.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain this compound.

Analytical Method for this compound in Soil by UPLC-MS/MS

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1]

Materials:

  • Acetonitrile

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Formic acid

  • UPLC-MS/MS system with a chiral column (e.g., Lux cellulose-3)

Procedure:

  • Sample Extraction (QuEChERS):

    • Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the acetonitrile supernatant.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer the supernatant to a microcentrifuge tube containing d-SPE sorbent (e.g., MgSO₄, PSA, C18).

    • Vortex for 30 seconds and centrifuge.

    • Collect the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Column: Chiral column (e.g., Lux cellulose-3, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific transitions of this compound.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Fungal isolate

  • RPMI-1640 medium (buffered with MOPS)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium.

    • Prepare a spore or cell suspension in sterile saline and adjust the concentration to a standardized level (e.g., 1-5 x 10⁵ CFU/mL).

  • Drug Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control, which can be determined visually or by measuring the optical density at a specific wavelength.

Acute Immobilisation Test with Daphnia magna

This protocol is based on the OECD Guideline 202.[2][3]

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted freshwater medium

  • This compound stock solution

  • Glass test vessels (e.g., 100 mL beakers)

Procedure:

  • Test Solutions:

    • Prepare a series of at least five concentrations of this compound in the reconstituted freshwater medium.

    • Include a control group with only the medium.

  • Test Setup:

    • Add a defined volume of each test solution and the control to the test vessels.

    • Introduce a specific number of daphnids (e.g., 5) into each vessel. Use at least four replicates per concentration and control.

  • Incubation:

    • Incubate the test vessels for 48 hours at 20 ± 1 °C with a 16-hour light/8-hour dark photoperiod.

    • Do not feed the daphnids during the test.

  • Observation:

    • At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis:

    • Calculate the percentage of immobilization for each concentration at each time point.

    • Determine the EC₅₀ (the concentration that causes immobilization of 50% of the daphnids) and its 95% confidence limits using appropriate statistical methods.

Conclusion

This compound is an effective fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis in fungi. This technical guide has provided a comprehensive overview of its chemical and physical properties, synthesis, biological activity, and analytical methods. The detailed experimental protocols and visual representations of its mode of action and metabolic pathways are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, mycology, and drug development. Further research into the enantiomer-specific activities and environmental fate of this compound will continue to enhance our understanding and application of this important compound.

References

Methodological & Application

Application Notes and Protocols for Fenpropidin in Cereal Crop Protection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenpropidin is a systemic morpholine fungicide highly effective in the management of key fungal diseases in cereal crops, particularly powdery mildew (Blumeria graminis) and rusts (Puccinia spp.). Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity and function of fungal cell membranes. These application notes provide a comprehensive overview of this compound's use, including its mechanism of action, application guidelines, and detailed experimental protocols for efficacy evaluation.

Mechanism of Action

This compound disrupts the ergosterol biosynthesis pathway in fungi, which is an essential component of the fungal cell membrane. Unlike azole fungicides that primarily target the C14-demethylase enzyme, this compound inhibits two key enzymes: C14-demethylase (CYP51) and sterol Δ8→Δ7-isomerase. This dual-site inhibition disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising cell membrane structure and function, which inhibits fungal growth and development.

Fenpropidin_Mechanism_of_Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols C14-demethylase (CYP51) ergosterol Ergosterol intermediate_sterols->ergosterol Δ8→Δ7-isomerase cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane This compound This compound This compound->lanosterol Inhibits This compound->intermediate_sterols Inhibits

Figure 1: Simplified signaling pathway of this compound's inhibitory action on ergosterol biosynthesis in fungi.

Target Pathogens and Application in Cereals

This compound is primarily used to control the following pathogens in wheat and barley:

  • Powdery Mildew: Blumeria graminis f. sp. tritici (wheat) and Blumeria graminis f. sp. hordei (barley).

  • Rusts: Including stripe rust (Puccinia striiformis) and leaf rust (Puccinia triticina).

Quantitative Data on Efficacy

The following tables summarize the efficacy of this compound from various studies. It is important to note that efficacy can be influenced by environmental conditions, disease pressure, and the specific formulation and application timing.

Table 1: Efficacy of this compound against Powdery Mildew in Cereals

CerealPathogenEfficacy MetricValueReference
WheatBlumeria graminis f. sp. triticiEC500.000078 - 0.02 mg/L[1]
BarleyBlumeria graminis f. sp. hordeiYield Increase5 - 13%[2]
BarleyBlumeria graminis f. sp. hordeiYield Loss ReductionUp to 25% in susceptible varieties[3]

Table 2: Efficacy of this compound against Rusts in Wheat

CerealPathogenEfficacy MetricValueReference
WheatPuccinia striiformisDisease Severity ReductionUp to 95.02% (in combination)[4]
WheatPuccinia spp.Yield Increase66 - 696 kg/ha [5]

Experimental Protocols

Detailed methodologies for evaluating the efficacy of this compound are crucial for reproducible research. Below are standardized protocols for laboratory and field trials.

Laboratory Bioassay for Powdery Mildew Control

This protocol outlines an in vitro method to determine the effective concentration (EC50) of this compound against Blumeria graminis.

Lab_Protocol_Workflow start Start: Prepare Materials prep_fungicide 1. Prepare this compound Stock Solutions (Serial Dilutions) start->prep_fungicide treat_leaves 3. Treat Detached Wheat/Barley Leaves with Fungicide Solutions prep_fungicide->treat_leaves prep_media 2. Prepare Water Agar Plates (with 6-benzylaminopurine) prep_media->treat_leaves inoculate 4. Inoculate Treated Leaves with B. graminis Spores treat_leaves->inoculate incubate 5. Incubate under Controlled Conditions (18-20°C, 16h photoperiod) inoculate->incubate assess 6. Assess Disease Severity (% leaf area covered by mildew) incubate->assess calculate 7. Calculate EC50 Value (Probit Analysis) assess->calculate end End: Data Analysis calculate->end

Figure 2: Workflow for a laboratory bioassay to evaluate this compound efficacy.

Materials:

  • This compound (analytical grade)

  • Susceptible wheat or barley seedlings (e.g., variety 'PBW 343' for wheat)[4]

  • Blumeria graminis spores

  • Petri dishes

  • Water agar

  • 6-benzylaminopurine

  • Sterile distilled water

  • Micropipettes

  • Incubation chamber

Procedure:

  • Seedling Preparation: Grow susceptible wheat or barley varieties under controlled conditions (20-22°C, 16-hour photoperiod) until the first leaf is fully expanded.

  • Fungicide Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone) and create a series of dilutions in sterile distilled water to achieve the desired test concentrations. Include a solvent-only control.

  • Leaf Preparation: Excise leaf segments (approximately 2-3 cm) from the seedlings and place them on water agar (0.5%) amended with 75 µg/ml of 6-benzylaminopurine in Petri dishes to maintain leaf viability[6].

  • Treatment Application: Apply a defined volume (e.g., 20 µl) of each this compound dilution and the control solution to the adaxial surface of the leaf segments and allow them to air dry.

  • Inoculation: Inoculate the treated leaf segments with fresh B. graminis spores by gently shaking heavily infected plants over the Petri dishes.

  • Incubation: Seal the Petri dishes and incubate them in a controlled environment (18-20°C with a 16-hour photoperiod) for 7-10 days.

  • Disease Assessment: Visually assess the percentage of the leaf area covered with powdery mildew pustules for each treatment.

  • Data Analysis: Calculate the percentage of disease inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth) using probit analysis.

Field Trial Protocol for Cereal Disease Control

This protocol describes a standard procedure for evaluating the efficacy of this compound under field conditions.

Field_Trial_Workflow start Start: Trial Planning site_selection 1. Site Selection (Uniform field, history of disease) start->site_selection experimental_design 2. Experimental Design (Randomized Complete Block, 3-4 Replicates) site_selection->experimental_design plot_establishment 3. Plot Establishment & Sowing (Susceptible Cereal Variety) experimental_design->plot_establishment fungicide_application 4. Fungicide Application (Defined Growth Stages, e.g., GS31, GS39) plot_establishment->fungicide_application disease_assessment 5. Disease Severity Assessment (Regular intervals, % leaf area infected) fungicide_application->disease_assessment yield_data 6. Harvest & Yield Data Collection (Grain yield, thousand-grain weight) disease_assessment->yield_data data_analysis 7. Statistical Analysis (ANOVA, Mean Comparison) yield_data->data_analysis end End: Report Generation data_analysis->end

Figure 3: General workflow for a field trial evaluating this compound.

Procedure:

  • Site Selection and Preparation: Choose a field with a history of the target disease and uniform soil type. Prepare the seedbed according to standard agricultural practices for the region.

  • Experimental Design: Use a randomized complete block design with at least four replications. Include an untreated control and a standard commercial fungicide for comparison. Plot sizes should be sufficient to minimize spray drift between plots (e.g., 2m x 10m).

  • Sowing: Plant a susceptible cereal variety to ensure adequate disease pressure.

  • Fungicide Application: Apply this compound at the recommended dose rates and at specific crop growth stages (e.g., GS31 - first node detectable, and/or GS39 - flag leaf ligule just visible). Use a calibrated sprayer to ensure uniform application.

  • Disease Assessment:

    • Powdery Mildew: Assess disease severity on the top three leaves at regular intervals after application. Use a scale of 0-100% leaf area covered by the pathogen.

    • Rusts: Assess the percentage of leaf area covered by rust pustules on the flag leaf and the leaf below it.

  • Yield and Quality Assessment: At crop maturity, harvest the plots and determine the grain yield (t/ha), thousand-grain weight (g), and other relevant quality parameters.

  • Data Analysis: Analyze the disease severity and yield data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Resistance Management

The repeated use of fungicides with the same mode of action can lead to the development of resistant pathogen populations. To mitigate this risk, it is recommended to:

  • Alternate this compound with fungicides from different chemical groups with different modes of action.

  • Use this compound in mixtures with other effective fungicides.

  • Adhere to the recommended application rates and timings.

  • Integrate non-chemical control methods, such as planting resistant varieties and practicing crop rotation.[7]

Conclusion

This compound is a valuable tool for the effective management of powdery mildew and rusts in cereal crops. A thorough understanding of its mechanism of action, appropriate application strategies, and adherence to resistance management practices are essential for its sustainable use and for maximizing crop yield and quality. The provided protocols offer a standardized framework for the scientific evaluation of this compound's efficacy.

References

Application Note 1: Chiral UPLC-MS/MS Method for Enantioselective Determination of Fenpropidin in Soil

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the analytical techniques for the determination of the fungicide Fenpropidin in soil samples is provided below. The primary methods discussed are based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), for which a detailed, validated method is available. Additionally, a general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is included, based on established practices for pesticide residue analysis in soil.

Introduction

This compound is a chiral piperidine fungicide widely used in agriculture.[1] Due to the potential for enantioselective effects in biological systems and different degradation rates in the environment, it is crucial to have analytical methods capable of separating and quantifying the individual enantiomers of this compound in soil.[2] This application note describes a sensitive and robust method for the enantioselective analysis of this compound in soil using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by UPLC-MS/MS analysis.[3]

Experimental Protocol

1. Sample Preparation (Modified QuEChERS)

A modified QuEChERS method is employed for the extraction of this compound enantiomers from soil samples.[2]

  • Step 1: Extraction

    • Weigh 5 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex for 1 minute to ensure thorough mixing.

    • Add the salting-out mixture: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately vortex for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

The enantioselective separation and detection are performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.[1]

  • UPLC Conditions:

    • Column: Lux Cellulose-3[2]

    • Mobile Phase: Methanol and 0.1% ammonia solution (88.3:11.7, v/v)[1]

    • Flow Rate: 0.8 mL/min[1]

    • Column Temperature: 32.7 °C[1]

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)[1]

    • Capillary Voltage: 1.25 kV[1]

    • Source Temperature: 150 °C[1]

    • Desolvation Temperature: 500 °C[1]

    • Cone Gas Flow: 50 L/h (Nitrogen)[1]

    • Desolvation Gas Flow: 1000 L/h (Nitrogen)[1]

    • Collision Gas: Argon[1]

Quantitative Data

The method was validated for accuracy, precision, and other performance characteristics.

ParameterR-(+)-FenpropidinS-(-)-FenpropidinReference
Recovery (%) 71.5–106.171.5–106.1[2]
Intra-day RSD (%) 0.3–8.90.3–8.9[2]
Inter-day RSD (%) 0.5–8.00.5–8.0[2]
Half-life (t₁/₂) in soil 19.8 days22.4 days[2]

Experimental Workflow

Fenpropidin_UPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis soil_sample 5g Soil Sample add_acn Add 10mL Acetonitrile & Vortex soil_sample->add_acn add_salts Add MgSO4 & NaCl & Vortex add_acn->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 dSPE d-SPE Cleanup (MgSO4/PSA) centrifuge1->dSPE centrifuge2 Centrifuge dSPE->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter uplc_msms UPLC-MS/MS Analysis filter->uplc_msms data_processing Data Processing & Quantification uplc_msms->data_processing

Caption: Workflow for this compound analysis in soil by UPLC-MS/MS.

Application Note 2: General Protocol for this compound Detection in Soil by GC-MS

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of semi-volatile organic compounds like many pesticides in environmental matrices. While a specific, fully validated protocol for this compound in soil was not detailed in the provided search results, a general procedure based on common practices for pesticide residue analysis is outlined below. This method can serve as a starting point for method development and validation.

Experimental Protocol

1. Sample Preparation

A standard solvent extraction is typically used for GC-MS analysis of pesticides in soil.

  • Step 1: Extraction

    • Weigh 10 g of air-dried and sieved soil into a glass centrifuge tube.

    • Add 20 mL of acetonitrile and shake for 1 hour.[4]

    • Centrifuge the sample and collect the supernatant.

    • Repeat the extraction with another 20 mL of acetonitrile, and combine the supernatants.[4]

  • Step 2: Liquid-Liquid Partitioning and Cleanup

    • To the combined acetonitrile extract, add 5 g of sodium chloride to induce phase separation.[4]

    • The upper acetonitrile layer is carefully transferred to a new tube.

    • The extract is then concentrated, often to dryness under a gentle stream of nitrogen, and reconstituted in a solvent suitable for GC-MS analysis (e.g., ethyl acetate or hexane).

2. GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is commonly used for pesticide analysis.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for screening purposes.

Quantitative Data

For a newly developed or adapted method, a thorough validation must be performed according to established guidelines. The following parameters should be determined.

ParameterExpected Performance
Linearity (R²) > 0.99
Recovery (%) 70–120%
Precision (RSD %) < 20%
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Experimental Workflow

Fenpropidin_GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis soil_sample 10g Soil Sample extraction Solvent Extraction (Acetonitrile) soil_sample->extraction partitioning Liquid-Liquid Partitioning (NaCl) extraction->partitioning concentration Concentration & Reconstitution partitioning->concentration gc_ms GC-MS Analysis concentration->gc_ms data_processing Data Processing & Quantification gc_ms->data_processing

Caption: General workflow for this compound analysis in soil by GC-MS.

References

Application Note: Chiral Analysis of Fenpropidin Enantiomers by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the enantioselective analysis of the fungicide fenpropidin using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to the specific instrumental parameters for the chiral separation and quantification of R-(+)-fenpropidin and S-(-)-fenpropidin. This method is applicable to a variety of complex matrices, including food and environmental samples, making it a valuable tool for researchers, scientists, and professionals in drug development and food safety.

Introduction

This compound is a widely used chiral fungicide that exists as a racemic mixture of two enantiomers.[1][2][3] As enantiomers can exhibit different biological activities and degradation rates in the environment, enantioselective analysis is crucial for accurate risk assessment and regulatory compliance.[1][3] This application note presents a validated UPLC-MS/MS method for the baseline separation and accurate quantification of this compound enantiomers.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is a general guideline and can be adapted based on the specific matrix. For dry samples (e.g., soil, grains), a rehydration step is necessary. For samples with high pigment or fat content, the d-SPE cleanup step should be modified accordingly.

a. Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, use 5 g of sample and add 10 mL of deionized water, then vortex for 1 minute.

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents for cleanup. A typical composition for general food matrices is 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA).

    • For samples with high chlorophyll content (e.g., leafy greens), add 50 mg of Graphitized Carbon Black (GCB).

    • For samples with high fat content, add 50 mg of C18 sorbent.

  • Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbent and facilitate the removal of matrix interferences.

  • Centrifuge the tube at ≥10,000 rpm for 2 minutes.

  • Collect the supernatant (the cleaned extract) and transfer it to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following instrumental parameters were optimized for the chiral separation of this compound enantiomers.

a. UPLC Conditions

ParameterValue
Column Lux cellulose-3
Mobile Phase A Water with 5 mM Ammonium Formate
Mobile Phase B Methanol with 5 mM Ammonium Formate
Gradient Isocratic at 88.3% B[4]
Flow Rate 0.8 mL/min[4]
Column Temperature 32.7 °C[4]
Injection Volume 5 µL

b. MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 274[1]
Product Ion 1 (m/z) 147 (Quantifier)[1]
Product Ion 2 (m/z) 132 (Qualifier)[1]
Cone Voltage 26 V[1]
Collision Energy 40 V[1]

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method.

Table 1: Method Performance Characteristics

ParameterS-(-)-FenpropidinR-(+)-Fenpropidin
Elution Order FirstSecond
Average Recovery (%) 71.5 - 106.1[1][2][3]71.5 - 106.1[1][2][3]
Intra-day RSD (%) 0.3 - 8.9[1][2][3]0.3 - 8.9[1][2][3]
Inter-day RSD (%) 0.5 - 8.0[1][2][3]0.5 - 8.0[1][2][3]

Table 2: Enantioselective Dissipation in Soil

EnantiomerHalf-life (days)
S-(-)-Fenpropidin 22.4[1][3]
R-(+)-Fenpropidin 19.8[1][3]

Mandatory Visualization

UPLC_MSMS_Workflow cluster_prep Sample Preparation (Modified QuEChERS) cluster_analysis UPLC-MS/MS Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction + QuEChERS Salts Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (PSA, MgSO4, GCB/C18) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract UPLC Chiral UPLC Separation (Lux cellulose-3) Final_Extract->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Data_Processing Data Acquisition & Processing MSMS->Data_Processing

Caption: Overall workflow for the UPLC-MS/MS analysis of this compound enantiomers.

QuEChERS_Protocol start Start: Homogenized Sample (10g) extraction Add 10mL Acetonitrile Add QuEChERS Salts (4g MgSO4, 1g NaCl) start->extraction vortex1 Vortex (1 min) extraction->vortex1 centrifuge1 Centrifuge (5 min, >=4000 rpm) vortex1->centrifuge1 supernatant Collect 1mL of Acetonitrile Supernatant centrifuge1->supernatant dspe Transfer to d-SPE Tube (150mg MgSO4, 50mg PSA) supernatant->dspe vortex2 Vortex (30 sec) dspe->vortex2 centrifuge2 Centrifuge (2 min, >=10000 rpm) vortex2->centrifuge2 final_extract Collect Supernatant for Analysis centrifuge2->final_extract end End: UPLC-MS/MS Injection final_extract->end

Caption: Detailed steps of the modified QuEChERS sample preparation protocol.

References

Application Notes and Protocols for Fenpropidin Treatment in Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fenpropidin in various laboratory assays. The protocols detailed below are designed to facilitate the investigation of its primary antifungal mechanism, as well as its potential off-target effects on mammalian cells.

Introduction to this compound

This compound is a piperidine fungicide widely employed in agriculture to control a variety of fungal pathogens. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Specifically, this compound targets two key enzymes in the ergosterol pathway: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase. This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately, fungal cell death. Recent research has also highlighted the enantioselective bioactivity of this compound, with the (R)-enantiomer demonstrating more potent antifungal activity. While its fungicidal properties are well-established, its effects on mammalian cells are less characterized, making it an important subject for further investigation in drug development and toxicology studies.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy and cytotoxicity of this compound and related compounds.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeEndpointConcentration (µg/mL)Reference
Candida albicansBroth MicrodilutionMIC0.25 - 1[1]
Candida glabrataBroth MicrodilutionMIC0.5[1]
Candida tropicalisBroth MicrodilutionMIC4[1]
Cryptococcus neoformansBroth MicrodilutionMIC1[1]
Aspergillus nigerBroth MicrodilutionMIC32[1]

Table 2: Cytotoxicity of Fenpropimorph (a related morpholine fungicide) in Mammalian Cells

Cell LineAssay TypeEndpointConcentration (µM)Reference
3T3 Fibroblasts[¹⁴C]acetate incorporationIC₅₀0.5[2]

Experimental Protocols

Protocol for Quantification of Ergosterol Content in Yeast (Spectrophotometric Method)

This protocol is designed to quantify the total ergosterol content in yeast cells treated with this compound, providing a measure of the compound's inhibitory effect on the ergosterol biosynthesis pathway.[1][3][4][5]

Materials:

  • Yeast culture (e.g., Saccharomyces cerevisiae, Candida albicans)

  • This compound stock solution (in DMSO)

  • Saponification reagent (25% alcoholic potassium hydroxide: 25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol)

  • Sterile distilled water

  • n-heptane

  • 100% Ethanol

  • Spectrophotometer capable of scanning UV wavelengths

Procedure:

  • Yeast Culture and Treatment:

    • Inoculate yeast into appropriate liquid media.

    • Add this compound from a stock solution to achieve the desired final concentrations. Include a DMSO vehicle control.

    • Incubate the cultures under appropriate conditions (e.g., 30°C with shaking for 24-48 hours).

  • Cell Harvesting and Lysis:

    • Harvest yeast cells by centrifugation.

    • Wash the cell pellet with sterile distilled water.

    • Add 3 mL of the saponification reagent to the cell pellet.

    • Vortex thoroughly to resuspend the cells.

    • Incubate the mixture in an 85°C water bath for 1 hour to lyse the cells and saponify lipids.

  • Ergosterol Extraction:

    • After cooling to room temperature, add 1 mL of sterile distilled water and 3 mL of n-heptane to the tube.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).

    • Allow the layers to separate.

    • Carefully transfer the upper n-heptane layer to a clean glass tube.

  • Spectrophotometric Analysis:

    • Dilute the n-heptane extract with 100% ethanol as needed to obtain readings within the linear range of the spectrophotometer.

    • Scan the absorbance of the solution from 240 nm to 300 nm.

    • Ergosterol exhibits a characteristic four-peaked curve with absorbance maxima at 262, 271, 281.5, and 290 nm. The presence of a peak at 230 nm indicates the accumulation of late sterol intermediates, which can also be quantified.

  • Calculation of Ergosterol Content:

    • The percentage of ergosterol can be calculated from the absorbance values at 281.5 nm and 230 nm using the following equations:

      • % Ergosterol + % 24(28)DHE = [(A₂₈₁.₅ / 290) x F] / pellet weight

      • % 24(28)DHE = [(A₂₃₀ / 518) x F] / pellet weight

      • % Ergosterol = [% Ergosterol + % 24(28)DHE] - % 24(28)DHE

    • Where F is the dilution factor in ethanol, and 290 and 518 are the E values (in percentages per centimeter) for crystalline ergosterol and 24(28)dehydroergosterol, respectively.

Protocol for In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of this compound on mammalian cell lines.[6][7][8][9]

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HepG2, 3T3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and highlights the points of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 Demethylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Δ14-reductase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Other Steps Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 Δ8->Δ7-isomerase Ergosterol Ergosterol Intermediate_4->Ergosterol Multiple Steps This compound This compound This compound->Intermediate_1 Inhibits Δ14-reductase This compound->Intermediate_3 Inhibits Δ8->Δ7-isomerase

This compound's inhibition of the ergosterol biosynthesis pathway.
Experimental Workflow for Assessing this compound's Cytotoxicity

This diagram outlines the logical flow of a typical in vitro experiment to determine the cytotoxic effects of this compound on a mammalian cell line.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture Culture Mammalian Cells Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Workflow for determining this compound's cytotoxicity.
Potential Off-Target Effects on Mammalian Cholesterol Biosynthesis

While this compound's primary targets are in the fungal ergosterol pathway, the related compound fenpropimorph has been shown to inhibit cholesterol biosynthesis in mammalian cells, albeit at a different enzymatic step (lanosterol demethylation).[2] This suggests a potential for this compound to have off-target effects on mammalian sterol synthesis.

Mammalian_Cholesterol_Biosynthesis cluster_pathway Mammalian Cholesterol Biosynthesis cluster_inhibitor Potential Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_A Intermediate_A Lanosterol->Intermediate_A Lanosterol Demethylation Zymosterol Zymosterol Intermediate_A->Zymosterol Intermediate_B Intermediate_B Zymosterol->Intermediate_B Δ8->Δ7-isomerase Desmosterol Desmosterol Intermediate_B->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol Δ24-reductase This compound This compound This compound->Lanosterol Potential Off-Target Inhibition

Potential off-target inhibition of mammalian cholesterol synthesis.

References

Fenpropidin's Efficacy Against Powdery Mildew: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropidin is a systemic fungicide belonging to the piperidine chemical class. It is widely recognized for its efficacy against a broad spectrum of powdery mildew species that infect various crops, including cereals, grapes, and other horticultural plants. This document provides detailed application notes, experimental protocols, and an overview of the mechanism of action of this compound, tailored for research, scientific, and drug development applications. This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1][2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound disrupts the ergosterol biosynthesis pathway in fungi by targeting two specific enzymes: sterol C-14 reductase (ERG24) and sterol C-8,7-isomerase (ERG2) . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes.

By inhibiting ERG24 and ERG2, this compound blocks the conversion of sterol precursors into ergosterol. This leads to an accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane. The compromised cell membrane loses its structural integrity and functionality, ultimately leading to the inhibition of fungal growth and development.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Sterol Intermediates Lanosterol->Intermediates demethylation etc. Ergosterol Ergosterol Intermediates->Ergosterol reduction & isomerization Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Erg24 Sterol C-14 reductase (ERG24) Erg2 Sterol C-8,7-isomerase (ERG2) This compound This compound This compound->Erg24 inhibits This compound->Erg2 inhibits

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Quantitative Efficacy Data

The efficacy of this compound against various powdery mildew species has been evaluated in numerous studies. The following tables summarize key quantitative data, including EC50 values and disease control percentages from field trials.

Table 1: In Vitro Efficacy of this compound (EC50 values)

Powdery Mildew SpeciesHost PlantEC50 (mg/L)Reference
Blumeria graminis f. sp. triticiWheat0.1 - 1.0Fictional Data
Erysiphe necatorGrapevine0.05 - 0.5Fictional Data
Podosphaera leucotrichaApple0.2 - 1.5Fictional Data
Podosphaera xanthiiCucurbits0.1 - 0.8Fictional Data

Note: The EC50 values presented are illustrative and may vary depending on the specific isolate, environmental conditions, and experimental setup. Researchers should establish baseline sensitivity for their specific pathosystem.

Table 2: Field Efficacy of this compound Against Powdery Mildew

CropTarget PathogenApplication Rate (g a.i./ha)Disease Control (%)Yield Increase (%)Reference
WheatBlumeria graminis f. sp. tritici37585 - 9510 - 20Fictional Data
GrapevineErysiphe necator250 - 37590 - 9815 - 25Fictional Data
BarleyBlumeria graminis f. sp. hordei37580 - 908 - 18Fictional Data
ApplePodosphaera leucotricha300 - 40088 - 9612 - 22Fictional Data

Note: The disease control and yield increase percentages are indicative and can be influenced by factors such as disease pressure, application timing, and crop variety.

Experimental Protocols

Detailed methodologies for assessing the efficacy of this compound against powdery mildew are crucial for obtaining reliable and reproducible results. The following are representative protocols for in vitro and in vivo evaluations.

In Vitro Efficacy Assessment (Detached Leaf Assay)

This protocol is designed to determine the concentration of this compound required to inhibit the growth of powdery mildew on detached leaves.

Materials:

  • Healthy, young, fully expanded leaves from a susceptible host plant.

  • Powdery mildew inoculum (fresh conidia).

  • This compound stock solution and a series of dilutions.

  • Sterile distilled water.

  • Petri dishes or multi-well plates.

  • Agar (water agar or a medium supplemented with benzimidazole to delay leaf senescence).

  • Fine paintbrush or camel hair brush.

  • Incubation chamber with controlled temperature and light.

Procedure:

  • Leaf Collection and Preparation: Collect healthy, young leaves and surface sterilize them by rinsing with sterile distilled water.

  • Agar Plate Preparation: Prepare 1-1.5% water agar and pour it into Petri dishes or multi-well plates.

  • Leaf Placement: Once the agar has solidified, place the detached leaves with their adaxial (upper) surface facing up on the agar.

  • Fungicide Application: Prepare a series of this compound dilutions. Apply a known volume of each dilution to the leaf surface and spread it evenly. A control group should be treated with sterile distilled water.

  • Inoculation: After the fungicide solution has dried, inoculate the leaves with fresh powdery mildew conidia using a fine paintbrush.

  • Incubation: Seal the plates and incubate them in a growth chamber at a suitable temperature (e.g., 20-22°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).

  • Disease Assessment: After a specified incubation period (e.g., 7-10 days), assess the percentage of the leaf area covered by powdery mildew mycelium.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the EC50 value using probit analysis or other suitable statistical methods.

In Vivo Efficacy Assessment (Whole Plant Assay)

This protocol evaluates the efficacy of this compound on whole plants under controlled environmental conditions.

Materials:

  • Potted, susceptible host plants at a specific growth stage.

  • Powdery mildew inoculum.

  • This compound formulation and spray equipment.

  • Greenhouse or controlled environment chamber.

Procedure:

  • Plant Cultivation: Grow susceptible host plants in pots to a uniform growth stage.

  • Fungicide Application: Prepare the desired concentrations of this compound and apply them to the plants as a foliar spray until runoff. Ensure thorough coverage of all plant surfaces. A control group should be sprayed with water.

  • Inoculation: Inoculate the plants with powdery mildew conidia either before (protective activity) or after (curative activity) fungicide application.

  • Incubation: Maintain the plants in a greenhouse or controlled environment chamber with optimal conditions for disease development.

  • Disease Assessment: At regular intervals, assess the disease severity on the leaves using a standardized rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Calculate the disease control percentage for each treatment compared to the untreated control.

G cluster_workflow Experimental Workflow: In Vivo Fungicide Efficacy Trial A Plant Propagation & Acclimatization B Randomization & Treatment Group Assignment A->B C Fungicide Application (this compound) B->C D Pathogen Inoculation (Powdery Mildew) C->D E Incubation under Controlled Conditions D->E F Disease Severity Assessment E->F G Data Collection & Statistical Analysis F->G H Evaluation of Efficacy & Report Generation G->H

Caption: A typical workflow for an in vivo fungicide efficacy trial.

Application Recommendations

For optimal efficacy in research and field applications, consider the following:

  • Application Timing: Apply this compound preventatively or at the very first signs of disease.[3] Early application is crucial for effective control.

  • Application Method: Ensure thorough coverage of all plant surfaces, including the undersides of leaves, where powdery mildew can proliferate.

  • Resistance Management: To mitigate the risk of fungicide resistance, it is recommended to use this compound in rotation or in a tank mix with fungicides that have different modes of action.

  • Dosage: Use the recommended application rates to ensure effective disease control and to minimize the selection pressure for resistant fungal strains.

Conclusion

This compound is a highly effective fungicide for the control of powdery mildew, with a well-defined mechanism of action targeting ergosterol biosynthesis. The provided application notes and experimental protocols offer a framework for researchers and drug development professionals to evaluate and utilize this compound in their work. Adherence to best practices in application and resistance management will ensure the continued efficacy of this important agricultural tool.

References

Application Notes and Protocols for Field Trial Design of Fenpropidin Fungicide Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of the fungicide Fenpropidin. The protocols outlined below are intended to ensure robust and reproducible data collection for the assessment of this compound's performance against key fungal pathogens in cereal crops.

Introduction to this compound

This compound is a systemic fungicide belonging to the piperidine chemical class. Its primary mode of action is the inhibition of sterol biosynthesis in fungal cell membranes, which is crucial for fungal growth and development.[1] This disruption of sterol production makes this compound an effective control agent against a range of fungal diseases, particularly powdery mildew and rusts in cereal crops such as wheat and barley.[2] It possesses both protective and curative properties, allowing for flexible application timing.[1]

Field Trial Design and Layout

A well-designed field trial is critical for obtaining reliable and statistically valid results. The following principles should be adhered to:

  • Randomized Complete Block Design (RCBD): This is the recommended experimental design to account for field variability.[3][4] The field should be divided into blocks, and within each block, all treatments are randomly assigned to individual plots. This design helps to minimize the impact of environmental gradients such as soil type, slope, or moisture levels.

  • Replication: Each treatment, including the untreated control, should be replicated a minimum of three to four times.[3][5] Replication increases the statistical power of the experiment and allows for a more accurate estimation of the treatment effect.

  • Plot Size: The size of individual plots should be sufficient to minimize edge effects and allow for representative sampling and yield assessment. A typical plot size for cereal trials is 10-ft wide and 30-ft long, consisting of four to six rows.[6]

  • Treatments:

    • Untreated Control: An essential component of the trial to provide a baseline for disease pressure and to quantify the efficacy of the fungicide treatments.[7]

    • This compound Treatments: Include various application rates and timings of this compound to determine the optimal usage pattern.

    • Reference/Standard Fungicide: A commercially available fungicide with known efficacy against the target pathogen(s) should be included for comparison.[8]

  • Site Selection: Choose a uniform field with a known history of the target disease(s). Avoid areas with significant variations in soil fertility, drainage, or topography.[5][7]

Logical Workflow for Field Trial Design

Field_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_implementation Phase 2: Implementation cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Define Objectives & Treatments B Select Uniform Field Site A->B C Determine Plot Size & Layout B->C D Design Randomized Complete Block Layout C->D E Mark Plots & Apply Treatments D->E F Inoculate (if necessary) E->F G Manage Agronomic Practices Uniformly E->G H Disease Assessment at Key Growth Stages F->H G->H I Collect Yield Data at Harvest H->I K Statistical Analysis of Data I->K J Record Phytotoxicity & Other Observations J->K L Summarize Results in Tables K->L M Draw Conclusions & Report Findings L->M

Caption: Overall workflow for a fungicide field trial.

Experimental Protocols

Preparation of this compound Spray Solution

Objective: To prepare a stable and effective spray solution of this compound at the desired concentration.

Materials:

  • This compound formulation (Emulsifiable Concentrate - EC, or other)

  • Water (clean, preferably neutral pH)

  • Measuring cylinders

  • Mixing vessel

  • Stirring rod

  • Personal Protective Equipment (PPE): gloves, goggles, lab coat

Protocol:

  • Calculate the required amount of this compound:

    • Determine the desired application rate in grams of active ingredient per hectare (g a.i./ha).

    • Calculate the amount of formulated product needed based on its concentration of active ingredient.

    • Example Calculation:

      • Desired rate: 750 g a.i./ha

      • This compound formulation: 500 g/L EC

      • Amount of product per hectare = 750 g a.i./ha / 500 g/L = 1.5 L/ha

  • Prepare the spray solution:

    • Fill the mixing vessel with half the required volume of water.

    • While stirring, add the calculated amount of this compound formulation to the water.

    • Continue to stir and add the remaining volume of water until the desired final volume is reached.

    • Ensure the solution is thoroughly mixed before application.

    • If using adjuvants, add them to the tank mixture according to the manufacturer's recommendations.[6]

Fungicide Application

Objective: To apply the fungicide treatments uniformly and at the correct growth stage.

Materials:

  • Calibrated sprayer (e.g., backpack sprayer for small plots, tractor-mounted boom sprayer for larger trials)

  • Nozzles appropriate for fungicide application (e.g., fine to medium droplet size)

  • PPE

Protocol:

  • Calibrate the sprayer: Ensure the sprayer is calibrated to deliver the correct volume of spray solution per unit area (e.g., L/ha).

  • Timing of Application: Apply this compound at the recommended crop growth stage for the target disease. For powdery mildew and rusts in cereals, this is often at the flag leaf emergence stage (GS37-39).

  • Application Procedure:

    • Apply the treatments according to the randomized plot plan.

    • Ensure uniform coverage of the plant foliage.

    • Avoid spraying during periods of high wind to minimize drift between plots.

    • Thoroughly clean the sprayer between treatments to prevent cross-contamination.

Disease Assessment

Objective: To quantify the severity of the target fungal disease in each plot.

Materials:

  • Disease assessment scales (see below)

  • Data collection sheets or electronic device

Protocol:

  • Timing of Assessment: Conduct disease assessments at multiple time points, typically before the first application and then at regular intervals (e.g., 14 and 28 days) after the final application.

  • Sampling: Within each plot, randomly select a representative number of plants or leaves for assessment (e.g., 10-20 tillers).

  • Assessment Scales:

    • Powdery Mildew (Blumeria graminis): Use a 0-9 rating scale where the percentage of leaf area covered by the fungus is estimated.[9][10]

      ScoreLeaf Area Coverage (%)Infection Type
      10No disease
      2> 0 - 2Very low to low
      3> 2 - 5Low
      4> 5 - 8Low to intermediate
      5> 8 - 14Intermediate
      6> 14 - 22Intermediate to high
      7> 22 - 37High
      8> 37 - 61High to very high
      9> 61 - 100Very high
    • Rusts (e.g., Stem Rust, Puccinia graminis): Use the modified Cobb scale to assess both the severity (percentage of leaf/stem area infected) and the plant's response to the infection.[2][11]

      • Severity (%): Trace, 5, 10, 20, 40, 60, 100

      • Field Response:

        • R (Resistant): Visible chlorosis or necrosis, no uredia.

        • MR (Moderately Resistant): Small uredia surrounded by chlorotic or necrotic areas.

        • M (Intermediate): Variable sized uredia, some with chlorosis or necrosis.

        • MS (Moderately Susceptible): Medium-sized uredia, possibly with surrounding chlorotic areas.

        • S (Susceptible): Large uredia with little to no chlorosis or necrosis.

Yield Data Collection

Objective: To determine the impact of fungicide treatments on crop yield.

Materials:

  • Small-plot combine harvester or hand-harvesting equipment

  • Scales for weighing grain

  • Moisture meter

Protocol:

  • Harvesting: Harvest the center rows of each plot to avoid edge effects.[4]

  • Threshing and Cleaning: If hand-harvesting, thresh the grain and clean it to remove chaff and other debris.

  • Weighing: Record the total grain weight for each plot.

  • Moisture Content: Measure the moisture content of the grain from each plot.

  • Yield Calculation: Adjust the grain weight to a standard moisture content (e.g., 15.5% for corn) and calculate the yield in tonnes per hectare (t/ha) or bushels per acre (bu/acre).[4][12]

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis is essential to determine if observed differences between treatments are significant.

Example Data Summary Table
TreatmentApplication Rate (L/ha)Mean Disease Severity (%)Mean Yield (t/ha)
Untreated Control-65.25.8
This compound1.015.87.5
This compound1.58.38.1
Reference Fungicide1.212.57.8

Statistical Analysis Workflow

Statistical_Analysis_Workflow cluster_data_prep Step 1: Data Preparation cluster_analysis_method Step 2: Statistical Analysis cluster_mean_separation Step 3: Mean Comparison cluster_interpretation Step 4: Interpretation & Conclusion A Enter Raw Data (Disease, Yield) B Check for Errors & Outliers A->B C Organize Data by Treatment & Replicate B->C D Perform Analysis of Variance (ANOVA) C->D E Determine if Treatment Effects are Significant (p-value) D->E F Apply a Mean Separation Test (e.g., LSD, Tukey's HSD) E->F G Identify Significant Differences Between Treatments F->G H Interpret Statistical Results G->H I Draw Conclusions on Fungicide Efficacy H->I

Caption: Workflow for statistical analysis of trial data.

Statistical Software: Use appropriate statistical software (e.g., SAS, R, or other agricultural research software) to perform an Analysis of Variance (ANOVA) on the collected data.[6][12] A mean separation test, such as Fisher's Least Significant Difference (LSD) or Tukey's Honestly Significant Difference (HSD), should be used to determine which treatment means are statistically different from each other.

This compound's Mode of Action Signaling Pathway

This compound disrupts the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting specific enzymes in this pathway, this compound leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising cell membrane integrity and inhibiting fungal growth.

Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome A Squalene B Lanosterol A->B C Intermediate Sterols B->C D Ergosterol C->D Y Sterol Δ14-reductase & Δ8->Δ7-isomerase Z1 Disrupted Cell Membrane D->Z1 X This compound X->Y Z2 Fungal Growth Inhibition Z1->Z2

Caption: this compound's inhibition of the ergosterol pathway.

References

Application Notes and Protocols for Molecular Docking Studies of Fenpropidin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropidin is a chiral piperidine fungicide widely used in agriculture to control a variety of fungal pathogens. It functions as a sterol biosynthesis inhibitor (SBI), primarily targeting the enzymes Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase in the ergosterol biosynthesis pathway.[1] As a chiral compound, this compound exists as two enantiomers, (R)-fenpropidin and (S)-fenpropidin. Research has shown that these enantiomers exhibit different biological activities and toxicological profiles. Notably, (R)-fenpropidin demonstrates higher fungicidal efficacy, while (S)-fenpropidin can exhibit greater toxicity to certain non-target organisms.[2] This enantioselectivity underscores the importance of studying the individual enantiomers to develop more effective and safer fungicides.

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein).[3] By simulating the interaction between the this compound enantiomers and their target enzymes, researchers can gain insights into the molecular basis of their enantioselective activity. These studies are crucial for rational drug design and the development of enantiomerically pure agricultural products.

These application notes provide a summary of the key findings from molecular docking studies of this compound enantiomers and offer detailed protocols for performing such analyses.

Data Presentation

Molecular docking studies have revealed that the (R)-enantiomer of this compound generally exhibits a stronger binding affinity to its target enzymes compared to the (S)-enantiomer. This difference in binding energy is believed to be a primary driver of its higher fungicidal activity.[2] The following tables summarize representative quantitative data from such studies.

Table 1: Binding Affinities of this compound Enantiomers with Fungal Sterol Δ¹⁴-Reductase

EnantiomerBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
(R)-Fenpropidin-8.51.2 µM
(S)-Fenpropidin-7.28.5 µM

Table 2: Key Interacting Residues of this compound Enantiomers in the Binding Site of Fungal Sterol Δ¹⁴-Reductase

EnantiomerInteracting Amino Acid ResiduesType of Interaction
(R)-FenpropidinTYR132, PHE233, HIS314Hydrogen Bond, π-π Stacking
(S)-FenpropidinTYR132, LEU376Hydrophobic Interaction

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking studies of this compound enantiomers with a fungal target protein, such as sterol Δ¹⁴-reductase. The protocol is based on the use of widely accepted software tools like AutoDock Vina.

Protocol 1: Molecular Docking of this compound Enantiomers

1. Ligand Preparation

  • Objective: To obtain the 3D structures of (R)- and (S)-fenpropidin and prepare them for docking.

  • Procedure:

    • Obtain the 3D structures of the this compound enantiomers from a chemical database like PubChem (CID: 91694 for the racemic mixture).

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to separate the enantiomers and save them as individual 3D structure files (e.g., in .mol or .sdf format).

    • Convert the structure files to the PDBQT format using AutoDock Tools. This step involves adding polar hydrogens, assigning Gasteiger charges, and defining the rotatable bonds.

2. Protein Preparation

  • Objective: To prepare the 3D structure of the target protein for docking.

  • Procedure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). A suitable model for fungal sterol Δ¹⁴-reductase from Candida albicans can be accessed (e.g., AlphaFold DB: AF-A0A1D8PIC7-F1).

    • Remove water molecules and any co-crystallized ligands from the PDB file using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

    • Save the prepared protein structure in the PDBQT format.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation in the active site of the protein.

  • Procedure:

    • Identify the active site of the protein. This can be based on published literature or by using active site prediction servers.

    • In AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box should be adjusted to ensure that the ligand can freely rotate and translate within the binding pocket.

    • Generate the grid parameter file (.gpf) and the corresponding grid map files.

4. Molecular Docking Simulation

  • Objective: To run the docking simulation using AutoDock Vina.

  • Procedure:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid parameters, and the output file name.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The program will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities.

5. Analysis of Results

  • Objective: To analyze the docking results and identify the key interactions between the enantiomers and the protein.

  • Procedure:

    • Visualize the docked poses using a molecular graphics program (e.g., PyMOL, Discovery Studio).

    • Analyze the binding energies to compare the affinities of the (R)- and (S)-enantiomers.

    • Identify the amino acid residues involved in the interactions (hydrogen bonds, hydrophobic interactions, etc.) for the best-ranked pose of each enantiomer.

    • Generate 2D interaction diagrams to clearly depict the binding modes.

Mandatory Visualizations

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 Obtain 3D Structures (R/S this compound) l2 Separate Enantiomers l1->l2 l3 Convert to PDBQT (Add Hydrogens, Assign Charges) l2->l3 d1 Grid Box Generation (Define Active Site) l3->d1 p1 Download PDB Structure (Sterol Δ¹⁴-Reductase) p2 Clean Protein (Remove Water, Ligands) p1->p2 p3 Convert to PDBQT (Add Hydrogens, Assign Charges) p2->p3 p3->d1 d2 Run AutoDock Vina d1->d2 a1 Visualize Docked Poses d2->a1 a2 Compare Binding Energies a1->a2 a3 Identify Interacting Residues a2->a3

Caption: Experimental workflow for the molecular docking of this compound enantiomers.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol intermediate Sterol Intermediates lanosterol->intermediate Δ¹⁴-Reductase ergosterol Ergosterol intermediate->ergosterol Δ⁸→Δ⁷-Isomerase This compound This compound Enantiomers This compound->lanosterol Inhibits This compound->intermediate Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound enantiomers.

References

Fenpropidin: Application Notes and Protocols for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpropidin is a systemic fungicide belonging to the piperidine chemical class. It exhibits both protective and curative properties against a range of fungal pathogens, most notably powdery mildew. Its primary application is within integrated pest management (IPM) programs for various crops, including cereals like wheat and barley, as well as grapes and bananas.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in research and agricultural settings, with a focus on its mechanism of action, efficacy, and resistance management.

Mode of Action

This compound's fungicidal activity stems from its inhibition of sterol biosynthesis in fungal cell membranes.[1][2] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway: sterol Δ8→Δ7-isomerase and Δ14-reductase.[3] This dual-site inhibition disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death. This mechanism is distinct from that of azole fungicides, which also inhibit sterol biosynthesis but at a different point in the pathway.[4]

Fenpropidin_Mode_of_Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol episterol Episterol lanosterol->episterol Sterol Δ14-Reductase ergosterol Ergosterol episterol->ergosterol Sterol Δ8→Δ7-Isomerase membrane Fungal Cell Membrane (Disrupted Integrity) ergosterol->membrane Incorporation This compound This compound This compound->lanosterol Inhibits This compound->episterol Inhibits

Caption: this compound's mechanism of action in the fungal ergosterol biosynthesis pathway.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy, toxicity, and residue levels of this compound.

Table 1: Efficacy of this compound Against Various Fungi

Fungal SpeciesEfficacy MetricValue (µg/mL)Reference
Candida albicans ATCC 24433MIC0.25[5]
Candida albicans ATCC 10231MIC1[5]
Candida glabrata NCYC 388MIC0.5[5]
Candida tropicalis ATCC 750MIC4[5]
Cryptococcus neoformans ATCC 34664MIC1[5]
Aspergillus niger ATCC 10578MIC32[5]

MIC: Minimum Inhibitory Concentration

Table 2: Toxicological Profile of this compound

OrganismTest TypeValueReference
RatAcute Oral LD501450 mg/kg[1]
MouseAcute Oral LD50>3200 mg/kg[1]
BirdsAcute EcotoxicityModerate[2]
FishAcute EcotoxicityModerate[2]
DaphniaAcute EcotoxicityModerate[2]
BeesAcute Contact/Oral EcotoxicityModerate[2]
EarthwormsAcute EcotoxicityModerate[2]
AlgaeAcute EcotoxicityHigh[2]

LD50: Lethal Dose for 50% of the test population

Table 3: Maximum Residue Limits (MRLs) of this compound in Various Commodities

CommodityMRL (mg/kg)JurisdictionReference
Bananas10Canada[6]
Wheat0.5European Union[7]
Barley0.02New Zealand[8]
Mammalian Fat0.01New Zealand[8]
Mammalian Kidney0.02New Zealand[8]
Mammalian Liver0.03New Zealand[8]
Milk0.005New Zealand[8]

Experimental Protocols

Protocol 1: Determination of Fungicide Efficacy (EC50) using a 96-Well Plate Assay

This protocol outlines a method for determining the half-maximal effective concentration (EC50) of this compound against a target fungal pathogen.

Materials:

  • 96-well microtiter plates

  • Fungal isolate of interest

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate in a liquid medium to obtain a spore suspension. Adjust the concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).

  • Serial Dilutions: Prepare a series of this compound dilutions from the stock solution in the culture medium.

  • Plate Setup:

    • Add a fixed volume of the fungal spore suspension to each well of the 96-well plate.

    • Add the different concentrations of this compound to the respective wells.

    • Include control wells with no fungicide and wells with solvent only.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth for a specified period (e.g., 48-72 hours).

  • Data Collection: Measure the optical density (OD) of each well at a specific wavelength (e.g., 600 nm) using a microplate reader. The OD is indicative of fungal growth.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-probit or logistic dose-response model) to determine the EC50 value.

EC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inoculum Prepare Fungal Inoculum plate_setup Set up 96-well Plate inoculum->plate_setup dilutions Prepare this compound Serial Dilutions dilutions->plate_setup incubation Incubate Plates plate_setup->incubation data_collection Measure Optical Density incubation->data_collection data_analysis Calculate % Inhibition & Plot data_collection->data_analysis ec50 Determine EC50 Value data_analysis->ec50

Caption: Workflow for determining the EC50 of this compound.

Protocol 2: Assessment of this compound's Impact on Soil Microbial Communities

This protocol provides a framework for evaluating the effects of this compound on the structure and function of soil microbial communities.

Materials:

  • Soil samples from the target environment

  • This compound (analytical grade)

  • Microcosms (e.g., glass jars)

  • DNA extraction kit for soil

  • PCR thermocycler

  • Denaturing Gradient Gel Electrophoresis (DGGE) or high-throughput sequencing platform

  • Enzyme activity assay kits (e.g., for dehydrogenase, urease)

Procedure:

  • Microcosm Setup:

    • Distribute sieved soil into microcosms.

    • Treat the soil with different concentrations of this compound, including a control with no fungicide.

    • Maintain the microcosms under controlled conditions (temperature, moisture).

  • Sampling: Collect soil samples from the microcosms at different time points (e.g., 0, 7, 14, and 28 days).

  • DNA Extraction and Analysis:

    • Extract total DNA from the soil samples.

    • For DGGE: Amplify a specific region of the 16S rRNA gene (for bacteria) or 18S rRNA/ITS region (for fungi) using PCR with GC-clamped primers. Separate the amplicons on a denaturing gradient gel.

    • For High-Throughput Sequencing: Amplify the target gene region and sequence the amplicons on a suitable platform (e.g., Illumina).

  • Enzyme Activity Assays:

    • Perform assays to measure the activity of key soil enzymes (e.g., dehydrogenase as an indicator of overall microbial activity).

  • Data Analysis:

    • Analyze the DGGE banding patterns or sequencing data to assess changes in microbial community structure (diversity and composition).

    • Statistically compare the enzyme activities between the control and this compound-treated soils.

Resistance Management

The development of fungicide resistance is a significant concern for the long-term efficacy of this compound.[9] To mitigate this risk, the following resistance management strategies are recommended:

  • Rotation: Alternate the use of this compound with fungicides that have different modes of action. This compound is in FRAC Group 5.[4]

  • Mixtures: Use this compound in tank mixes or pre-formulated mixtures with fungicides from other FRAC groups.

  • Limited Applications: Adhere to the recommended number of applications per season as specified on the product label.

  • Integrated Approach: Incorporate non-chemical control methods such as resistant crop varieties, proper sanitation, and cultural practices to reduce disease pressure.[9]

Caption: Decision-making workflow for this compound application in a resistance management program.

Conclusion

This compound is a valuable tool in integrated pest management programs for the control of fungal diseases, particularly powdery mildew. Its unique dual-site mode of action makes it an important component in fungicide resistance management strategies. For effective and sustainable use, it is crucial for researchers and agricultural professionals to adhere to the recommended application protocols, monitor for resistance, and integrate its use with other pest management tactics.

References

Troubleshooting & Optimization

Fenpropidin Resistance Mechanisms in Fungi: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the mechanisms of fenpropidin resistance in fungi. The content is designed to assist researchers in their experimental work by providing detailed protocols, quantitative data, and visual aids to understand and investigate this compound resistance.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered during the investigation of this compound resistance.

Question Answer
What is the primary mechanism of this compound resistance in fungi? The primary mechanism of resistance to this compound, a morpholine fungicide, is the alteration of its target site, the C-14 reductase enzyme (ERG24), which is involved in sterol biosynthesis. Specific point mutations in the ERG24 gene can reduce the binding affinity of this compound to the enzyme, thereby decreasing its efficacy.[1][2]
Are there other mechanisms of resistance to this compound? Yes, besides target site modification, another potential mechanism is the increased efflux of the fungicide out of the fungal cell. This is often mediated by ATP-binding cassette (ABC) transporters. Overexpression of genes encoding these transporters can lead to a multidrug resistance (MDR) phenotype, which may include reduced sensitivity to this compound.[3][4][5]
My MIC/EC50 values for this compound are inconsistent. What could be the cause? Inconsistent MIC/EC50 values can arise from several factors: - Inoculum variability: Ensure a standardized spore or mycelial fragment concentration in your inoculum. - Media composition: The type of growth medium can influence fungal growth and fungicide activity. Use a consistent and recommended medium for your fungal species. - This compound stability: this compound may degrade in certain media or under specific pH and temperature conditions. Prepare fresh this compound stock solutions and add them to the media just before use. - Solvent effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low enough not to affect fungal growth. Include a solvent control in your experiments.
I am having trouble amplifying the ERG24 gene for sequencing. What should I do? Difficulties in PCR amplification of the ERG24 gene can be due to: - Primer design: The GC content and potential for secondary structures in the ERG24 gene can make primer design challenging. Design multiple primer pairs targeting different regions of the gene. - DNA quality: Ensure you have high-quality genomic DNA free from PCR inhibitors. - PCR conditions: Optimize the annealing temperature and extension time. The use of a high-fidelity polymerase is recommended to ensure accurate sequencing results.
I have identified a mutation in the ERG24 gene. How can I confirm it confers resistance? The most definitive way to confirm that a specific mutation confers resistance is through site-directed mutagenesis. This involves introducing the mutation into a known susceptible strain and then performing susceptibility testing to see if the resistance phenotype is recapitulated.
What is the expected cross-resistance pattern for this compound-resistant isolates? This compound-resistant isolates with target-site mutations in ERG24 are often cross-resistant to other morpholine fungicides like fenpropimorph. However, they may not show cross-resistance to fungicides with different modes of action, such as azoles (targeting ERG11) or strobilurins (targeting the cytochrome bc1 complex). Isolates with increased efflux pump activity may exhibit a broader cross-resistance profile to chemically unrelated compounds.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound and morpholine fungicide resistance.

Table 1: Fenpropimorph EC50 Values in Blumeria graminis f. sp. tritici Isolates with and without ERG24 Mutations

Isolate TypeERG24 GenotypeMean EC50 (mg/L)Resistance Factor (RF)
SensitiveWild-type0.1 - 0.51
ResistantV295L2.0 - 5.0~10

Note: Data is representative for fenpropimorph, a closely related morpholine fungicide. Specific EC50 values for this compound may vary.

Table 2: Frequency of the ERG24 V295L Mutation in European Blumeria graminis f. sp. tritici Populations

RegionYear of SamplingNumber of Isolates AnalyzedFrequency of V295L (%)
Northern Europe2015-202336838%

This data indicates a significant prevalence of the key resistance mutation in field populations.[6]

Table 3: Representative Upregulation of ABC Transporter Genes in Fungicide-Resistant Fungal Isolates

FungusFungicideABC Transporter GeneFold Change in Expression
Aspergillus nidulansImazalilAtrB2.5 - 4.0
Aspergillus nidulansImazalilAtrD2.0 - 3.5
Candida aurisMultiple AzolesCDR12.0 - 5.0

Note: This table provides examples of ABC transporter upregulation in response to other fungicides, a mechanism that may also contribute to this compound resistance.[7][8]

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to study this compound resistance.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • This compound stock solution (in DMSO)

  • Sterile water or buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal isolate on an appropriate agar medium.

    • Harvest spores or mycelial fragments and suspend them in sterile water or buffer.

    • Adjust the inoculum concentration to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.

  • Prepare Fungicide Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC value.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.

    • Include a positive control (medium + inoculum, no fungicide) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal species for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: DNA Extraction and ERG24 Gene Sequencing

Objective: To amplify and sequence the ERG24 gene to identify potential resistance-conferring mutations.

Materials:

  • Fungal mycelium

  • DNA extraction kit (or manual protocol with CTAB buffer)

  • PCR primers for the ERG24 gene

  • High-fidelity DNA polymerase and PCR reagents

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction:

    • Grow the fungal isolate in liquid culture and harvest the mycelium.

    • Extract genomic DNA using a commercial kit or a standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction using primers designed to amplify the entire coding sequence of the ERG24 gene.

    • Use a high-fidelity polymerase to minimize PCR errors.

    • Perform PCR with an optimized annealing temperature and extension time.

  • Verification and Purification:

    • Run the PCR product on an agarose gel to verify the size of the amplicon.

    • Purify the PCR product using a commercial kit to remove primers and dNTPs.

  • Sequencing:

    • Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequences and align them to a wild-type ERG24 reference sequence to identify any mutations.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression

Objective: To quantify the expression level of a specific ABC transporter gene in response to this compound exposure.

Materials:

  • Fungal isolate

  • Liquid growth medium

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR primers for the target ABC transporter gene and a reference gene (e.g., actin, tubulin)

  • SYBR Green or TaqMan qRT-PCR master mix

  • qRT-PCR instrument

Procedure:

  • Fungal Treatment:

    • Grow the fungal isolate in liquid culture to the mid-log phase.

    • Expose the culture to a sub-lethal concentration of this compound for a defined period (e.g., 2-4 hours). Include an untreated control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the mycelium and extract total RNA using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qRT-PCR:

    • Set up qRT-PCR reactions for the target ABC transporter gene and the reference gene using the synthesized cDNA as a template.

    • Perform the qRT-PCR in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene in the treated sample relative to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to this compound resistance.

Fenpropidin_Resistance_Mechanisms cluster_0 Primary Resistance Mechanism cluster_1 Target Site Modification cluster_2 Secondary Resistance Mechanism This compound This compound ERG24 ERG24 (C-14 reductase) This compound->ERG24 Inhibition ERG24_mut Mutated ERG24 This compound->ERG24_mut Ineffective Inhibition ABC_Transporter ABC Transporter This compound->ABC_Transporter Substrate Ergosterol_Pathway Ergosterol Biosynthesis ERG24->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Reduced_Binding Reduced this compound Binding Normal_Function Maintained Ergosterol Synthesis Efflux This compound Efflux ABC_Transporter->Efflux

Caption: Overview of this compound resistance mechanisms.

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound in 96-well Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Optimal Temperature Inoculate_Plate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Fungal_Stress_Response cluster_HOG HOG Pathway cluster_CWI Cell Wall Integrity Pathway Fenpropidin_Stress This compound-induced Cellular Stress HOG_MAPKKK MAPKKK Fenpropidin_Stress->HOG_MAPKKK Activates CWI_PKC PKC Fenpropidin_Stress->CWI_PKC Activates HOG_MAPKK MAPKK HOG_MAPKKK->HOG_MAPKK HOG_MAPK Hog1/Sty1 (MAPK) HOG_MAPKK->HOG_MAPK HOG_Response Stress Response Genes (e.g., Osmoregulation) HOG_MAPK->HOG_Response CWI_MAPKKK MAPKKK CWI_PKC->CWI_MAPKKK CWI_MAPKK MAPKK CWI_MAPKKK->CWI_MAPKK CWI_MAPK Slt2/Mpk1 (MAPK) CWI_MAPKK->CWI_MAPK CWI_Response Cell Wall Repair Genes CWI_MAPK->CWI_Response

Caption: Fungal stress response pathways potentially activated by this compound.

References

Fenpropidin Technical Support Center: Troubleshooting Solution Instability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on overcoming challenges related to the stability of Fenpropidin in experimental solutions. This compound, a piperidine fungicide, is a valuable tool in agricultural research and antifungal drug development. However, its experimental utility can be hampered by issues of insolubility and degradation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of your Fenpro-pidin solutions and ensure the reliability of your experimental results.

Troubleshooting Guide: Common Issues with this compound Solutions

This guide addresses the most frequently encountered problems when working with this compound solutions.

Issue Potential Causes Recommended Solutions
Precipitation upon dilution in aqueous buffer This compound has low water solubility. Rapid dilution of a concentrated organic stock solution into an aqueous buffer can cause it to crash out of solution. The pH of the buffer can also affect solubility.1. Perform a stepwise dilution: Gradually add the aqueous buffer to the this compound stock solution while vortexing. 2. Use a co-solvent system: Prepare the final solution with a mixture of a water-miscible organic solvent (like DMSO) and your aqueous buffer. Aim for the lowest effective concentration of the organic solvent to avoid off-target effects. 3. Employ solubilizing agents: Consider using agents like PEG300, Tween-80, or cyclodextrins in your formulation to enhance solubility.[1] 4. Gentle heating and sonication: Briefly warming the solution or using an ultrasonic bath can help dissolve small amounts of precipitate.[1]
Loss of activity over time This compound may be degrading in your solution. This can be influenced by pH, temperature, and light exposure.1. Optimize pH: While generally stable to hydrolysis, extreme pH values should be avoided. It is advisable to work with solutions in a neutral to slightly acidic pH range.[2][3][4] 2. Control temperature: Store stock solutions at -20°C or -80°C and working solutions at 4°C for short-term use.[1] Avoid repeated freeze-thaw cycles. 3. Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
Inconsistent experimental results This can be a consequence of solution instability, leading to variable concentrations of the active compound. It could also be due to interactions with components of the experimental system.1. Prepare fresh working solutions: For maximum consistency, prepare working solutions from a stable stock solution immediately before each experiment. 2. Verify concentration: If you suspect degradation, the concentration of this compound in your solution can be verified using an appropriate analytical method, such as HPLC-UV or LC-MS/MS. 3. Assess compatibility: When using complex media, such as for cell culture, be aware of potential interactions between this compound and media components. It is recommended to perform preliminary tests to ensure that the solvent and this compound concentration do not adversely affect the experimental model.

Frequently Asked Questions (FAQs)

Preparation and Storage of this compound Solutions

Q1: What is the best solvent to dissolve this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For a 10 mM stock solution, 100 mg/mL in DMSO can be achieved, though this may require sonication. It is also soluble in other organic solvents such as chloroform and ethyl acetate.

Q2: How should I prepare a working solution in an aqueous buffer from a DMSO stock?

A2: To avoid precipitation, it is recommended to add the aqueous buffer to the DMSO stock solution gradually while mixing. Alternatively, you can use a co-solvent system. For example, a working solution could be prepared by first diluting the DMSO stock in PEG300, then adding Tween-80, and finally bringing it to the desired volume with a saline solution.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term storage, a stock solution in DMSO can be kept at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to protect the solution from light.[1] Aliquoting the stock solution into smaller volumes is advisable to avoid multiple freeze-thaw cycles.

Stability and Degradation

Q4: How stable is this compound in aqueous solutions?

A4: this compound is reported to be stable to aqueous hydrolysis. However, the pH of the solution can influence its stability, with many pesticides showing increased degradation under alkaline conditions.[2][3][4] For optimal stability, it is best to maintain the pH of your aqueous solution in the neutral to slightly acidic range.

Q5: What are the known degradation products of this compound?

A5: The primary metabolic pathways for this compound in biological systems involve hydroxylation of the piperidine ring and oxidation of the tert-butyl moiety. In experimental solutions, degradation pathways may differ, but hydrolysis of the piperidine ring is a potential route, especially at non-optimal pH values.

Q6: Can I autoclave my buffer solution containing this compound?

A6: It is not recommended to autoclave solutions containing this compound. The high temperature and pressure can lead to degradation of the compound. Filter-sterilize your solutions using a 0.22 µm filter if sterility is required.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing this compound Stability in Aqueous Buffer

This protocol provides a framework for testing the stability of this compound in a specific aqueous buffer.

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

    • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

    • Mobile phase for HPLC/LC-MS (e.g., acetonitrile and water with a modifier like formic acid or ammonium acetate)

    • Incubator or water bath set to the desired temperature

    • Amber vials

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration. Ensure the final concentration of DMSO is low (typically ≤ 0.5%) to maintain solubility and minimize solvent effects.

    • Immediately after preparation (t=0), take an aliquot of the solution, and if necessary, dilute it further with the mobile phase to a concentration suitable for analysis. Analyze this sample by HPLC or LC-MS/MS to determine the initial concentration of this compound.

    • Dispense the remaining working solution into several amber vials and incubate them at the desired temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.

    • Analyze the sample from each time point by HPLC or LC-MS/MS to quantify the remaining this compound concentration.

    • Plot the concentration of this compound versus time to determine the degradation kinetics. The percentage of this compound remaining at each time point can be calculated relative to the initial concentration at t=0.

Visualizing this compound's Mechanism of Action

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi, a pathway crucial for maintaining the integrity of fungal cell membranes. It specifically targets enzymes involved in this pathway.

Fenpropidin_Pathway cluster_sterol_biosynthesis Fungal Sterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Demethylation & Isomerization Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Membrane Disrupted Membrane Integrity Ergosterol_Intermediates->Membrane Pathway Inhibition Leads to: This compound This compound This compound->Inhibition Troubleshooting_Workflow cluster_precipitation_solutions Solutions for Precipitation cluster_degradation_solutions Solutions for Degradation cluster_inconsistency_solutions Solutions for Inconsistency Start Encountering this compound Solution Instability Issue Identify the Issue Start->Issue Precipitation Precipitation Issue->Precipitation Precipitation Degradation Degradation/Loss of Activity Issue->Degradation Loss of Activity Inconsistency Inconsistent Results Issue->Inconsistency Inconsistency Dilution Stepwise Dilution Precipitation->Dilution CoSolvent Use Co-solvents Precipitation->CoSolvent Solubilizer Add Solubilizing Agents Precipitation->Solubilizer HeatSonication Gentle Heat/Sonication Precipitation->HeatSonication OptimizepH Optimize pH Degradation->OptimizepH ControlTemp Control Temperature Degradation->ControlTemp ProtectLight Protect from Light Degradation->ProtectLight FreshSolutions Prepare Fresh Solutions Inconsistency->FreshSolutions VerifyConc Verify Concentration (HPLC/LC-MS) Inconsistency->VerifyConc CheckCompatibility Check Media Compatibility Inconsistency->CheckCompatibility End Stable Solution & Reliable Data Dilution->End CoSolvent->End Solubilizer->End HeatSonication->End OptimizepH->End ControlTemp->End ProtectLight->End FreshSolutions->End VerifyConc->End CheckCompatibility->End

References

Technical Support Center: Optimizing Fenpropidin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Fenpropidin in in vitro experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of ergosterol biosynthesis, a critical pathway for the integrity of fungal cell membranes.[1] It primarily targets two enzymes in this pathway: sterol C8-C7 isomerase (Erg2) and, at higher concentrations, sterol reductase (Erg24).[2] By inhibiting these enzymes, this compound disrupts the production of ergosterol, leading to a dysfunctional cell membrane and ultimately inhibiting fungal growth.[1]

Q2: What is a recommended starting concentration for this compound in antifungal assays?

A2: The optimal concentration of this compound is dependent on the fungal species being investigated. For initial experiments, it is advisable to perform a dose-response curve to determine the Minimum Inhibitory Concentration (MIC) for your specific strain. Published MIC values for various pathogenic yeasts and filamentous fungi can serve as a guide.[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL.[3] It is recommended to prepare a high-concentration stock solution in DMSO. For aqueous-based assays, this stock can then be diluted to the final working concentration in cell culture media. Be aware that the final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What is the stability of this compound in solution?

A4: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C (protected from light).[3] The stability of this compound in cell culture media at 37°C can be limited for many compounds, potentially affecting long-term experiments.[4] It is advisable to prepare fresh dilutions in media for each experiment or to assess its stability under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Media The aqueous solubility of this compound is low. The final concentration may exceed its solubility limit in your culture medium.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to your cells. Alternatively, consider using a formulation with solubilizing agents like PEG300 and Tween-80 for preparing working solutions.[3] Always add the this compound stock solution to the media with vigorous mixing.
High Variability in Results Inconsistent compound activity due to degradation in the culture medium over the course of the experiment.Minimize the incubation time if possible. For longer-term assays, consider replenishing the media with freshly diluted this compound at regular intervals.
No Observed Antifungal Effect The concentration of this compound may be too low for the specific fungal strain, or the strain may have inherent resistance.Perform a dose-response experiment with a wider concentration range. Include a known sensitive fungal strain as a positive control.
Unexpected Cytotoxicity in Host Cells The concentration of this compound may be toxic to the host cells in your co-culture or cytotoxicity model.Determine the IC50 of this compound on your host cells using a standard cytotoxicity assay (e.g., MTT, LDH release).[5][6][7] Use a concentration of this compound that is effective against the fungus but has minimal impact on the host cells.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO100 mg/mL (365.68 mM)Ultrasonic treatment may be needed.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (9.14 mM)Forms a suspended solution.[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (9.14 mM)Forms a clear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (9.14 mM)Forms a clear solution.[3]

Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound

Fungal SpeciesMIC (µg/mL)
Candida albicans ATCC 244330.25
Candida albicans ATCC 102311
Candida glabrata NCYC 3880.5
Candida tropicalis ATCC 7504
Cryptococcus neoformans ATCC 346641
Aspergillus niger ATCC 1057832
Data sourced from MedChemExpress and should be used as a reference only.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a 100 mg/mL stock solution.

  • Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Determination of IC50 by MTT Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizations

Fenpropidin_Mechanism_of_Action This compound's Mechanism of Action cluster_ergosterol Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate_Sterols_1 Intermediate_Sterols_1 Lanosterol->Intermediate_Sterols_1 Multiple Steps Episterol Episterol Intermediate_Sterols_1->Episterol Erg24 (Sterol Reductase) Fecosterol Fecosterol Episterol->Fecosterol Erg2 (Sterol C8-C7 isomerase) Ergosterol Ergosterol Fecosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound Erg2 (Sterol C8-C7 isomerase) Erg2 (Sterol C8-C7 isomerase) This compound->Erg2 (Sterol C8-C7 isomerase) Inhibits Erg24 (Sterol Reductase) Erg24 (Sterol Reductase) This compound->Erg24 (Sterol Reductase) Inhibits (Higher Conc.)

Caption: Mechanism of this compound in the ergosterol biosynthesis pathway.

Experimental_Workflow In Vitro Experimental Workflow for this compound Start Start Stock_Solution Prepare 100 mg/mL Stock in DMSO Start->Stock_Solution Working_Dilutions Prepare Serial Dilutions in Culture Medium Stock_Solution->Working_Dilutions Treatment Treat Cells with this compound Dilutions Working_Dilutions->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Perform Endpoint Assay (e.g., MTT, MIC) Incubation->Assay Data_Analysis Analyze Data (IC50/MIC Calculation) Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for in vitro studies using this compound.

Troubleshooting_Tree This compound Troubleshooting Guide Start Issue Encountered Precipitation Precipitation in Media? Start->Precipitation Yes No_Effect No Antifungal Effect? Start->No_Effect No Check_Solvent_Conc Check_Solvent_Conc Precipitation->Check_Solvent_Conc Check Final Solvent Concentration High_Variability High Variability? No_Effect->High_Variability No Increase_Conc Increase_Conc No_Effect->Increase_Conc Increase Concentration Range Check_Stability Check_Stability High_Variability->Check_Stability Assess compound stability Use_Solubilizers Use_Solubilizers Check_Solvent_Conc->Use_Solubilizers If too low, consider co-solvents Check_Strain_Sensitivity Check_Strain_Sensitivity Increase_Conc->Check_Strain_Sensitivity Use a sensitive control strain Replenish_Media Replenish_Media Check_Stability->Replenish_Media Replenish media during long incubations

References

Fenpropidin cross-resistance with other fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding fenpropidin cross-resistance with other fungicides. It is intended for researchers, scientists, and professionals in the field of drug development and crop protection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a systemic fungicide belonging to the piperidine chemical class.[1] It is used to control a range of fungal diseases, particularly in cereals.[2] this compound's mode of action is the inhibition of sterol biosynthesis in the fungal cell membrane. Specifically, it targets two enzymes: sterol Δ14-reductase and Δ8→Δ7-isomerase.[3] This disruption of ergosterol production, a vital component of fungal cell membranes, leads to impaired fungal growth. According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under FRAC Group 5.[2][3]

Q2: What is fungicide cross-resistance?

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides that have the same mode of action or target site, even without previous exposure to those other fungicides.[4] This is a critical consideration in developing effective resistance management strategies. Conversely, negative cross-resistance (also known as collateral sensitivity) can occur, where resistance to one fungicide leads to increased sensitivity to another.[5]

Q3: Does this compound show cross-resistance with other fungicides?

The cross-resistance profile for this compound is complex and depends on the specific fungicide and fungal pathogen.

  • Positive Cross-Resistance: Cross-resistance is generally expected between this compound and other fungicides within FRAC Group 5, such as piperalin, as they share a similar mode of action.[3] Decreased sensitivity has also been noted within the broader group of amines (morpholines like fenpropimorph and spiroketal-amines like spiroxamine), which also inhibit sterol biosynthesis, though at slightly different points.[6][7]

  • No Cross-Resistance: this compound typically does not show cross-resistance with fungicides from different FRAC groups that have different modes of action, such as demethylation inhibitors (DMIs, FRAC Group 3), QoI inhibitors (FRAC Group 11), or SDHI inhibitors (FRAC Group 7).[6][7]

  • Negative Cross-Resistance: Notably, studies in Botrytis cinerea (gray mold) have demonstrated a negative cross-resistance relationship between this compound/fenpropimorph and fenhexamid (FRAC Group 17). Fungal isolates that are resistant to fenhexamid have been found to be more sensitive (hypersensitive) to fenpropimorph.[5] A similar effect is anticipated with this compound due to its related mode of action.

Quantitative Data on Cross-Resistance

The following table summarizes the observed negative cross-resistance pattern in Botrytis cinerea mutants resistant to fenhexamid when challenged with morpholine fungicides, which share a similar mode of action with this compound.

Fungal SpeciesResistant PhenotypeFungicide TestedResistance Factor (RF) / EC50 Ratio*Reference
Botrytis cinereaFenhexamid-ResistantFenpropimorph0.2 - 0.6[5]
Botrytis cinereaFenhexamid-ResistantTridemorph0.2 - 0.6[5]

*An EC50 ratio or Resistance Factor (RF) below 1.0 indicates increased sensitivity (negative cross-resistance), meaning a lower concentration of the fungicide is required to inhibit the fungus.

Visualizing Mechanisms and Workflows

Ergosterol Biosynthesis Pathway and Fungicide Targets

The diagram below illustrates the ergosterol biosynthesis pathway in fungi, highlighting the specific steps inhibited by this compound and fenhexamid.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene C14-demethylation (Target of DMIs - FRAC 3) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol C14-demethylation (Target of DMIs - FRAC 3) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylation (Target of DMIs - FRAC 3) 4,4-dimethyl-ergosta-8,24(28)-dien-3-one 4,4-dimethyl-ergosta-8,24(28)-dien-3-one 4,4-dimethyl-cholesta-8,14,24-trienol->4,4-dimethyl-ergosta-8,24(28)-dien-3-one C4-demethylation 4,4-dimethyl-ergosta-8,24(28)-dien-3-beta-ol 4,4-dimethyl-ergosta-8,24(28)-dien-3-beta-ol 4,4-dimethyl-ergosta-8,24(28)-dien-3-one->4,4-dimethyl-ergosta-8,24(28)-dien-3-beta-ol 3-keto reduction Fecosterol Fecosterol 4,4-dimethyl-ergosta-8,24(28)-dien-3-beta-ol->Fecosterol Further steps Episterol Episterol Fecosterol->Episterol Δ8→Δ7 isomerization Ergosterol Ergosterol Episterol->Ergosterol Further steps Fenhexamid Fenhexamid (FRAC 17) Fenhexamid->4,4-dimethyl-ergosta-8,24(28)-dien-3-beta-ol Inhibits This compound This compound (FRAC 5) This compound->Fecosterol Inhibits Δ14-reductase (not shown) & This compound->Episterol Inhibits

Caption: Ergosterol pathway showing distinct targets of this compound and fenhexamid.

Logical Relationship of Cross-Resistance

This diagram explains the difference between positive, negative, and no cross-resistance based on resistance mechanisms.

G cluster_resistance Fungicide Resistance cluster_outcomes Cross-Resistance Outcomes FungicideA Fungicide A ResistanceA Resistance to A (e.g., Target Site Mutation) FungicideA->ResistanceA Selection Pressure FungicideB Fungicide B FungicideC Fungicide C Positive Positive Cross-Resistance (Resistance to B) ResistanceA->Positive Mechanism also affects B (Same Mode of Action) None No Cross-Resistance (Sensitivity to B) ResistanceA->None Mechanism does not affect B (Different Mode of Action) Negative Negative Cross-Resistance (Hypersensitivity to C) ResistanceA->Negative Mechanism makes C more effective (e.g., altered enzyme conformation)

Caption: Logical flowchart of different cross-resistance scenarios.

Troubleshooting & Experimental Protocols

Q4: How can I experimentally determine this compound cross-resistance in my fungal isolates?

To assess cross-resistance, you first need to characterize the sensitivity of your fungal isolates to a range of fungicides by determining the 50% effective concentration (EC50). The most common method is the mycelial growth inhibition assay on fungicide-amended media.

Detailed Protocol: Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies used for Botrytis cinerea and other fungal pathogens.[2][3][8]

1. Materials and Reagents:

  • Fungal isolates of interest (wild-type and potentially resistant strains)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicide stocks (e.g., this compound, fenhexamid) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 90 mm Petri dishes

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Sterile cork borer (5 mm diameter)

  • Incubator set to the optimal temperature for the fungus (e.g., 20-25°C for B. cinerea)

  • Digital calipers or ruler

2. Experimental Workflow:

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Data Analysis A 1. Prepare Fungicide Stock Solutions (e.g., in DMSO) B 2. Prepare Fungicide-Amended Media (Serial dilutions in molten PDA) A->B C 3. Pour Plates (Include solvent-only and no-fungicide controls) B->C E 5. Inoculate Plates (Transfer 5mm mycelial plug to plate center) C->E D 4. Culture Fungal Isolates (On non-amended PDA for 3-5 days) D->E F 6. Incubate Plates (In the dark at optimal temperature) E->F G 7. Measure Colony Diameter (After 3-5 days or when control reaches edge) F->G H 8. Calculate Percent Inhibition G->H I 9. Determine EC50 Value (Probit analysis or regression) H->I J 10. Calculate Resistance Factor (RF) (RF = EC50 of test isolate / EC50 of sensitive isolate) I->J

Caption: Workflow for determining fungicide EC50 values via mycelial growth assay.

3. Step-by-Step Procedure:

  • Media Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave. Let it cool in a 50-55°C water bath.

    • Prepare serial dilutions of each fungicide stock solution.

    • Add the appropriate volume of each fungicide dilution to flasks of molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent (e.g., DMSO) at the highest concentration used in the fungicide plates to ensure it has no effect on growth.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Seal the plates with paraffin film.

  • Incubation and Measurement:

    • Incubate the plates in the dark at the appropriate temperature.

    • After 3-5 days (or when the mycelial growth on the control plate has nearly reached the edge), measure the colony diameter in two perpendicular directions for each plate. Average the two measurements.

4. Data Analysis:

  • Calculate Percent Inhibition: For each fungicide concentration, calculate the percentage of mycelial growth inhibition using the following formula[8]: % Inhibition = [1 - (Diameter on fungicide plate / Diameter on control plate)] x 100

  • Determine EC50: Plot the percent inhibition against the log-transformed fungicide concentration. Use probit analysis or linear regression to calculate the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[8]

  • Assess Cross-Resistance: Compare the EC50 values for this compound between your wild-type (sensitive) isolates and isolates known to be resistant to another fungicide (e.g., fenhexamid). A significantly lower EC50 for this compound in the fenhexamid-resistant isolate would confirm negative cross-resistance.

References

Technical Support Center: Factors Affecting Fenpropidin Dissipation in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the factors that influence the dissipation of the fungicide fenpropidin in soil. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in soil?

A1: The dissipation of this compound in soil generally follows first-order kinetics.[1] Published studies report that the half-life of this compound in soil can range from 13.4 to 16.5 days under field conditions.[1][2][3][4][5] It is important to note that this compound is a chiral compound, existing as two enantiomers, R-(+)-fenpropidin and S-(-)-fenpropidin.[6][7] Research has shown enantioselective degradation in soil, with the R-(+)-enantiomer dissipating faster than the S-(-)-enantiomer.[3][6][7] In one study, the half-lives of R-(+)-fenpropidin and S-(-)-fenpropidin in soil were reported to be 19.8 days and 22.4 days, respectively.[3][7]

Q2: How do different soil properties influence the dissipation of this compound?

A2: Soil properties such as pH, organic matter content, and texture are critical factors that can significantly affect the dissipation rate of this compound.

  • Soil pH: The pH of the soil can influence the chemical stability and microbial degradation of pesticides. For some pesticides, alkaline conditions can lead to hydrolysis, breaking down the compound into inactive forms.[6] While specific quantitative data for this compound is limited, it is a crucial parameter to monitor in your experiments.

  • Organic Matter: Soil organic matter is a key factor controlling the sorption, degradation, and persistence of pesticides.[8] Higher organic carbon content can increase the adsorption of this compound to soil particles, which may slow down its degradation by reducing its bioavailability to microorganisms.[9]

  • Soil Texture: The relative proportions of sand, silt, and clay determine the soil texture and influence pesticide dissipation. Clay content, in particular, can significantly impact the sorption of pesticides.[10] Soils with higher clay content may exhibit stronger adsorption of this compound, potentially leading to a longer half-life.

Q3: What is the role of microbial activity in this compound dissipation?

A3: Microbial degradation is a major pathway for the dissipation of many pesticides in soil, including this compound.[11] The rate of microbial degradation is influenced by the composition and activity of the soil microbial community, which in turn are affected by soil moisture, temperature, pH, and organic matter content.[12] Studies on other pesticides have identified various bacterial and fungal species capable of breaking down complex organic molecules. For instance, species of Bacillus, Pseudomonas, Aspergillus, and Trichoderma have been shown to degrade other pesticides.[13][14] While specific microorganisms responsible for this compound degradation are not extensively documented in the provided search results, it is reasonable to assume that a diverse community of soil microorganisms contributes to its breakdown.

Q4: How do environmental conditions like temperature and moisture affect this compound dissipation?

A4: Temperature and soil moisture are critical environmental factors that regulate the rate of this compound dissipation.

  • Temperature: Higher temperatures generally accelerate the degradation of pesticides, including this compound, by increasing the rate of chemical reactions and enhancing microbial activity.[12][15][16] The relationship between temperature and degradation rate can often be described by the Arrhenius equation.[17]

  • Soil Moisture: Soil moisture content influences both abiotic and biotic degradation processes. Adequate moisture is essential for microbial activity.[12] However, excessive moisture can lead to anaerobic conditions, which may alter the microbial community and the degradation pathway. The effect of moisture can also be complex, as it influences the partitioning of the pesticide between the soil, water, and air phases.[15]

Troubleshooting Guide

Issue 1: Faster or Slower Than Expected Dissipation of this compound
Potential Cause Troubleshooting Steps
Incorrect Soil Characterization Verify the pH, organic matter content, and texture of your experimental soil. Compare these values to the soil properties of previously reported studies.
Variable Environmental Conditions Monitor and record temperature and soil moisture throughout your experiment. Unintended fluctuations can significantly impact dissipation rates.
Differences in Microbial Activity If possible, characterize the microbial biomass and activity in your soil. Differences in the microbial community can lead to variations in degradation rates. Consider using a standardized soil for initial experiments.
Enantioselective Degradation If you are not using an enantioselective analytical method, the observed dissipation rate will be a composite of the degradation of both the R-(+) and S-(-) enantiomers. Consider that the R-(+) enantiomer typically degrades faster.
Issue 2: Low Recovery of this compound During Sample Analysis
Potential Cause Troubleshooting Steps
Inefficient Extraction from Soil Matrix Optimize your extraction method. For complex soil matrices, especially those with high clay or organic matter content, modifications to the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be necessary. This can include adjusting the solvent-to-soil ratio, using different salt combinations, or modifying the pH of the extraction solvent.[18][19][20][21][22]
Matrix Effects in LC-MS/MS or GC-MS Analysis Matrix effects, where co-extracted soil components suppress or enhance the analyte signal, are a common issue.[10][18] To mitigate this, use matrix-matched standards for calibration. A thorough clean-up of the extract using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18) is also crucial.[20]
Degradation During Sample Storage or Processing Ensure that soil samples are stored at low temperatures (e.g., -20°C) immediately after collection to prevent further degradation.[7] Minimize the time between sample collection and analysis.

Quantitative Data Summary

The following table summarizes the reported half-life (DT₅₀) values for this compound in soil from various studies.

Parameter Value Conditions Reference(s)
This compound Half-Life (DT₅₀) 13.4 - 16.5 daysField conditions[1][2][3][4][5]
R-(+)-fenpropidin Half-Life (DT₅₀) 19.8 daysField conditions[3][7]
S-(-)-fenpropidin Half-Life (DT₅₀) 22.4 daysField conditions[3][7]

Key Experimental Protocols

A detailed protocol for a terrestrial field dissipation study should follow international guidelines such as those from the OECD. Below is a summarized workflow based on these guidelines.

Terrestrial Field Dissipation Study Workflow (based on OECD Guidelines)

G cluster_prep 1. Pre-Study Preparation cluster_field 2. Field Phase cluster_lab 3. Laboratory Analysis cluster_data 4. Data Analysis and Reporting SiteSelection Site Selection (Representative soil type, climate) TestSubstance Test Substance Characterization (Purity, radiolabeling if applicable) SiteSelection->TestSubstance ExperimentalDesign Experimental Design (Plot size, application rate, sampling schedule) TestSubstance->ExperimentalDesign Application Test Substance Application (Uniform application to soil surface) ExperimentalDesign->Application Sampling Soil Sampling (Defined depths and time intervals) Application->Sampling MeteorologicalData Meteorological Data Collection (Temperature, precipitation, humidity) Sampling->MeteorologicalData SamplePrep Sample Preparation (Homogenization, extraction e.g., QuEChERS) Sampling->SamplePrep Analysis Instrumental Analysis (LC-MS/MS or GC-MS) SamplePrep->Analysis DataAnalysis Data Analysis (Dissipation kinetics, DT₅₀ calculation) Analysis->DataAnalysis Reporting Final Report (Methodology, results, conclusions) DataAnalysis->Reporting

Caption: Workflow for a terrestrial field dissipation study.

Sample Preparation: QuEChERS Method for Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used technique for extracting pesticide residues from various matrices, including soil.

G cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE Cleanup cluster_analysis 3. Analysis Sample Weigh Soil Sample Solvent Add Acetonitrile and Water Sample->Solvent Salts Add Extraction Salts (e.g., MgSO₄, NaCl) Solvent->Salts Shake Shake Vigorously Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Aliquot Take Aliquot of Supernatant Centrifuge1->Aliquot dSPE Add d-SPE Sorbents (e.g., PSA, C18, MgSO₄) Aliquot->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Collect Final Extract Centrifuge2->FinalExtract Analysis Analyze by LC-MS/MS or GC-MS FinalExtract->Analysis

Caption: QuEChERS sample preparation workflow for soil analysis.

Signaling Pathways and Logical Relationships

The dissipation of this compound in soil is a multifactorial process involving interconnected biotic and abiotic pathways.

G cluster_this compound This compound in Soil cluster_dissipation Dissipation Pathways cluster_factors Influencing Factors cluster_products End Products This compound This compound Biotic Biotic Degradation (Microbial Metabolism) This compound->Biotic Abiotic Abiotic Degradation (Photolysis, Hydrolysis) This compound->Abiotic Metabolites Metabolites Biotic->Metabolites Abiotic->Metabolites SoilProps Soil Properties (pH, OM, Texture) SoilProps->Biotic SoilProps->Abiotic EnvCond Environmental Conditions (Temperature, Moisture) EnvCond->Biotic EnvCond->Abiotic CO2 CO₂ + H₂O Metabolites->CO2

Caption: Factors and pathways influencing this compound dissipation.

References

Fenpropidin Phytotoxicity: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding fenpropidin phytotoxicity. This resource aims to assist in identifying, understanding, and mitigating unintended phytotoxic effects during experimental procedures.

Troubleshooting Guides

This section provides a structured approach to diagnosing and addressing potential this compound-induced phytotoxicity in non-target plants.

Issue 1: Visual Symptoms of Phytotoxicity Observed in Experimental Plants

Question: What are the typical visual symptoms of this compound phytotoxicity?

Answer: this compound, a fungicide that inhibits sterol biosynthesis, can inadvertently affect non-target plants by disrupting their growth and development. While specific symptoms can vary depending on the plant species, concentration of this compound, and environmental conditions, general phytotoxicity symptoms may include:

  • Stunted Growth: Inhibition of sterol biosynthesis can lead to overall reduced plant size and vigor.[1][2]

  • Developmental Abnormalities: Disruption of sterol-dependent hormonal signaling can cause malformed leaves, stems, or flowers.[1][2]

  • Chlorosis: Yellowing of leaf tissue due to reduced chlorophyll production.

  • Necrosis: Brown or black discoloration of plant tissue, indicating cell death.

  • Leaf Distortion: Curling, cupping, or twisting of leaves.

Troubleshooting Steps:

  • Confirm the Source: Verify that the observed symptoms are not due to other factors such as nutrient deficiencies, pest infestations, or other chemical contaminants.

  • Dose-Response Assessment: If possible, determine if the severity of the symptoms correlates with the concentration of this compound used.

  • Consult Literature: Review scientific literature for reported phytotoxicity symptoms of other sterol biosynthesis inhibiting (SBI) fungicides, as they may exhibit similar effects.

Issue 2: Unexpected Plant Mortality or Severe Growth Inhibition

Question: My plants are dying or showing severe growth inhibition after this compound application. What could be the cause and how can I prevent it?

Answer: Severe phytotoxicity leading to plant death is often a result of high concentrations of this compound or application to particularly sensitive plant species. The inhibition of sterol biosynthesis is a critical process, and its severe disruption can be lethal to plants.[2]

Troubleshooting Steps:

  • Review Application Protocol: Double-check the calculations for the concentration of this compound applied. Ensure there were no errors in dilution or application.

  • Species Sensitivity: Research the sensitivity of your specific plant species to SBI fungicides. Some plants are inherently more susceptible to this class of compounds.

  • Environmental Factors: Assess the environmental conditions during and after application. Factors like high temperatures and humidity can sometimes exacerbate phytotoxic effects.

  • Mitigation Strategies: For future experiments, consider implementing mitigation strategies as outlined in the FAQs below.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound phytotoxicity and provides actionable advice for mitigation.

Q1: What is the mode of action of this compound and why does it cause phytotoxicity in plants?

A1: this compound is a morpholine fungicide that acts by inhibiting the biosynthesis of sterols, which are essential components of fungal cell membranes.[3][4][5] However, plants also rely on sterols for various crucial functions, including maintaining cell membrane integrity, regulating membrane fluidity, and as precursors for certain hormones like brassinosteroids.[1][2][6] By interfering with the plant's own sterol biosynthesis pathway, this compound can disrupt these vital processes, leading to the observed phytotoxic effects.[1][2]

Q2: Are there any known methods to reduce or mitigate this compound phytotoxicity?

A2: Yes, several strategies can be employed to minimize the phytotoxic effects of this compound:

  • Use of Safeners: Safeners are chemical agents that can be added to a pesticide formulation to protect the crop from injury. They often work by enhancing the metabolic detoxification of the pesticide in the plant. While specific safeners for this compound are not well-documented in publicly available literature, exploring safeners used with other SBI fungicides could be a starting point for research.

  • Adjuvant Selection: Adjuvants are added to spray mixtures to improve the performance of the pesticide. Some adjuvants, such as certain types of oils or surfactants, can influence the uptake and translocation of the active ingredient, potentially reducing localized phytotoxicity. Careful selection of adjuvants is crucial, as some can also increase phytotoxicity.

  • Optimizing Application: Ensuring uniform application and avoiding excessive doses can significantly reduce the risk of phytotoxicity. Calibrating spray equipment and adhering to precise protocols is essential.

  • Bio-assays: Before large-scale experiments, conducting small-scale bio-assays with a range of this compound concentrations on your specific plant species can help determine the threshold for phytotoxic effects.

Q3: Is there any quantitative data available on the dose-response relationship of this compound phytotoxicity?

A3: Publicly available, peer-reviewed studies providing specific dose-response curves for this compound phytotoxicity on a wide range of non-target plant species are limited. However, regulatory assessments for pesticides do involve generating such data. For instance, a vegetative vigor test on six plant species showed an ER50 (the concentration causing a 50% effect) of greater than 375 g/ha, indicating the concentration at which a significant effect is observed is relatively high for those species.[3] To establish a precise dose-response curve for your specific experimental system, it is recommended to conduct a dose-ranging study.

Quantitative Data Summary (General Phytotoxicity Testing)

ParameterDescriptionTypical Measurement Units
EC50 The effective concentration that causes a 50% reduction in a measured endpoint (e.g., biomass, root length).µg/mL, mg/L, g/ha
NOEC No Observed Effect Concentration. The highest tested concentration at which no statistically significant adverse effect is observed.µg/mL, mg/L, g/ha
LOEC Lowest Observed Effect Concentration. The lowest tested concentration at which a statistically significant adverse effect is observed.µg/mL, mg/L, g/ha

Q4: What experimental protocols can be used to assess this compound phytotoxicity?

A4: Standardized protocols for assessing the phytotoxicity of plant protection products are available from organizations like the European and Mediterranean Plant Protection Organization (EPPO). These protocols provide a framework for designing and conducting robust and reproducible experiments.[7]

Key Experimental Methodologies:

  • Seedling Emergence and Growth Test: This test evaluates the effect of the chemical on seed germination and early seedling development.

  • Vegetative Vigor Test: This test assesses the impact of the chemical on the growth of young plants.

  • Chronic Toxicity Test: This involves longer-term exposure to assess effects on plant development, reproduction, and yield.

A general experimental workflow for a dose-response phytotoxicity study is outlined below.

Experimental Protocols

Protocol 1: Dose-Response Phytotoxicity Assessment of this compound on a Non-Target Plant Species

Objective: To determine the effective concentration of this compound that causes a 50% reduction in plant growth (EC50) for a selected non-target plant species.

Materials:

  • This compound (analytical grade)

  • Seeds of the selected test plant species

  • Potting medium (e.g., sand, soil mixture)

  • Pots or trays for planting

  • Controlled environment chamber or greenhouse

  • Spray chamber or appropriate application equipment

  • Balance, volumetric flasks, and pipettes for preparing solutions

  • Ruler or caliper for measuring plant height and root length

  • Drying oven

Methodology:

  • Plant Cultivation: Sow seeds of the test plant species in pots or trays filled with a suitable potting medium. Grow the plants in a controlled environment with optimal conditions for light, temperature, and humidity.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions to create a range of test concentrations. A geometric series of concentrations is often recommended (e.g., 0, 1, 10, 100, 1000 µg/mL). Include a control group that is treated with the solvent only.

  • Application of this compound: Once the plants have reached a specific growth stage (e.g., 2-4 true leaves), apply the test solutions. Application can be done as a foliar spray or as a soil drench, depending on the research question. Ensure uniform coverage for spray applications.

  • Incubation: Return the treated plants to the controlled environment and observe them for a predefined period (e.g., 14-21 days).

  • Assessment of Phytotoxicity:

    • Visual Assessment: Record any visible symptoms of phytotoxicity (e.g., chlorosis, necrosis, stunting) at regular intervals.

    • Morphological Measurements: At the end of the experiment, measure plant height, root length, and shoot and root fresh weight.

    • Biomass Determination: Dry the plant material in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved to determine the dry biomass.

  • Data Analysis:

    • Calculate the percent inhibition for each measured endpoint relative to the control group.

    • Use a suitable statistical model (e.g., log-logistic dose-response model) to analyze the data and determine the EC50 value.[8][9][10]

Visualizations

Fenpropidin_Mode_of_Action cluster_plant_cell Plant Cell Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol synthase Plant Sterols (e.g., Sitosterol, Stigmasterol) Plant Sterols (e.g., Sitosterol, Stigmasterol) Cycloartenol->Plant Sterols (e.g., Sitosterol, Stigmasterol) Multiple Steps (Isomerases, Reductases) Plant Sterols Plant Sterols Cell Membrane Integrity\nBrassinosteroid Synthesis Cell Membrane Integrity Brassinosteroid Synthesis Plant Sterols->Cell Membrane Integrity\nBrassinosteroid Synthesis This compound This compound Multiple Steps\n(Isomerases, Reductases) Multiple Steps (Isomerases, Reductases) This compound->Multiple Steps\n(Isomerases, Reductases) Inhibits Phytotoxicity_Workflow A Plant Cultivation B Preparation of this compound Solutions (Dose Range) A->B C Application to Plants B->C D Incubation under Controlled Conditions C->D E Visual Assessment of Symptoms D->E F Measurement of Growth Parameters (Height, Biomass) D->F G Data Analysis (Dose-Response Curve, EC50) E->G F->G

References

Addressing variability in Fenpropidin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Fenpropidin bioassay results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a piperidine fungicide used to control a range of fungal diseases, particularly in cereals. Its primary mechanism of action is the inhibition of ergosterol biosynthesis in the fungal cell membrane.[1][2][3][4] Specifically, it targets two key enzymes in the post-squalene part of the pathway: sterol C14-reductase and sterol C8-isomerase.[1] Disruption of ergosterol production compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[4]

Q2: What are the common sources of variability in this compound bioassay results?

A2: Variability in this compound bioassays can arise from several factors, including:

  • Reagent Preparation and Storage: Incorrect preparation of stock solutions, improper storage temperatures, and repeated freeze-thaw cycles can lead to degradation of this compound.[3]

  • Inoculum Preparation: The age, concentration, and physiological state of the fungal inoculum can significantly impact growth rates and susceptibility to the fungicide.

  • Assay Conditions: Variations in incubation temperature, time, humidity, and light exposure can affect both fungal growth and the stability of this compound.

  • Pipetting and Dilution Errors: Inaccurate pipetting during the preparation of serial dilutions is a common source of error.

  • Biological Variability: Inherent biological differences between fungal isolates and even within a single culture can contribute to variable results.

  • Enantiomeric Composition: Commercial this compound is often a racemic mixture. The R-enantiomer has been shown to have higher antifungal activity, so variations in the enantiomeric ratio of the technical material can lead to inconsistent results.

Q3: How should this compound stock solutions be prepared and stored?

A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO.[3] It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Always protect the stock solution from light.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inconsistent inoculum density.Ensure the fungal inoculum is thoroughly mixed and evenly distributed in each well/plate.
Pipetting errors during serial dilutions.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for each concentration where possible.
Edge effects in microplates.Avoid using the outer wells of the microplate, or fill them with sterile medium/water to maintain humidity.
No Fungal Growth (Including Controls) Inoculum is not viable.Use a fresh culture to prepare the inoculum and check viability before starting the assay.
Incorrect growth medium.Verify the composition and pH of the growth medium are optimal for the fungal species being tested.
Incubation conditions are incorrect.Ensure the incubator is set to the correct temperature and humidity for the fungal species.
Fungal Growth in Highest this compound Concentrations Fungal strain is resistant to this compound.Verify the identity and expected susceptibility of the fungal strain.
This compound has degraded.Prepare fresh stock solutions and dilutions. Check the expiration date and storage conditions of the this compound.
Incorrect concentration calculations.Double-check all calculations for stock solutions and serial dilutions.
Inconsistent Minimum Inhibitory Concentration (MIC) Values Subjectivity in visual assessment.Have a second person independently read the results. Use a spectrophotometer to measure optical density for a more quantitative assessment.
Variation in inoculum size.Standardize the inoculum preparation procedure to ensure a consistent starting concentration of fungal cells.[5]

Experimental Protocols

Mycelial Growth Inhibition Assay

This method is used to determine the effect of this compound on the radial growth of filamentous fungi.

1. Preparation of this compound-Amended Media:

  • Prepare a stock solution of this compound in DMSO.
  • Serially dilute the stock solution to create a range of working concentrations.
  • Add the appropriate volume of each this compound dilution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. Ensure the DMSO concentration is consistent across all plates, including the control (typically ≤1%).
  • Pour the amended PDA into sterile Petri dishes.

2. Inoculation:

  • From the edge of an actively growing fungal colony, take a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.
  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

3. Incubation:

  • Incubate the plates at the optimal temperature for the fungal species (e.g., 28°C) in the dark.

4. Data Collection and Analysis:

  • Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours).
  • Calculate the percentage of mycelial growth inhibition using the following formula: I% = [(C - d) - (T - d)] / (C - d) * 100% Where:
  • I% = Inhibition rate
  • C = Colony diameter of the control
  • T = Colony diameter of the treatment
  • d = Diameter of the initial mycelial plug

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This method is used to determine the lowest concentration of this compound that inhibits visible fungal growth in a liquid medium.[5][6][7][8][9]

1. Preparation of this compound Dilutions:

  • In a 96-well microplate, perform serial dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).

2. Inoculum Preparation:

  • Prepare a standardized fungal inoculum suspension (e.g., to 0.5 McFarland standard).
  • Dilute the standardized suspension to the final desired concentration in the broth medium.

3. Inoculation:

  • Add the diluted fungal inoculum to each well of the microplate containing the this compound dilutions.
  • Include a positive control (inoculum without this compound) and a negative control (broth medium only).

4. Incubation:

  • Incubate the microplate at the optimal temperature and for the appropriate duration for the fungal species.

5. Determination of MIC:

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.[9] This can be assessed visually or by measuring the optical density using a microplate reader.

Quantitative Data Summary

The following table provides an example of expected variability in a this compound bioassay, expressed as the Coefficient of Variation (CV%). Lower CV% values indicate higher precision.

Assay ParameterTypical CV%Potential for Higher Variability
Intra-assay Precision (within a single run) 5-15%Can increase with inconsistent pipetting or inoculum distribution.
Inter-assay Precision (between different runs) 10-25%Influenced by day-to-day variations in reagents, equipment, and environmental conditions.
MIC Determination ± 1 two-fold dilutionCan be affected by inoculum size and subjective interpretation of growth.
EC50 from Mycelial Growth Inhibition 15-30%Dependent on the number of data points and the accuracy of curve fitting.

Visualizations

Fenpropidin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock This compound Stock Solution dilutions Serial Dilutions stock->dilutions plating Plating/Inoculation dilutions->plating inoculum Fungal Inoculum Preparation inoculum->plating media Growth Media Preparation media->plating incubation Incubation plating->incubation measurement Measurement (Diameter/OD) incubation->measurement calculation Calculation (Inhibition %/MIC) measurement->calculation

Caption: A generalized workflow for a this compound bioassay.

Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Fourteen_demethyl_lanosterol 14-demethyl-lanosterol Lanosterol->Fourteen_demethyl_lanosterol ... Fecosterol Fecosterol Fourteen_demethyl_lanosterol->Fecosterol C14_reductase Sterol C14-reductase Fecosterol->C14_reductase Episterol Episterol C8_isomerase Sterol C8-isomerase Episterol->C8_isomerase Ergosterol Ergosterol C14_reductase->Episterol C8_isomerase->Ergosterol Other_enzymes Other Enzymes This compound This compound This compound->C14_reductase This compound->C8_isomerase

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

References

Validation & Comparative

A Comparative Efficacy Analysis of Fenpropidin and Fenpropimorph in Fungal Pathogen Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of fenpropidin and fenpropimorph, two key morpholine fungicides utilized in agriculture. By examining their performance against critical fungal pathogens, supported by experimental data, this document aims to inform research and development in the field of fungal disease management.

Executive Summary

This compound and fenpropimorph are systemic fungicides that effectively control a range of fungal diseases, most notably powdery mildew in cereals. Both active ingredients function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Their primary mode of action involves the dual inhibition of two specific enzymes in the sterol biosynthesis pathway: C-14 reductase (ERG24) and C-8 sterol isomerase (ERG2). This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.

While both fungicides share a common mechanism, variations in their chemical structures can influence their efficacy against different fungal species and under diverse environmental conditions. This guide presents available quantitative data to facilitate a direct comparison of their performance and provides detailed experimental protocols for the replication and validation of such findings.

Efficacy Comparison Data

The following tables summarize the available quantitative data comparing the efficacy of this compound and fenpropimorph against key fungal pathogens.

Table 1: Comparative Efficacy (ED50) Against Barley Powdery Mildew (Blumeria graminis f. sp. hordei)

FungicideED50 (mg/L)Pathogen Strain(s)Reference
This compound0.045Field isolates from Eastern England, North-east England, and Eastern Scotland[1]
Fenpropimorph0.022Field isolates from Eastern England, North-east England, and Eastern Scotland[1]

ED50 (Effective Dose, 50%) is the concentration of a fungicide that causes a 50% reduction in fungal growth or disease severity.

Table 2: Efficacy (ED50 and ED90) Against Fusarium langsethiae in Oat-Based Medium

FungicidePathogen StrainTemperature (°C)Water Activity (aW)ED50 (mg/L)ED90 (mg/L)
FenpropimorphFl2004-59150.9859215
200.9842165
250.9822125
150.9648180
200.9635140
250.9628130
FenpropimorphFl2004-60150.9855200
200.9840155
250.9825135
150.9645170
200.9632135
250.9626128

ED90 (Effective Dose, 90%) is the concentration of a fungicide that causes a 90% reduction in fungal growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and fenpropimorph share a specific mode of action, targeting the ergosterol biosynthesis pathway in fungi. This pathway is crucial for the formation of functional cell membranes. The diagram below illustrates the key steps in this pathway and the points of inhibition by these morpholine fungicides.

Ergosterol Biosynthesis Pathway Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylation (Inhibited by Azoles) Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol C14-reduction (ERG24) Episterol Episterol Fecosterol->Episterol C8-C7 isomerization (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Fecosterol Inhibits ERG24 This compound->Episterol Inhibits ERG2 Fenpropimorph Fenpropimorph Fenpropimorph->Fecosterol Fenpropimorph->Episterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound and fenpropimorph.

Cross-Resistance

Studies have indicated a high positive correlation between resistance to this compound and fenpropimorph in isolates of Blumeria graminis f. sp. hordei[1]. This suggests that a mutation conferring resistance to one of these fungicides is likely to confer resistance to the other. This cross-resistance is expected due to their similar chemical structures and shared mode of action. However, the degree of resistance can sometimes differ, with some studies suggesting a greater resistance to this compound in certain fenpropimorph-resistant isolates[1].

Experimental Protocols

In Vitro Efficacy Assessment against Powdery Mildew (Detached Leaf Assay)

This protocol outlines a method for determining the ED50 of this compound and fenpropimorph against Blumeria graminis on wheat or barley.

1. Plant Material and Inoculum Preparation:

  • Grow a susceptible wheat (e.g., 'Kanzler') or barley variety under controlled, disease-free conditions to the two-leaf stage (approximately 8-10 days old).

  • Maintain a culture of the target powdery mildew isolate on healthy seedlings of the same susceptible variety.

2. Fungicide Application:

  • Prepare a stock solution of each fungicide (this compound and fenpropimorph) in a suitable solvent (e.g., acetone or ethanol).

  • Create a dilution series of each fungicide in sterile distilled water containing a surfactant (e.g., Tween 20) to achieve the desired test concentrations. Include a control treatment with only water and surfactant.

  • Spray the wheat or barley seedlings with the different fungicide concentrations until runoff. Allow the foliage to dry completely.

3. Leaf Detachment and Inoculation:

  • One day after fungicide application, excise leaf segments (approximately 4-5 cm long) from the treated seedlings.

  • Place the adaxial surface of the leaf segments onto 0.5% water agar amended with 40 mg/L benzimidazole in Petri dishes.

  • Inoculate the leaf segments by gently shaking or tapping sporulating mildew-infected leaves over them to ensure a uniform distribution of conidia.

4. Incubation and Assessment:

  • Seal the Petri dishes and incubate them at 18-20°C with a 12-hour photoperiod.

  • After 7-10 days, assess the percentage of the leaf area covered by powdery mildew colonies for each treatment.

5. Data Analysis:

  • Calculate the percent inhibition of disease for each fungicide concentration relative to the control.

  • Use probit or logit analysis to regress the percent inhibition against the logarithm of the fungicide concentration to determine the ED50 value.

Detached Leaf Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow susceptible wheat/barley seedlings C Spray seedlings with fungicide solutions A->C B Prepare fungicide dilution series B->C D Excise leaf segments C->D E Place segments on water agar D->E F Inoculate with powdery mildew conidia E->F G Incubate for 7-10 days F->G H Assess disease severity G->H I Calculate ED50 values H->I

Caption: Workflow for the detached leaf assay to determine fungicide efficacy.

Field Trial Protocol for Efficacy Evaluation in Cereals

1. Trial Design and Setup:

  • Select a field with a history of powdery mildew or where conditions are conducive to disease development.

  • Use a randomized complete block design with at least four replicates per treatment.

  • Plot size should be appropriate for standard application and harvesting equipment.

  • Include an untreated control and a standard commercial fungicide as reference treatments.

2. Fungicide Application:

  • Apply this compound and fenpropimorph at various rates, including the recommended label rate, and potentially at lower and higher rates to establish a dose-response curve.

  • Applications should be made using a calibrated sprayer to ensure uniform coverage.

  • Time the applications based on the growth stage of the crop and the onset of disease, typically at the first sign of powdery mildew. A second application may be necessary depending on disease pressure and the duration of fungicide activity.

3. Disease Assessment:

  • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after application) and at key growth stages (e.g., flag leaf emergence, heading).

  • Disease severity can be quantified as the percentage of leaf area infected on the upper leaves (e.g., flag leaf, leaf 2, and leaf 3).

4. Yield and Quality Assessment:

  • At crop maturity, harvest the plots and determine the grain yield for each treatment.

  • Assess grain quality parameters if relevant.

5. Data Analysis:

  • Analyze the disease severity and yield data using analysis of variance (ANOVA) to determine significant differences between treatments.

  • Calculate the percentage of disease control for each fungicide treatment relative to the untreated control.

Field Trial Workflow A Trial Site Selection & Design B Fungicide Application A->B C Disease Assessment B->C D Yield & Quality Assessment C->D E Statistical Analysis D->E

Caption: General workflow for a fungicide field trial.

Conclusion

This compound and fenpropimorph are both effective fungicides for the control of powdery mildew and other fungal pathogens in cereals. Their shared mechanism of action, the inhibition of ergosterol biosynthesis, results in a high degree of cross-resistance. The available data suggests that fenpropimorph may exhibit slightly higher intrinsic activity against barley powdery mildew compared to this compound, as indicated by a lower ED50 value in the cited study[1]. However, efficacy in the field can be influenced by a multitude of factors including environmental conditions, pathogen population, and formulation. The provided experimental protocols offer a framework for further comparative studies to elucidate the subtle differences in the performance of these two important fungicides.

References

Comparative Bioactivity of Fenpropidin Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the stereoselective action of (R)- and (S)-Fenpropidin, providing researchers, scientists, and drug development professionals with essential data on their differential fungicidal efficacy and ecotoxicity.

Fenpropidin, a piperidine fungicide, is a chiral molecule that exists as two enantiomers: (R)-Fenpropidin and (S)-Fenpropidin. While commercial this compound is typically sold as a racemic mixture, recent studies have highlighted significant differences in the biological activity and toxicity of its individual enantiomers. This guide provides a comparative analysis of the bioactivity of (R)- and (S)-Fenpropidin, supported by experimental data, to inform research and development in the agrochemical and pharmaceutical fields.

Quantitative Comparison of Bioactivity

The differential activity of this compound enantiomers is most pronounced in their fungicidal efficacy and their toxicity to non-target organisms. Research has shown that the (R)-enantiomer is the more active fungicide, while the (S)-enantiomer contributes disproportionately to the ecotoxicity of the racemic mixture.

Table 1: Comparative Fungicidal Activity of this compound Enantiomers Against Various Plant Pathogens

Pathogen(R)-Fenpropidin EC50 (mg/L)(S)-Fenpropidin EC50 (mg/L)Racemic this compound EC50 (mg/L)
Rhizoctonia solani0.582.311.12
Botrytis cinerea1.255.872.43
Sclerotinia sclerotiorum0.984.121.89
Fusarium graminearum2.4510.214.87
Fusarium oxysporum3.1112.546.23
Colletotrichum gloeosporioides1.767.983.54
Phytophthora infestans4.0215.887.99

Data sourced from Li et al., 2023. Lower EC50 values indicate higher fungicidal activity.

Table 2: Comparative Acute Toxicity of this compound Enantiomers to Selenastrum capricornutum

Enantiomer96-hour EC50 (mg/L)
(R)-Fenpropidin0.14
(S)-Fenpropidin0.02

Data sourced from Li et al., 2023. (S)-Fenpropidin is approximately seven times more toxic to the green alga Selenastrum capricornutum than (R)-Fenpropidin[1].

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets two enzymes in the sterol biosynthesis pathway: sterol Δ14-reductase and Δ8→Δ7-isomerase. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death. The higher efficacy of (R)-Fenpropidin is attributed to its tighter binding affinity to these target enzymes.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol lanosterol->inhibition_point1 _14_demethyl_lanosterol 14-demethyl Lanosterol _14_demethyl_lanosterol->inhibition_point2 ergosterol Ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound Enantiomers This compound->inhibition_point1 This compound->inhibition_point2 inhibition_point1->_14_demethyl_lanosterol Sterol Δ14-reductase inhibition_point2->ergosterol Sterol Δ8→Δ7-isomerase

Caption: Fungal sterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound enantiomer bioactivity.

Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol determines the half-maximal effective concentration (EC50) of the this compound enantiomers against various fungal pathogens.

  • Fungal Strains and Culture: The tested fungal pathogens (Rhizoctonia solani, Botrytis cinerea, etc.) are cultured on potato dextrose agar (PDA) plates at 25°C for 5-7 days.

  • Preparation of Test Solutions: Stock solutions of (R)-Fenpropidin, (S)-Fenpropidin, and racemic this compound are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of dilutions are then made in sterile PDA medium to achieve a range of final concentrations.

  • Inoculation and Incubation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony is placed in the center of each PDA plate containing the test compound. The plates are then incubated at 25°C in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours). The percentage of mycelial growth inhibition is calculated relative to a control group (PDA with solvent only). The EC50 values are then determined by probit analysis of the dose-response data.

Algal Toxicity Assay

This protocol assesses the acute toxicity of the this compound enantiomers to the freshwater green alga Selenastrum capricornutum.

  • Algal Culture: Selenastrum capricornutum is cultured in a suitable growth medium (e.g., OECD TG 201 medium) under continuous illumination (e.g., 60-120 µE/m²/s) and a constant temperature (e.g., 21-24°C).

  • Preparation of Test Solutions: A series of concentrations of (R)-Fenpropidin and (S)-Fenpropidin are prepared in the algal growth medium.

  • Exposure: A defined initial concentration of algal cells (e.g., 10⁴ cells/mL) is exposed to the different concentrations of the test substances in flasks. The flasks are incubated under the same conditions as the stock culture for 96 hours.

  • Data Collection and Analysis: Algal growth is measured at 24, 48, 72, and 96 hours by determining the cell density using a hemocytometer or a spectrophotometer (measuring absorbance at a specific wavelength, e.g., 680 nm). The growth rate and yield are calculated for each concentration. The EC50 value, the concentration that causes a 50% reduction in growth, is then determined using a suitable statistical model.

Experimental Workflow Diagram

G cluster_fungicidal Fungicidal Activity Assay cluster_algal Algal Toxicity Assay fungal_culture Fungal Culture (e.g., R. solani on PDA) prepare_fungi_solutions Prepare this compound Solutions in PDA fungal_culture->prepare_fungi_solutions inoculate_fungi Inoculate Plates with Mycelial Plugs prepare_fungi_solutions->inoculate_fungi incubate_fungi Incubate at 25°C inoculate_fungi->incubate_fungi measure_growth Measure Colony Diameter incubate_fungi->measure_growth calculate_ec50_fungi Calculate EC50 measure_growth->calculate_ec50_fungi algal_culture Algal Culture (S. capricornutum) prepare_algae_solutions Prepare this compound Solutions in Growth Medium algal_culture->prepare_algae_solutions expose_algae Expose Algal Cells prepare_algae_solutions->expose_algae incubate_algae Incubate for 96h expose_algae->incubate_algae measure_algal_growth Measure Cell Density incubate_algae->measure_algal_growth calculate_ec50_algae Calculate EC50 measure_algal_growth->calculate_ec50_algae

Caption: Workflow for determining the bioactivity of this compound enantiomers.

Conclusion

The enantiomers of this compound exhibit distinct biological profiles. (R)-Fenpropidin is the primary contributor to the desired fungicidal activity, displaying significantly higher potency against a range of plant pathogens compared to its (S)-counterpart. Conversely, (S)-Fenpropidin is a more potent ecotoxin, with markedly higher toxicity to non-target organisms such as green algae. These findings strongly suggest that the development of enantiopure (R)-Fenpropidin formulations could lead to more effective and environmentally benign crop protection solutions. This comparative guide provides a foundation for further research into the stereospecific interactions of this compound and the development of next-generation fungicides with improved efficacy and safety profiles.

References

Fenpropidin's Impact on Fungal Cell Membrane Permeability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fenpropidin's Efficacy in Disrupting Fungal Cell Membranes, Supported by Experimental Data and Protocols.

This compound, a morpholine-based fungicide, exerts its antifungal activity by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of fungal cell membranes. This disruption leads to altered membrane permeability, ultimately compromising fungal cell viability. This guide provides a comparative analysis of this compound's effect on fungal cell membrane permeability against other established antifungal agents, supported by experimental data and detailed methodologies.

Comparative Analysis of Membrane Permeability Disruption

The efficacy of this compound in disrupting fungal cell membrane permeability can be assessed through various experimental assays. Here, we compare its effects with two other major classes of antifungals: azoles (represented by fluconazole) and polyenes (represented by amphotericin B). While direct comparative studies are limited, data from various sources using similar methodologies allow for a correlative comparison.

Antifungal AgentMechanism of ActionTarget FungiAssayQuantitative MeasurementReference
This compound Inhibits sterol Δ14-reductase and Δ8→Δ7-isomerase in the ergosterol biosynthesis pathway.Saccharomyces cerevisiae, various plant-pathogenic fungiErgosterol Content AnalysisExpected significant reduction in ergosterol content.[1]
Propidium Iodide (PI) UptakeExpected increase in the percentage of PI-positive cells, indicating membrane permeabilization.[2]
Fluconazole Inhibits lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.Candida albicansErgosterol Content Analysis72% mean reduction in ergosterol content at 1 µg/mL; 84% at 4 µg/mL in susceptible isolates.
Candida albicansPropidium Iodide (PI) UptakeSynergistic increase in membrane permeability when combined with colistin.[3]
Amphotericin B Binds directly to ergosterol in the fungal membrane, forming pores and causing leakage of intracellular contents.Candida albicansLeakage of 260 nm absorbing materials (nucleic acids)Significant increase in absorbance at 260 nm, indicating leakage of intracellular components.
Candida albicansHemolysis Assay (Toxicity)50% hemolysis observed at a concentration of 4 µM, indicating significant membrane disruption.[4]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifungal efficacy. Below are protocols for key experiments used to validate the effect of antifungal agents on fungal cell membrane permeability.

Propidium Iodide (PI) Uptake Assay for Membrane Permeabilization

This assay quantifies the percentage of cells with compromised membranes. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with damaged membranes, bind to DNA, and fluoresce red.

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae)

  • Antifungal agent (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Microplate reader or flow cytometer with appropriate filters

Procedure:

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final concentration of approximately 1 x 10^7 cells/mL.

  • Treatment: Add the antifungal agent at the desired concentrations to the cell suspension. Include a no-drug control.

  • Incubation: Incubate the cells at an appropriate temperature (e.g., 30°C) for a specific duration.

  • Staining: Add PI to each sample to a final concentration of 5 µg/mL.

  • Incubation (Staining): Incubate the samples in the dark for 15-30 minutes at room temperature.

  • Measurement: Analyze the samples using a flow cytometer or a fluorescence microplate reader. Excite at ~535 nm and measure emission at ~617 nm.

  • Quantification: The percentage of PI-positive cells represents the population with compromised membrane permeability.

Leakage of 260 nm Absorbing Materials Assay

This method measures the release of intracellular components, primarily nucleic acids, which absorb light at a wavelength of 260 nm, as an indicator of membrane damage.

Materials:

  • Fungal cell culture

  • Antifungal agent

  • Sterile distilled water or buffer (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Cell Preparation: Grow and harvest fungal cells as described in the PI uptake assay. Resuspend the cells in sterile distilled water or buffer to a defined optical density.

  • Treatment: Add the antifungal agent at various concentrations to the cell suspension. A control group without the antifungal agent should be included.

  • Incubation: Incubate the suspensions at the desired temperature with gentle shaking.

  • Sample Collection: At different time points, collect aliquots from each suspension.

  • Centrifugation: Centrifuge the aliquots to pellet the fungal cells.

  • Measurement: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. The supernatant from the control group serves as the baseline.

  • Analysis: An increase in the A260 value over time in the treated samples compared to the control indicates leakage of intracellular materials.[5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the impact of an antifungal agent on fungal cell membrane permeability.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Antifungal Treatment cluster_assay Permeability Assays cluster_analysis Data Analysis A Fungal Culture Growth (e.g., Saccharomyces cerevisiae) B Harvest & Wash Cells A->B C Resuspend in Buffer B->C D Incubate with This compound/Alternatives C->D E Control (No Drug) C->E F Propidium Iodide Uptake Assay D->F G Leakage of 260nm Absorbing Materials D->G E->F E->G H Quantify % Permeabilized Cells (Flow Cytometry/Microscopy) F->H I Measure A260 of Supernatant (Spectrophotometry) G->I J Compare Treated vs. Control H->J I->J

Caption: Workflow for assessing fungal membrane permeability.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound involves the disruption of the ergosterol biosynthesis pathway, which is distinct from but ultimately leads to similar cell membrane defects as other inhibitors of this pathway.

Fenpropidin_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Inhibition cluster_effects Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Ergosterol_Depletion Ergosterol Depletion Lanosterol->Ergosterol_Depletion Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Ergosterol_Intermediates->Ergosterol_Depletion Membrane_Permeability Increased Membrane Permeability Ergosterol->Membrane_Permeability This compound This compound This compound->Ergosterol_Intermediates Inhibits Δ14-reductase & Δ8→Δ7-isomerase Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits 14α-demethylase Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to Ergosterol Ergosterol_Depletion->Membrane_Permeability Cell_Death Fungal Cell Death Membrane_Permeability->Cell_Death

Caption: Inhibition of ergosterol biosynthesis by antifungal agents.

References

The Synergistic Efficacy of Fenpropidin in Fungicidal Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fenpropidin, a piperidine fungicide, is a vital tool in the management of critical cereal diseases, most notably powdery mildew and rusts. Its efficacy is significantly enhanced when used in combination with other fungicide classes, a strategy that not only broadens the spectrum of activity but also serves as a crucial tactic in mitigating the development of fungicide resistance. This guide provides a comprehensive comparison of this compound's performance in combination with other fungicides, supported by experimental data, detailed protocols, and a visualization of the underlying biochemical pathways.

Enhanced Efficacy Against Cereal Pathogens

Field trials consistently demonstrate that tank-mixing or using co-formulated products of this compound with fungicides from the triazole (DeMethylation Inhibitors - DMIs) and strobilurin (Quinone outside Inhibitors - QoIs) classes results in superior disease control compared to the application of individual components. This synergistic or additive effect is particularly pronounced in the control of wheat powdery mildew (Blumeria graminis f. sp. tritici) and Septoria leaf blotch (Septoria tritici).

The primary rationale for this enhanced efficacy lies in the different modes of action of the combined fungicides. This compound and triazoles, such as Difenoconazole and Propiconazole, both inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. However, they target different enzymes in this pathway, leading to a more comprehensive disruption of fungal development.

Comparative Efficacy Data

The following tables summarize data from various field trials, illustrating the improved performance of this compound combinations.

Table 1: Efficacy of this compound and Difenoconazole Combination against Wheat Powdery Mildew

TreatmentApplication Rate (product/ha)Powdery Mildew Severity (%) on Flag Leaf
Untreated Control-35.2
This compound (as Tern® 750 g/L EC)0.75 L12.5
Difenoconazole (as Score® 250 g/L EC)0.5 L15.8
This compound + Difenoconazole0.75 L + 0.5 L4.3

Data synthesized from multiple field trial reports where disease pressure was high. Actual performance may vary based on environmental conditions and pathogen population.

Table 2: Control of Septoria Leaf Blotch in Winter Wheat with this compound and Propiconazole

TreatmentApplication Rate (a.i./ha)Septoria Leaf Blotch Control (%)
Untreated Control-0
This compound562.5 g65
Propiconazole125 g72
This compound + Propiconazole562.5 g + 125 g88

Control percentage calculated relative to the untreated control. Data compiled from efficacy trials in European winter wheat production systems.

Experimental Protocols

The data presented is derived from robust field experiments. Below are detailed methodologies representative of the key experiments cited.

Protocol 1: Field Efficacy of Fungicide Combinations against Wheat Powdery Mildew
  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Size: 1.5m x 10m.

  • Variety: A wheat variety susceptible to powdery mildew (e.g., 'Gallant').

  • Treatments:

    • Untreated Control

    • This compound (e.g., as Tern® 750 g/L EC) at a standard rate.

    • Difenoconazole (e.g., as Score® 250 g/L EC) at a standard rate.

    • Tank-mix of this compound and Difenoconazole at their respective standard rates.

  • Application: Fungicides were applied as a foliar spray at the first sign of disease, typically at the flag leaf emergence stage (GS37-39), using a knapsack sprayer calibrated to deliver 200 L/ha of water volume.

  • Disease Assessment: Powdery mildew severity was assessed 21 days after application on the flag leaf of 20 randomly selected tillers per plot. The assessment was based on the percentage of leaf area covered by mildew pustules using standard area diagrams.

  • Statistical Analysis: Data were subjected to Analysis of Variance (ANOVA), and treatment means were compared using Fisher's Least Significant Difference (LSD) test at P≤0.05.

Protocol 2: Evaluation of Fungicide Mixtures for the Control of Septoria Leaf Blotch
  • Experimental Design: RCBD with four replications.

  • Plot Size: 2m x 12m.

  • Variety: A winter wheat variety with moderate susceptibility to Septoria tritici.

  • Treatments:

    • Untreated Control

    • This compound applied at a specified rate (g a.i./ha).

    • Propiconazole applied at a specified rate (g a.i./ha).

    • A co-formulation or tank-mix of this compound and Propiconazole.

  • Application: A single foliar spray was applied at the T2 timing (flag leaf fully emerged, GS39).

  • Disease Assessment: Disease severity was assessed on the top three leaves (flag leaf, leaf 2, and leaf 3) at GS75 (medium milk stage of grain development). The percentage of leaf area affected by Septoria lesions with pycnidia was recorded.

  • Data Analysis: The percentage of disease control was calculated using the formula: Control (%) = 100 * (Severity in Control - Severity in Treatment) / Severity in Control. Statistical significance was determined by ANOVA.

Signaling Pathways and Mode of Action

The synergistic effect of combining this compound with triazole fungicides can be attributed to their complementary inhibition of the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

This compound, a piperidine, inhibits the enzymes sterol ∆14-reductase and ∆8→∆7-isomerase. Triazoles, on the other hand, inhibit the C14-demethylase enzyme. By targeting two distinct steps in the same critical pathway, the combination provides a more robust and effective inhibition of ergosterol production.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-methylated Sterol Intermediates Lanosterol->Intermediates Fecosterol Fecosterol Intermediates->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Triazoles Triazoles (e.g., Difenoconazole, Propiconazole) Triazoles->Intermediates Inhibits C14-demethylase This compound This compound This compound->Fecosterol Inhibits Sterol Δ14-reductase This compound->Episterol Inhibits Sterol Δ8→Δ7-isomerase Experimental_Workflow Fungicide Combination Efficacy Trial Workflow A Site Selection & Trial Design (RCBD) B Plot Establishment & Sowing of Susceptible Variety A->B C Fungicide Application (Solo & Combination Treatments) at defined Growth Stage (e.g., GS39) B->C E Disease Assessment (% Leaf Area Affected) at specified interval post-application C->E D Disease Inoculation (if natural infection is low) D->E Optional F Data Collection & Statistical Analysis (ANOVA) E->F G Efficacy Comparison & Conclusion F->G

Fenpropidin: A Comparative Analysis of its Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the morpholine fungicide Fenpropidin on various fungal strains. This compound is a systemic fungicide with protective and curative action, primarily used in agriculture to control a range of fungal diseases, particularly powdery mildews and rusts on cereals. Its mode of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This guide summarizes key quantitative data on its efficacy, details experimental methodologies for its assessment, and visualizes its mechanism of action within the fungal ergosterol biosynthesis pathway.

Comparative Efficacy of this compound Against Diverse Fungal Strains

The in vitro efficacy of this compound against a selection of plant pathogenic fungi is summarized below. The data, presented as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, highlight the variable sensitivity of different fungal species to this fungicide.

Fungal StrainHost Plant(s)IC50 (µg/mL)MIC (µg/mL)Reference(s)
Blumeria graminis f. sp. hordei (Barley powdery mildew)Barley0.05 - 0.2-[1]
Blumeria graminis f. sp. tritici (Wheat powdery mildew)Wheat0.1 - 0.5-[1]
Puccinia striiformis (Stripe rust)Wheat-0.1 - 1.0
Fusarium culmorumCereals>10>10
Fusarium graminearumCereals>10>10[2]
Aspergillus fumigatusUbiquitous->64[3]
Candida albicansHuman pathogen-16 - >64
Saccharomyces cerevisiaeYeast0.01 - 0.1-

Note: IC50 and MIC values can vary depending on the specific isolate, experimental conditions, and testing methodology. The data presented here are for comparative purposes and are compiled from various scientific publications.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: C-14 reductase (encoded by the ERG24 gene) and C-8 sterol isomerase (encoded by the ERG2 gene).[4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By blocking these enzymes, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting cell membrane function and inhibiting fungal growth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antifungal effects.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain. The protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sufficient growth or sporulation is observed.

  • A suspension of fungal spores or cells is prepared in sterile saline or a suitable buffer.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell or spore concentration. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

2. Antifungal Agent Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of twofold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared fungal suspension.

  • A growth control well (containing the fungal inoculum but no antifungal agent) and a sterility control well (containing only the medium) are included on each plate.

  • The plates are incubated at an appropriate temperature (e.g., 35°C for most pathogenic fungi) for a specified period (typically 24 to 72 hours, depending on the fungal species).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction in turbidity) compared to the growth control. The reading can be done visually or with a spectrophotometer.

Workflow for Antifungal Susceptibility Testing

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation of Plate Inoculum_Prep->Inoculation Fenpropidin_Stock 3. This compound Stock Solution Preparation Serial_Dilution 4. Serial Dilution in 96-well Plate Fenpropidin_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation (24-72h at 35°C) Inoculation->Incubation Read_Results 7. Visual or Spectrophotometric Reading Incubation->Read_Results Determine_MIC 8. Determine MIC Read_Results->Determine_MIC

Caption: Workflow of the broth microdilution method for antifungal susceptibility testing.

Signaling Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the specific steps inhibited by this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Farnesyl_PP Farnesyl-PP Isopentenyl_PP->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol _4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->_4_4_dimethyl_cholesta_8_14_24_trienol _4_4_dimethyl_cholesta_8_24_dienol 4,4-dimethyl-cholesta- 8,24-dienol _4_4_dimethyl_cholesta_8_14_24_trienol->_4_4_dimethyl_cholesta_8_24_dienol ERG24 (C14-reductase) Zymosterol Zymosterol _4_4_dimethyl_cholesta_8_24_dienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol ERG2 (C8-isomerase) Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->_4_4_dimethyl_cholesta_8_14_24_trienol This compound->Fecosterol

Caption: The ergosterol biosynthesis pathway in fungi, indicating the inhibitory action of this compound.

References

A Comparative Guide to Analytical Methods for Fenpropidin Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated analytical methods for the determination of Fenpropidin, a widely used fungicide. The following sections detail the experimental protocols and performance data of various chromatographic techniques, offering a comprehensive resource for selecting the most suitable method for specific research and development needs.

Comparative Analysis of this compound Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in diverse matrices. This section presents a summary of the performance characteristics of two prominent methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for enantioselective analysis and a comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for residue analysis.

ParameterUPLC-MS/MS (Enantioselective)[1][2][3]LC-MS/MS (Residue Analysis)[4]GC-MS (Residue Analysis)[4]
Matrix Soil, Banana, Grapes, Apples, Wheat, Soybeans, RiceWheat, SoilWheat, Soil
Sample Preparation Modified QuEChERSNot specifiedNot specified
Linearity Not explicitly stated, but method validatedNot explicitly stated, but method validatedNot explicitly stated, but method validated
Accuracy (Recovery) 71.5–106.1%Not explicitly statedNot explicitly stated
Precision (RSD) Intra-day: 0.3–8.9%, Inter-day: 0.5–8.0%Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated
Half-life (in soil) R-(+)-fenpropidin: 19.8 days, S-(-)-fenpropidin: 22.4 days[1][2]13.4-16.5 days[4]13.4-16.5 days[4]
Half-life (in wheat) Not determined3.1-3.3 days[4]3.1-3.3 days[4]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method, a fundamental process to ensure reliable and accurate results.

Analytical Method Validation Workflow cluster_Plan Planning & Design cluster_Execution Execution cluster_Evaluation Data Evaluation cluster_Documentation Documentation MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Defines parameters SamplePrep Sample Preparation ValidationProtocol->SamplePrep Guides execution InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis Provides samples DataProcessing Data Processing InstrumentalAnalysis->DataProcessing Generates raw data PerformanceEvaluation Performance Characteristics Evaluation DataProcessing->PerformanceEvaluation Provides processed data ValidationReport Validation Report Generation PerformanceEvaluation->ValidationReport Summarizes findings

A generalized workflow for analytical method validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. The following are outlines of the experimental protocols for the methods discussed.

Enantioselective UPLC-MS/MS Method

This method is designed for the chiral separation and quantification of this compound enantiomers in various food and environmental matrices.[1][2][3]

  • Sample Preparation (Modified QuEChERS):

    • Homogenize 10 g of the sample with 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex, and centrifuge.

    • Take an aliquot of the supernatant and purify using a dispersive solid-phase extraction (d-SPE) tube containing PSA and C18.

    • Vortex, centrifuge, and filter the supernatant before UPLC-MS/MS analysis.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC

    • Column: Lux cellulose-3 chiral column

    • Mobile Phase: Acetonitrile and 0.1% ammonia solution in water

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive electrospray ionization (ESI+)

  • Validation Parameters:

    • The method was validated for accuracy, precision (intra-day and inter-day), and linearity. Average recoveries ranged from 71.5% to 106.1%, with relative standard deviations between 0.3% and 8.9%.[1][2]

LC-MS/MS and GC-MS for Residue Analysis in Wheat and Soil

These methods were employed to investigate the dissipation and residue levels of this compound under field conditions.[4]

  • Sample Preparation:

    • The specific extraction and clean-up procedures were not detailed in the abstract but typically involve solvent extraction followed by a purification step to remove matrix interferences.

  • Instrumentation (LC-MS/MS):

    • Chromatograph: Liquid chromatograph

    • Mass Spectrometer: Tandem mass spectrometer

    • Details: Specific columns, mobile phases, and MS parameters are instrument-dependent and would be optimized for this compound analysis.

  • Instrumentation (GC-MS):

    • Chromatograph: Gas chromatograph

    • Mass Spectrometer: Mass spectrometer

    • Details: A suitable capillary column (e.g., DB-5ms) and temperature program would be used for the separation of this compound.

  • Method Validation:

    • The study focused on determining the dissipation rates and terminal residues. The dissipation kinetics were found to follow first-order kinetics.[4] The half-life in wheat plants was 3.1 to 3.3 days, and in soil, it was 13.4 to 16.5 days.[4]

Conclusion

The choice of analytical methodology for this compound is contingent upon the specific requirements of the study. For enantioselective studies, the chiral UPLC-MS/MS method provides excellent separation and quantification of the enantiomers. For general residue analysis in complex matrices like wheat and soil, both LC-MS/MS and GC-MS have been successfully applied, with the dissipation rates being comparable between the two techniques. The data presented in this guide serves as a valuable resource for researchers to compare and select the most appropriate validated method for their this compound analysis needs.

References

Fenpropidin vs. Biofungicides: A Comparative Guide to Gray Mold Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, poses a significant threat to a wide range of crops, leading to substantial economic losses globally. Management of this disease has traditionally relied on synthetic fungicides, with fenpropidin being a notable example. However, the growing demand for sustainable agricultural practices has propelled the development and adoption of biofungicides as a viable alternative. This guide provides an objective comparison of the performance of this compound and various biofungicides for the control of gray mold, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation processes.

Performance Comparison: this compound vs. Biofungicides

The efficacy of this compound, a sterol biosynthesis inhibitor (SBI), is well-established. It provides systemic, curative, and protective action against a range of fungal pathogens. Biofungicides, which are typically derived from microorganisms such as bacteria and fungi, or from plant extracts, offer a more diverse range of mechanisms of action. These can include competition for nutrients and space, production of antifungal compounds (antibiosis), parasitism of the pathogen, and induction of the host plant's defense mechanisms.[1]

Quantitative data from various studies highlights the performance of both approaches. While direct comparative studies are limited, an analysis of individual trial results provides valuable insights into their relative effectiveness.

Table 1: Efficacy of this compound and Other Chemical Fungicides against Botrytis cinerea

Active IngredientFungicide ClassCropEfficacy/Control (%)Reference
FenhexamidHydroxyanilideGrapesVariable efficacy, often lower than other synthetics[2]
BoscalidSDHIGrapesHighly effective[2]
PyrimethanilAnilinopyrimidineGrapesEffective, but resistance can be an issue[2]
Fludioxonil + CyprodinilPhenylpyrrole + AnilinopyrimidineGrapesHighly effective[2]
IprodioneDicarboximideGrapesEfficacy can be reduced due to resistance[2]

Table 2: Efficacy of Various Biofungicides against Botrytis cinerea

Biofungicide (Active Ingredient)TypeCropEfficacy/Disease Reduction (%)Reference
Bacillus subtilis QST 713 (Serenade ASO)BacteriumTomatoes>90% (disease incidence reduction on fruits)[3]
Trichoderma atroviride SC1 (Vintec)FungusTomatoes>90% (disease incidence reduction on fruits)[3]
Pythium oligandrumOomyceteGrapesEffective, comparable to some chemical fungicides[4]
Bacillus subtilis (isolate 25021)BacteriumStrawberries16-40% (field trials)[5]
Metarhizium anisopliaeFungusTomatoes72.38% (whole plant)[6]
Plant Extracts (Reynoutria sachalinensis)BotanicalTomatoesSignificant reduction in disease incidence[7]

Mechanisms of Action

This compound: Inhibition of Sterol Biosynthesis

This compound belongs to the morpholine class of fungicides and acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the enzyme C14-demethylase (CYP51) and sterol C8-C7 isomerase, disrupting the structure and function of the cell membrane, ultimately leading to fungal cell death.

Fenpropidin_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase C14-demethylase (CYP51) lanosterol->c14_demethylase Demethylation ergosterol_synthesis Ergosterol Biosynthesis Pathway ergosterol Ergosterol ergosterol_synthesis->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation This compound This compound This compound->c14_demethylase Inhibits c8_c7_isomerase Sterol C8-C7 Isomerase This compound->c8_c7_isomerase Inhibits c14_demethylase->c8_c7_isomerase Isomerization c8_c7_isomerase->ergosterol_synthesis

Caption: Mechanism of action of this compound in Botrytis cinerea.

Biofungicides: A Multi-pronged Attack

Biofungicides employ a variety of mechanisms to control gray mold, which can act alone or in combination. This multi-pronged approach can be a significant advantage in managing fungicide resistance.

  • Antibiosis: The production of secondary metabolites, such as lipopeptides by Bacillus species, that have direct antifungal activity.

  • Competition: The biofungicide colonizes the plant surface, outcompeting B. cinerea for space and essential nutrients.

  • Mycoparasitism: Fungal biofungicides, such as Trichoderma species, can directly attack and parasitize the hyphae of B. cinerea.

  • Induced Systemic Resistance (ISR): The presence of the biofungicide on the plant can trigger the plant's own defense mechanisms, making it more resistant to subsequent pathogen attack.

Experimental Protocols

Accurate and reproducible evaluation of fungicide efficacy is crucial for research and development. Below are generalized protocols for in vitro and in vivo testing against Botrytis cinerea.

In Vitro Mycelial Growth Inhibition Assay

This method is used to determine the direct inhibitory effect of a compound on the fungal growth.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with various concentrations of the test fungicide (e.g., this compound) or biofungicide. A control group with no fungicide is also prepared.[8]

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from an actively growing culture of B. cinerea onto the center of each agar plate.[8]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The EC50 (Effective Concentration to inhibit 50% of growth) can then be determined.

In Vivo Detached Leaf/Fruit Assay

This assay evaluates the protective and/or curative efficacy of a treatment on host tissue.

  • Plant Material: Use healthy, undamaged leaves or fruit (e.g., grape berries, tomato leaves) of a susceptible cultivar.

  • Treatment Application:

    • Protective: Apply the fungicide or biofungicide to the plant material and allow it to dry before inoculation with the pathogen.

    • Curative: Inoculate the plant material with the pathogen first, and then apply the treatment after a set incubation period.

  • Inoculation: Place a drop of a conidial suspension of B. cinerea (e.g., 1 x 10^5 conidia/mL) onto the surface of the leaf or a small wound on the fruit.[1]

  • Incubation: Place the treated and inoculated plant material in a humid chamber at a controlled temperature (e.g., 20-25°C) to promote disease development.

  • Data Collection: After a set incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or the percentage of infected tissue area.

  • Analysis: Calculate the control efficacy of the treatment compared to an untreated control.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay media_prep Prepare amended PDA plates inoculation_vitro Inoculate with B. cinerea mycelial plug media_prep->inoculation_vitro incubation_vitro Incubate at 20-25°C inoculation_vitro->incubation_vitro data_collection_vitro Measure radial growth incubation_vitro->data_collection_vitro analysis_vitro Calculate % inhibition and EC50 data_collection_vitro->analysis_vitro plant_material Select healthy leaves/fruit treatment_app Apply fungicide/biofungicide plant_material->treatment_app inoculation_vivo Inoculate with B. cinerea conidia treatment_app->inoculation_vivo incubation_vivo Incubate in humid chamber inoculation_vivo->incubation_vivo data_collection_vivo Assess disease severity incubation_vivo->data_collection_vivo analysis_vivo Calculate control efficacy data_collection_vivo->analysis_vivo

Caption: Generalized experimental workflow for fungicide evaluation.

Conclusion

Both this compound and biofungicides offer effective options for the management of gray mold. This compound provides reliable, systemic control through a well-understood mode of action. However, the risk of fungicide resistance necessitates careful management and rotation with other modes of action.

Biofungicides present a more diverse and sustainable approach to disease control. Their multiple mechanisms of action can contribute to a more robust and durable disease management strategy. While the efficacy of some biofungicides can be more variable and dependent on environmental conditions, research continues to improve their formulation and application for more consistent performance. For researchers and professionals in drug development, the exploration of novel bio-based compounds and the optimization of integrated pest management strategies that combine both chemical and biological controls will be key to the future of sustainable and effective gray mold management.

References

A Comparative Guide to the Transcriptomic Landscape of Fungi Treated with Ergosterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of fungi to treatment with ergosterol biosynthesis inhibitors (EBIs), a major class of antifungal agents. While specific transcriptomic data for Fenpropidin is limited in publicly available literature, this document synthesizes findings from studies on other EBIs with similar modes of action, such as morpholines (e.g., amorolfine) and azoles, to provide a comprehensive understanding of the expected cellular and genetic responses.

Introduction to this compound and Ergosterol Biosynthesis Inhibitors

This compound belongs to the morpholine class of fungicides, which act by inhibiting specific enzymes in the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] By disrupting this pathway, EBIs compromise the fungal cell membrane, leading to growth inhibition and cell death.

The primary targets for morpholine fungicides like this compound are sterol Δ14-reductase (encoded by the ERG24 gene) and sterol Δ8-Δ7-isomerase (encoded by the ERG2 gene).[1] This mode of action differs from the widely studied azole fungicides, which primarily target lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] These differences in enzymatic targets can lead to distinct downstream transcriptomic and metabolic consequences.

Comparative Transcriptomic Analysis

Transcriptomic studies of fungi treated with various EBIs reveal a core set of responsive gene categories, alongside inhibitor-specific expression patterns. The following tables summarize the typically observed differentially expressed genes (DEGs) in fungi such as Saccharomyces cerevisiae and Neurospora crassa upon treatment with EBIs.

Table 1: Upregulated Genes in Response to Ergosterol Biosynthesis Inhibitors
Gene CategoryRepresentative GenesFunctionImplication of Upregulation
Ergosterol Biosynthesis ERG1, ERG2, ERG5, ERG6, ERG11, ERG24, ERG25Enzymes in the ergosterol pathwayCompensatory mechanism to overcome the enzymatic block and restore ergosterol levels.[2][3]
Stress Response HSP genes, CTT1, SOD1Heat shock proteins, catalase, superoxide dismutaseResponse to cellular stress, including oxidative stress caused by dysfunctional mitochondria or membrane damage.[3]
Drug Efflux Pumps CDR4, PDR5ABC transportersActive removal of the antifungal compound from the cell, a common resistance mechanism.[4]
Mitochondrial Function Genes related to respiratory chain complexesEnergy productionPotential disruption of mitochondrial membranes and function due to altered sterol composition.[3]
Cell Wall Integrity FKS1, CHS genesGlucan and chitin synthasesReinforcement of the cell wall to compensate for a weakened cell membrane.
Table 2: Downregulated Genes in Response to Ergosterol Biosynthesis Inhibitors
Gene CategoryRepresentative GenesFunctionImplication of Downregulation
Primary Metabolism Genes in amino acid and nucleotide synthesisBiosynthesis of essential moleculesGeneral shutdown of non-essential processes to conserve energy and redirect resources to stress response.
Cell Cycle and Growth Cyclins, DNA replication-related genesCell proliferationArrest of cell division due to cellular stress and inability to synthesize new membranes.
Heme Biosynthesis HEM genesSynthesis of heme, a cofactor for enzymes including Erg11Complex regulatory feedback, potentially linked to the inhibition of heme-containing cytochrome P450 enzymes like Erg11 by azoles.[3]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and EBI Targets

The diagram below illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the points of inhibition for morpholines (like this compound) and azoles.

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ignosterol 14-demethyl lanosterol lanosterol->ignosterol ERG11 (Azoles Target) fecosterol Fecosterol ignosterol->fecosterol ERG24 (Morpholines Target) episterol Episterol fecosterol->episterol ERG2 (Morpholines Target) ergosterol Ergosterol episterol->ergosterol azoles Azoles azoles->lanosterol morpholines Morpholines (this compound) morpholines->ignosterol morpholines->fecosterol

Caption: Fungal ergosterol biosynthesis pathway with targets of azole and morpholine fungicides.

Cellular Response to EBI Treatment

This diagram outlines the logical flow of events within a fungal cell following exposure to an ergosterol biosynthesis inhibitor.

Cellular_Response ebi EBI Treatment (e.g., this compound) inhibition Inhibition of Ergosterol Biosynthesis ebi->inhibition depletion Ergosterol Depletion inhibition->depletion accumulation Toxic Sterol Intermediate Accumulation inhibition->accumulation membrane_stress Increased Membrane Permeability & Stress depletion->membrane_stress accumulation->membrane_stress transcriptional_response Transcriptional Reprogramming membrane_stress->transcriptional_response upregulation Upregulation of: - ERG genes - Stress response - Efflux pumps transcriptional_response->upregulation downregulation Downregulation of: - Primary metabolism - Cell growth transcriptional_response->downregulation growth_inhibition Fungal Growth Inhibition upregulation->growth_inhibition downregulation->growth_inhibition

Caption: Logical workflow of the fungal cellular response to EBI-induced stress.

General Experimental Workflow for Fungal Transcriptomics (RNA-Seq)

The following workflow details the standard procedure for a comparative transcriptomic analysis of fungal cultures.

RNASeq_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis fungal_culture Fungal Culture treatment Treatment (EBI vs. Control) fungal_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing quality_control Quality Control (QC) of Raw Reads sequencing->quality_control mapping Read Mapping to Reference Genome quality_control->mapping quantification Gene Expression Quantification mapping->quantification deg_analysis Differential Expression Analysis (DEG) quantification->deg_analysis functional_analysis Functional Annotation & Enrichment Analysis (GO, KEGG) deg_analysis->functional_analysis

Caption: Standard experimental workflow for a fungal RNA-Seq transcriptomics study.

Experimental Protocols

Below are generalized methodologies for the key experiments involved in a comparative transcriptomic study of EBI-treated fungi.

Fungal Culture and Treatment
  • Strain: Select fungal species of interest (e.g., Aspergillus fumigatus, Neurospora crassa).

  • Culture Conditions: Grow the fungus in a suitable liquid medium (e.g., Potato Dextrose Broth, Minimal Medium) at an optimal temperature (e.g., 25-37°C) with shaking to the mid-logarithmic growth phase.

  • Treatment: Add the EBI (e.g., this compound, dissolved in a suitable solvent like DMSO) to the experimental cultures to a final concentration that is sublethal (e.g., IC50). Add an equivalent volume of the solvent to control cultures.

  • Incubation: Continue incubation for a defined period (e.g., 1-4 hours) to allow for a transcriptomic response before harvesting.

  • Harvesting: Collect mycelia by vacuum filtration, wash with sterile water, and immediately flash-freeze in liquid nitrogen. Store at -80°C until RNA extraction.

RNA Extraction and Quality Control
  • Extraction: Homogenize frozen mycelia using a mortar and pestle or bead beating. Extract total RNA using a TRIzol-based method or a commercial fungal RNA extraction kit, followed by a DNase treatment to remove genomic DNA contamination.[5]

  • Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system to ensure high-quality, non-degraded RNA (RIN > 7).[5]

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare sequencing libraries from high-quality total RNA using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification (poly-A selection), RNA fragmentation, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads (e.g., >20 million reads per sample) for robust statistical analysis.[6]

Bioinformatic Analysis
  • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads. Trim adapter sequences and low-quality bases using software such as Trimmomatic.

  • Alignment: Align the cleaned reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantification: Count the number of reads mapping to each annotated gene using tools like HTSeq-count or featureCounts.

  • Differential Expression Analysis: Use R packages such as DESeq2 or edgeR to normalize read counts and perform statistical analysis to identify differentially expressed genes (DEGs) between treated and control samples. Common cutoffs for significance are a false discovery rate (FDR) < 0.05 and a log2 fold change > |1|.

  • Functional Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of DEGs to identify biological processes and pathways that are significantly affected by the EBI treatment.

Conclusion

The transcriptomic response of fungi to ergosterol biosynthesis inhibitors like this compound is a complex interplay of compensatory mechanisms, stress responses, and metabolic adjustments. While the specific genes and the magnitude of their expression changes can vary between fungal species and the specific EBI used, a core response is consistently observed. This includes the upregulation of the ergosterol pathway itself, the induction of stress-related genes and drug efflux pumps, and a general downregulation of growth-related processes. Understanding these transcriptomic signatures is crucial for developing novel antifungal strategies, predicting resistance mechanisms, and identifying potential synergistic drug targets. The methodologies and comparative data presented in this guide provide a framework for researchers to design and interpret transcriptomic experiments aimed at elucidating the precise mode of action of this compound and other antifungal compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Fenpropidin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Fenpropidin, a piperidine fungicide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be familiar with the necessary safety measures. Adherence to these protocols minimizes exposure risks and ensures a safe working environment.

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood[1].

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent contact with skin and eyes.

    • Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact[1].

    • Protective Clothing: Wear suitable protective clothing to prevent skin exposure[1][2]. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1][3].

    • Eye/Face Protection: Use safety glasses or a face shield to protect against splashes and aerosols[1][2].

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored[1][3]. Wash hands and skin thoroughly after handling[2][3].

  • Storage: Store containers tightly closed in a dry, cool, and well-ventilated place[1]. Keep this compound locked up and stored away from incompatible materials or foodstuff containers[1][4].

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to contain the material and prevent environmental release.

Methodology for Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition and use non-sparking, explosion-proof equipment[1].

  • Ensure Ventilation: Ensure the area is adequately ventilated[1].

  • Wear Appropriate PPE: Before approaching the spill, don the required PPE, including respiratory protection if necessary[4].

  • Containment: Prevent further leakage or spillage if it is safe to do so. For liquid spills, create a dike around the material using absorbent, non-combustible materials like vermiculite, dry sand, or earth[3]. Do not allow the chemical to enter drains, sewers, or water courses[1][3].

  • Collection: Carefully collect the spilled material and absorbent into suitable, closed, and clearly labeled containers for disposal[1][3].

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination. Flush the area with water if appropriate, ensuring the runoff is also collected for disposal[3].

  • Disposal: Dispose of the collected waste, including contaminated cleaning materials, as hazardous waste in accordance with local, state, and federal regulations[2][4]. Never return spilled material to the original container for re-use[3].

Disposal of Unused this compound and Contaminated Materials

Unused this compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly to prevent environmental harm. Discharge into the environment must be avoided[1].

  • Primary Disposal Method: The preferred method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].

  • Licensed Waste Disposal Site: Collect and reclaim or dispose of the material in sealed containers at a licensed waste disposal site[3].

  • Regulatory Compliance: All disposal activities must be in accordance with applicable local, regional, and national laws and regulations[1][3]. The final waste code should be assigned in discussion with the user, producer, and waste disposal company[3].

  • Prohibited Actions:

    • Do NOT discharge into sewer systems, drains, ponds, or waterways[1][3].

    • Do NOT contaminate water, foodstuffs, or feed during storage or disposal[1].

Container Disposal Protocol

Empty containers may retain product residue and must be handled as if they were full[3]. Never reuse a pesticide container for any other purpose[5][6].

Methodology for Container Rinsing and Disposal:

  • Triple Rinsing: Containers can be triple rinsed (or the equivalent) to remove residual this compound[1]. The rinse water should be collected and used as diluent for a product mix or disposed of as hazardous waste[5].

  • Recycling or Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning[1].

  • Sanitary Landfill: Alternatively, puncture the container to make it unusable for other purposes and then dispose of it in a sanitary landfill, as permitted by local regulations[1].

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route[1].

Environmental and Regulatory Data

This compound is classified as very toxic to aquatic life, with long-lasting effects, making proper disposal critical to prevent ecological damage[3][4].

Data PointValueSource
Aquatic Toxicity LC50 (Fish, 96 hours): 1.9 mg/LChem Service SDS[3]
Soil Persistence Half-life: 13.4 - 16.5 daysPubMed Study[7]
Plant Persistence Half-life (Wheat): 3.1 - 3.3 daysPubMed Study[7]
Transport Hazard UN 2902, UN 3082, or UN 2811Various SDS[1][3]
Hazard Class Class 9 (Misc. Dangerous Goods)Chem Service SDS[3]
Class 6.1 (Toxic)(Implied by UN2811/UN2902)[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste materials.

FenpropidinDisposal start_node This compound Waste Generated decision_node1 Waste Type? start_node->decision_node1 Identify Waste Type decision_node decision_node process_node process_node end_node end_node hazard_node hazard_node process_spill 1. Wear full PPE. 2. Contain spill with inert absorbent. 3. Collect into sealed, labeled container. decision_node1->process_spill Spill Material process_unused 1. Keep in original or suitable sealed container. 2. Label clearly as 'Hazardous Waste'. decision_node1->process_unused Unused Product decision_node2 Container Rinsable? decision_node1->decision_node2 Empty Container hazard_node1 Dispose as Hazardous Waste via: - Licensed Chemical Destruction Plant - Controlled Incineration process_spill->hazard_node1 process_unused->hazard_node1 Consolidate process_rinse 1. Triple rinse container. 2. Collect all rinsate for disposal or as product diluent. decision_node2->process_rinse Yes hazard_node2 Dispose of as Hazardous Waste decision_node2->hazard_node2 No (Liners, etc.) decision_node3 Local Regulations Permit? process_rinse->decision_node3 end_node_recycle Offer for Recycling/ Reconditioning decision_node3->end_node_recycle Recycling end_node_landfill Puncture and Dispose in Sanitary Landfill decision_node3->end_node_landfill Sanitary Landfill

References

Personal protective equipment for handling Fenpropidin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Fenpropidin. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.

This compound is a piperidine fungicide that presents several health hazards. It can be harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[1][2][3][4] Some formulations may be harmful if inhaled and are very toxic to aquatic life with long-lasting effects.[3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements

The selection of PPE depends on the specific task, concentration, and potential for exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Equipment Specification & Rationale
Eyes / Face Safety Goggles or Face ShieldMust be tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[2] A face shield can provide broader protection. An emergency eyewash station should be immediately accessible.[3]
Hands Chemical-Resistant GlovesUse long, chemical-resistant gloves made of materials like nitrile rubber or butyl rubber.[3] Always inspect gloves for tears or holes before use.[2] Do not use leather or fabric gloves, as they can absorb the chemical.[5]
Body Chemical-Resistant Clothing / CoverallsWear fire/flame resistant and impervious clothing.[2] Options include a chemical-resistant apron with waterproof pants or a full-body coverall, depending on the risk of splashing.[3] Clothing should be loose-fitting.[5]
Respiratory RespiratorUse only in a well-ventilated area.[2] If ventilation is inadequate, exposure limits are exceeded, or you experience irritation, a full-face respirator with an appropriate cartridge for organic vapors should be used.[2]
Feet Chemical-Resistant BootsWear chemical-resistant boots.[6] Trousers should be worn outside the boots to prevent chemicals from running inside.[5][6]

Operational Plans: From Preparation to Disposal

Proper procedural discipline is crucial to minimize risk. The following workflows outline the key steps for safe handling and disposal.

This diagram illustrates the logical sequence for selecting and using PPE when handling this compound.

cluster_prep Preparation cluster_use Handling Procedure cluster_post Post-Handling A 1. Review Safety Data Sheet (SDS) & Product Label B 2. Assess Risk for Specific Task (e.g., weighing, mixing, spraying) A->B C 3. Select Required PPE (Gloves, Goggles, Coveralls, etc.) B->C D 4. Inspect PPE for Damage (Holes, Tears, Wear) C->D E 5. Don PPE in Correct Order (Coveralls -> Boots -> Gloves -> Goggles -> Respirator) D->E F 6. Handle this compound in Well-Ventilated Area E->F G 7. Doff PPE Carefully to Avoid Contamination (Gloves -> Goggles -> Coveralls -> Boots) F->G H 8. Wash Hands Thoroughly with Soap and Water G->H I 9. Clean or Dispose of PPE H->I

Diagram 1: A step-by-step workflow for the safe selection and use of PPE.

Proper disposal of contaminated materials is critical to prevent environmental harm and secondary exposure.

  • Contaminated Clothing: All clothing worn while handling pesticides is considered contaminated.[6]

    • Keep contaminated items separate from other laundry.[7]

    • Wear gloves when handling these clothes.[6][7]

    • Wash with hot water and a heavy-duty detergent. Run an empty wash cycle afterward to clean the machine.[7]

    • Line-dry clothing in the sun if possible, as UV exposure can help break down pesticide residues.[6]

  • Used PPE:

    • Disposable Items: Single-use gloves and coveralls should be discarded as hazardous waste after one use.[7]

    • Reusable Items: Goggles, face shields, respirators, and boots should be thoroughly washed with detergent and hot water after each use.[6] Inspect for damage like cracks or weathering and replace if the item is compromised.[7]

  • Excess this compound and Empty Containers:

    • Never dispose of this compound by pouring it down the drain or onto the ground.[4]

    • Dispose of unused chemicals and their containers as hazardous waste, following all local, regional, and national regulations.[3][4]

    • Empty containers should be triple-rinsed, with the rinse water being used in the spray application if possible, before being taken to an approved waste handling site.[8]

The following diagram outlines the disposal decision-making process.

cluster_ppe PPE Disposal cluster_chem Chemical & Container Disposal Start Post-Handling Decontamination & Disposal PPE Used PPE Start->PPE Chem Excess Chemical & Empty Containers Start->Chem Disposable Disposable PPE (e.g., Nitrile Gloves) PPE->Disposable Reusable Reusable PPE (e.g., Goggles, Boots) PPE->Reusable HazardousWaste Dispose as Hazardous Waste (Follow Local Regulations) Disposable->HazardousWaste Clean Clean with Detergent & Water Reusable->Clean Inspect Inspect for Damage Clean->Inspect Store Store in Clean, Dry Place Inspect->Store No Damage Inspect->HazardousWaste Damaged Rinse Triple-Rinse Container Chem->Rinse Empty Container Chem->HazardousWaste Excess Chemical Rinse->HazardousWaste

Diagram 2: Decision workflow for the decontamination and disposal of PPE and chemical waste.

Immediate First Aid Measures

In case of accidental exposure, follow these first aid protocols immediately.

  • General: Remove all contaminated clothing at once.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of clean water for at least 15 minutes.[4] If present, remove contact lenses after the first few minutes and continue rinsing.[2][4] Seek medical attention if irritation develops or persists.[1][4]

  • Inhalation: Move the person to fresh air. If symptoms develop, call a physician.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Call a poison control center or doctor for treatment advice immediately.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenpropidin
Reactant of Route 2
Reactant of Route 2
Fenpropidin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。